5-Methylisoxazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-6-9-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBXUKGMJCPBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195503 | |
| Record name | 5-Methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42831-50-5 | |
| Record name | 5-Methylisoxazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42831-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylisoxazole-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042831505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylisoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylisoxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Isoxazolecarboxylic acid, 5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLISOXAZOLE-4-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL2Q213Q2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Basic Properties of 5-Methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylisoxazole-4-carboxylic acid is a pivotal heterocyclic compound, serving as a critical intermediate in the synthesis of prominent pharmaceutical agents, notably the immunomodulatory drugs Leflunomide and Teriflunomide. A thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its chemical and physical characteristics. Detailed experimental methodologies for the determination of key parameters such as pKa and aqueous solubility are presented. Furthermore, this guide elucidates the biological context of this molecule by detailing the mechanism of action of its derivatives and visualizing the involved signaling pathway.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its handling, formulation, and synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₃ | [1][2] |
| Molecular Weight | 127.10 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 144-148 °C | [2] |
| pKa (Predicted) | 2.85 ± 0.25 | [2] |
| Solubility | Soluble in methanol; Sparingly soluble in water | [2] |
| InChI Key | VQBXUKGMJCPBMF-UHFFFAOYSA-N | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of any chemical entity. The following sections describe standardized methodologies for determining the acid dissociation constant (pKa) and aqueous solubility of this compound.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant of known concentration is added.[4][5][6]
Principle: The pKa is the pH at which the acid is 50% ionized. By titrating a solution of this compound with a strong base (e.g., NaOH) and monitoring the pH, a titration curve is generated. The pKa can be determined from the pH at the half-equivalence point.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a co-solvent mixture of methanol/water if aqueous solubility is low).
-
Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521) (NaOH), free from carbonate.
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
-
Titration Procedure:
-
Pipette a known volume of the this compound solution into a beaker.
-
If necessary, add a co-solvent and deionized water to ensure the compound is fully dissolved and the pH electrode is properly immersed.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution.
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point (the point of the steepest pH change).
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (Veq) from the inflection point of the curve (the point of maximum slope). This can be done using the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (Veq/2).
-
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a given solvent.[7][8][9]
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Methodology:
-
Preparation:
-
Add an excess amount of this compound to a series of vials containing the test solvent (e.g., purified water, phosphate-buffered saline at various pH values). The presence of undissolved solid should be visually confirmed.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, the sample should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed, and the clear supernatant collected.
-
-
Quantification:
-
The concentration of this compound in the filtered or centrifuged supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A standard curve of known concentrations of the compound is used for quantification.
-
Biological Context and Signaling Pathway
This compound is a key precursor in the synthesis of Leflunomide and its active metabolite, Teriflunomide. These drugs are used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[10] Their therapeutic effect is primarily due to the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[10][11][12]
Mechanism of Action:
DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes.[10][11][12] By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines. This has a cytostatic effect on activated T and B lymphocytes, arresting them in the G1 phase of the cell cycle and thereby preventing their proliferation.[10] This reduction in the number of activated lymphocytes leads to a decrease in the production of pro-inflammatory cytokines and a dampening of the autoimmune response.[10]
Conclusion
This compound is a molecule of significant interest in medicinal chemistry due to its role as a building block for important therapeutic agents. This guide has provided a detailed overview of its fundamental physicochemical properties and has outlined robust experimental protocols for their determination. Furthermore, the elucidation of the signaling pathway associated with its derivatives highlights the biological relevance of this chemical scaffold. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of new pharmaceuticals.
References
- 1. 42831-50-5|this compound|BLD Pharm [bldpharm.com]
- 2. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Crucial Pharmacophore: A Technical Guide to 5-Methylisoxazole-4-carboxylic Acid
An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Significance of 5-Methylisoxazole-4-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound that has emerged as a cornerstone in the synthesis of pivotal immunomodulatory drugs. Delving into its historical context, synthesis, and the mechanism of its prominent derivatives, this document serves as a critical resource for professionals in the fields of medicinal chemistry and drug development.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the broader exploration of isoxazole (B147169) chemistry. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, was first synthesized in 1903 by Claisen through the oximation of propargylaldehyde acetal. However, the specific discovery of this compound is not attributed to a single seminal publication but rather emerged from the systematic investigation of isoxazole derivatives in the mid-20th century.[1] Its significance surged with the discovery of its utility as a key intermediate in the synthesis of the disease-modifying antirheumatic drug (DMARD), Leflunomide, and its active metabolite, Teriflunomide.[2][3]
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₃ | [1] |
| Molecular Weight | 127.10 g/mol | [1] |
| Melting Point | 144-148 °C | |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| CAS Number | 42831-50-5 | [1] |
Synthesis of this compound
The most common and industrially significant synthesis of this compound involves a multi-step process starting from readily available precursors. The general workflow is depicted in the diagram below.
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, compiled from various patented industrial processes.
Step 1: Preparation of Ethyl Ethoxymethyleneacetoacetate
-
In a suitable reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture to a temperature between 75 °C and 150 °C.
-
Maintain the temperature and stir for a sufficient time to complete the reaction, typically monitored by techniques such as gas chromatography.
-
The resulting product, ethyl ethoxymethyleneacetoacetate, is often used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate
-
Cool the crude ethyl ethoxymethyleneacetoacetate.
-
In a separate vessel, prepare a solution of hydroxylamine sulfate and sodium acetate in a suitable solvent, such as aqueous ethanol.
-
Slowly add the ethyl ethoxymethyleneacetoacetate to the hydroxylamine solution while maintaining a low temperature (typically between -20 °C and 10 °C) to control the exothermic reaction.
-
After the addition is complete, allow the reaction to proceed to completion. The product, ethyl 5-methylisoxazole-4-carboxylate, may precipitate from the reaction mixture.
Step 3: Hydrolysis to this compound
-
Isolate the crude ethyl 5-methylisoxazole-4-carboxylate.
-
Add a strong acid, such as 60% aqueous sulfuric acid, to the ester.
-
Heat the mixture to induce hydrolysis. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product, this compound, to crystallize.
-
Collect the solid product by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of acetic acid and toluene, to yield a product with high purity.
Quantitative Data from Synthesis
The yields and purity of the final product can vary depending on the specific reaction conditions and purification methods employed. Table 2 summarizes typical quantitative data reported in the literature.
| Parameter | Value | Reference |
| Purity of this compound (after recrystallization) | ≥99% | [4] |
| Overall Yield | Varies significantly based on process optimization | N/A |
Application in Drug Development: Leflunomide and Teriflunomide
The primary significance of this compound lies in its role as a key building block for the synthesis of Leflunomide and its active metabolite, Teriflunomide. These drugs are indicated for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Synthesis of Leflunomide from this compound
The conversion of this compound to Leflunomide is a two-step process.
Step 1: Formation of the Acid Chloride
-
React this compound with a chlorinating agent, such as thionyl chloride, often in an inert solvent like toluene.
-
Heat the reaction mixture to facilitate the conversion to 5-methylisoxazole-4-carbonyl chloride.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
Step 2: Amide Formation
-
Dissolve the crude 5-methylisoxazole-4-carbonyl chloride in a suitable solvent.
-
React it with 4-(trifluoromethyl)aniline (B29031) in the presence of a base (e.g., triethylamine (B128534) or sodium bicarbonate) to neutralize the HCl byproduct.
-
The product, Leflunomide, can be isolated by filtration and purified by recrystallization.
Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis
Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, Teriflunomide. Teriflunomide exerts its immunomodulatory effect by inhibiting the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes.
By inhibiting DHODH, Teriflunomide depletes the intracellular pool of pyrimidines in these cells, leading to a cell cycle arrest at the G1 phase. This cytostatic effect on T and B lymphocytes reduces the inflammatory response characteristic of autoimmune diseases.
The signaling pathway affected by Teriflunomide is illustrated in the following diagram.
References
The Isoxazole Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of isoxazole derivatives, detailing their synthesis, mechanisms of action, and diverse therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to the Isoxazole Moiety
The isoxazole nucleus is an aromatic heterocycle that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. The presence of the N-O bond imparts a unique reactivity profile, influencing both the synthesis and the metabolic fate of isoxazole-containing compounds.[1][2] Its ability to act as a bioisostere for other functional groups, such as amides and esters, further enhances its utility in drug design.[1]
Synthetic Strategies for Isoxazole Derivatives
The construction of the isoxazole ring can be achieved through several reliable synthetic methodologies. Two of the most common and versatile approaches are the Claisen-Schmidt condensation to form a key intermediate, followed by a cyclization reaction, and the 1,3-dipolar cycloaddition.
Synthesis via Chalcone (B49325) Intermediates
A prevalent method for synthesizing 3,5-disubstituted isoxazoles involves the initial formation of a chalcone (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation, followed by cyclization with hydroxylamine (B1172632) hydrochloride.
Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
-
Materials: Substituted aromatic aldehyde (1.0 eq), substituted acetophenone (B1666503) (1.0 eq), ethanol (B145695), sodium hydroxide (B78521) (NaOH) solution (e.g., 10-40% aqueous), dilute hydrochloric acid (HCl).
-
Procedure:
-
Dissolve equimolar amounts of the aromatic aldehyde and acetophenone in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add the NaOH solution dropwise while stirring, maintaining a low temperature.
-
Allow the reaction to stir at room temperature for 2-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
-
Experimental Protocol: Cyclization of Chalcones to Isoxazoles
-
Materials: Chalcone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), sodium acetate (B1210297) or a base like potassium hydroxide, ethanol.
-
Procedure:
-
Dissolve the chalcone in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and a base.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated isoxazole derivative by vacuum filtration, wash with water, and purify by recrystallization.
-
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne is a highly efficient and regioselective method for the synthesis of 3,5-disubstituted isoxazoles.
Experimental Protocol: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
-
Materials: Terminal alkyne (1.0 eq), aldoxime (1.1 eq), copper(I) iodide (CuI, 0.1 eq), a base (e.g., triethylamine), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
To a stirred solution of the terminal alkyne and aldoxime in the solvent, add the base and CuI.
-
The reaction is typically stirred at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is evaporated under reduced pressure.
-
The crude product is then purified by column chromatography.
-
Therapeutic Applications of Isoxazole Derivatives
Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to their investigation and development for a wide range of diseases.
Anticancer Activity
Isoxazole derivatives have shown significant potential as anticancer agents through various mechanisms of action, including the inhibition of heat shock protein 90 (Hsp90), tubulin polymerization, and cyclooxygenase-2 (COX-2).
Table 1: Anticancer Activity of Representative Isoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| TTI-4 | MCF-7 (Breast) | 2.63 | Not specified | [3] |
| Isoxazole Chalcone 10a | DU145 (Prostate) | 0.96 | Not specified | [4] |
| Isoxazole Chalcone 10b | DU145 (Prostate) | 1.06 | Not specified | [4] |
| Isoxazole-Pyrazole 14 | MCF-7 (Breast) | 19.19 | Cell cycle arrest (S and G2/M) | [4] |
| Isoxazole-Pyrazole 14 | MDA-MB-231 (Breast) | 20.79 | Cell cycle arrest (S and G2/M) | [4] |
| Curcumin Isoxazole 40 | MCF-7 (Breast) | 3.97 | Not specified | [4] |
| Pyrazole-phenylcinnamide 15a | HeLa (Cervical) | 0.4 | Tubulin polymerization inhibition | [5] |
| Pyrazole-phenylcinnamide 15b | HeLa (Cervical) | 1.8 | Tubulin polymerization inhibition | [5] |
| Pyrazole-phenylcinnamide 15e | HeLa (Cervical) | 1.2 | Tubulin polymerization inhibition | [5] |
| 3d | MCF-7 (Breast) | 43.4 | Not specified | [6] |
| 4d | MCF-7 (Breast) | 39.0 | Not specified | [6] |
| 3d | MDA-MB-231 (Breast) | 35.9 | Not specified | [6] |
| 4d | MDA-MB-231 (Breast) | 35.1 | Not specified | [6] |
| 3a | A549 (Lung) | 5.988 | Not specified | [6] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Materials: 96-well plates, cell culture medium, test compounds (isoxazole derivatives), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the isoxazole derivatives and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 1.5-4 hours at 37 °C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Anti-inflammatory Activity
A number of isoxazole derivatives have been developed as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity of Representative Isoxazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| C3 | - | 0.93 | - | [7] |
| C5 | - | 0.85 | - | [7] |
| C6 | - | 0.55 | - | [7] |
| HYB19 | - | 1.28 | > Celecoxib | [8] |
| Isoxazole 3 | - | 0.95 | - | [9] |
| Tetrazole-isoxazole 40 | - | 0.039-0.065 | ~ Celecoxib | [10] |
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Materials: COX-1 (ovine or human) and COX-2 (human recombinant) enzymes, arachidonic acid (substrate), assay buffer, fluorometric probe, test compounds.
-
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Add the fluorometric probe, which reacts with the prostaglandin (B15479496) G2 produced by the COX enzyme.
-
Measure the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm).
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Antimicrobial Activity
The isoxazole scaffold is present in several clinically used antibacterial drugs. Research continues to explore novel isoxazole derivatives to combat the growing threat of antimicrobial resistance.
Table 3: Antibacterial and Antifungal Activity of Representative Isoxazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 178d | E. coli | 117 | [11] |
| 178e | E. coli | 110 | [11] |
| 178f | E. coli | 95 | [11] |
| 178d | S. aureus | 100 | [11] |
| 178e | S. aureus | 95 | [11] |
| 178f | S. aureus | 115 | [11] |
| Various | E. coli | 40-70 | [12] |
| Various | S. aureus | 40-70 | [12] |
| 4e | C. albicans | 6-60 | [13] |
| 4g | C. albicans | 6-60 | [13] |
| 4h | C. albicans | 6-60 | [13] |
| 4e | B. subtilis | 10-80 | [13] |
| 4e | E. coli | 30-80 | [13] |
| 7b | E. coli | 15 | [14] |
| 7b | P. aeruginosa | 30 | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum, test compounds, standard antibiotic/antifungal drugs.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and the drug discovery process.
Akt/GSK3β/β-catenin Signaling Pathway
Certain isoxazole derivatives have been shown to modulate the Akt/GSK3β/β-catenin signaling pathway, which is involved in processes such as melanogenesis.
Caption: The Akt/GSK3β/β-catenin signaling pathway.
Drug Discovery and Development Workflow
The process of bringing a new drug to market is a long and complex endeavor, from initial discovery to post-market surveillance.
Caption: A generalized workflow for drug discovery and development.[15][16][17][18]
Conclusion
The isoxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of derivatives with potent and diverse biological activities. The ongoing research into novel isoxazole-based compounds holds significant promise for the discovery of new and effective treatments for a multitude of human diseases. This guide has provided a comprehensive overview of the current state of isoxazole medicinal chemistry, offering valuable data and protocols to aid researchers in this exciting and impactful field.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. process.st [process.st]
- 17. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]
- 18. researchgate.net [researchgate.net]
5-Methylisoxazole-4-carboxylic acid: A Technical Overview for Researchers
CAS Number: 42831-50-5 Molecular Formula: C₅H₅NO₃ Molecular Weight: 127.10 g/mol
This technical guide provides an in-depth overview of 5-Methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of prominent pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline powder.[1] Its chemical structure consists of a five-membered isoxazole (B147169) ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position. This arrangement of functional groups makes it a valuable building block in medicinal chemistry.
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Melting Point | 144-149 °C | [2],[1],[3] |
| Boiling Point (Predicted) | 308.3±22.0 °C | [2] |
| Density (Predicted) | 1.348±0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.85±0.25 | [2] |
| LogP | 0.449 | [4] |
Spectroscopic data confirms the structure of this compound. Key spectral information is summarized as follows:
| Technique | Data Highlights | Reference(s) |
| ¹H NMR | Data available confirming the proton environment. | [5] |
| ¹³C NMR | Data available confirming the carbon skeleton. | [6] |
| Infrared (IR) | Spectra available from KBr and ATR techniques. | [5] |
| Mass Spectrometry (MS) | Data available for molecular weight confirmation. | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound is well-documented, with the most common route involving the hydrolysis of its corresponding ethyl ester.
Synthesis of this compound from Ethyl 5-methyl-4-isoxazolecarboxylate
A widely used method involves the acid-catalyzed hydrolysis of ethyl 5-methyl-4-isoxazolecarboxylate.
Experimental Protocol:
-
To a two-necked flask equipped with a mechanical stirrer and a distillation condenser, add 40.0 g of crude ethyl 5-methyl-4-isoxazolecarboxylate and 44 g of a 60% sulfuric acid solution.[2]
-
Heat the mixture to 85°C.[2]
-
Continuously distill off the ethanol (B145695) generated during the reaction.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the ester starting material is fully consumed (approximately 4 hours).[2]
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the product.[2]
-
Collect the solid product by filtration.[2]
-
For purification, dissolve the crude acid in a 2% acetic acid-toluene mixed solvent and recrystallize to obtain a product with approximately 99.9% purity.[2]
The following diagram illustrates the general workflow for this synthesis.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of the immunomodulatory drugs Leflunomide (B1674699) and Teriflunomide (B560168).[7][8] These drugs are used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[7][8]
Synthesis of Leflunomide and Teriflunomide
The general synthetic pathway to Leflunomide involves the conversion of this compound to its acid chloride, followed by amidation with 4-(trifluoromethyl)aniline (B29031).[9][10] Teriflunomide can then be synthesized from Leflunomide.
Experimental Protocol for Leflunomide Synthesis:
-
Suspend this compound in a suitable solvent such as toluene.[9]
-
Add thionyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF) and heat the mixture to about 65-70°C for several hours to form the acid chloride.[9]
-
Cool the reaction mixture to 0°C.[9]
-
Add 4-(trifluoromethyl)aniline dropwise to the cooled solution.[9]
-
Stir the reaction mixture at 0°C and then allow it to warm to room temperature and continue stirring.[9]
-
The resulting Leflunomide can be isolated and purified.
The logical relationship for the synthesis of these active pharmaceutical ingredients (APIs) is depicted below.
Biological and Pharmacological Profile
While this compound is primarily recognized as a synthetic intermediate, isoxazole derivatives, in general, exhibit a wide range of biological activities. These activities include anti-inflammatory, antimicrobial, and anticancer properties.[11]
The mechanism of action for isoxazole derivatives can be diverse. In the context of cancer, for instance, they have been shown to act through various pathways.
The diagram below illustrates some of the general mechanisms of action attributed to isoxazole derivatives in cancer therapy.
It is important to note that the primary pharmacological relevance of this compound stems from its role as a precursor to Leflunomide and its active metabolite, Teriflunomide. Teriflunomide functions as an inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[12] By inhibiting this enzyme, Teriflunomide depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells like lymphocytes, which underlies its immunosuppressive effects.[12]
Beyond its role as a pharmaceutical intermediate, some research has explored the herbicidal activities of this compound and the antifungal activities of its oxime ester derivatives.[2][6]
Conclusion
This compound is a versatile and commercially significant heterocyclic compound. Its primary value lies in its role as a key building block for the synthesis of the important immunosuppressive drugs Leflunomide and Teriflunomide. The well-established synthetic routes to this compound, coupled with its reactivity, make it an indispensable tool for medicinal chemists and the pharmaceutical industry. Further research into the intrinsic biological activities of this compound and its other derivatives may unveil new therapeutic applications.
References
- 1. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. EDC-promoted one-step synthesis of teriflunomide at the industrial scale - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. US10526279B2 - Process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 5. This compound | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
- 7. mdpi.com [mdpi.com]
- 8. This compound Manufacturer India [vandvpharma.com]
- 9. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]
- 10. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
- 11. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 12. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Leflunomide Impurity D: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of Leflunomide Impurity D, a notable process-related impurity and potential degradant in the manufacturing of the immunosuppressive drug Leflunomide. This document outlines the chemical structure, physicochemical properties, and significance of this impurity in the context of drug safety and regulatory compliance. Detailed experimental protocols for its identification and quantification are provided, along with a summary of available toxicological data. This guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of Leflunomide.
Introduction
Leflunomide is a pyrimidine (B1678525) synthesis inhibitor used in the treatment of rheumatoid and psoriatic arthritis.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Leflunomide Impurity D, chemically identified as 5-Methylisoxazole-4-carboxylic Acid, is a known impurity that can arise during the synthesis of Leflunomide or as a degradation product.[2][3] Its presence in the final drug product must be carefully monitored and controlled to meet stringent regulatory standards. This guide delves into the core aspects of Leflunomide Impurity D, providing a technical resource for scientists and researchers in the pharmaceutical industry.
Chemical Structure and Physicochemical Properties
Leflunomide Impurity D is characterized by a distinct chemical structure and a set of physicochemical properties that are essential for its identification and analysis.
Chemical Structure:
-
IUPAC Name: 5-methyl-1,2-oxazole-4-carboxylic acid[4]
The chemical structure of Leflunomide Impurity D is presented below:
Physicochemical Properties:
A summary of the key physicochemical properties of Leflunomide Impurity D is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₅H₅NO₃ | [3] |
| Molecular Weight | 127.10 g/mol | [3] |
| CAS Number | 42831-50-5 | [2][3] |
| Appearance | White to Pale Brown Solid | [1] |
| Melting Point | 144-148 °C | [1] |
| pKa | 2.85 ± 0.25 (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Significance of Leflunomide Impurity D
The significance of Leflunomide Impurity D lies in its potential impact on the quality, safety, and efficacy of the Leflunomide drug product. As a process-related impurity and a potential degradation product, its levels must be strictly controlled.
Regulatory Context:
Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish limits for impurities in APIs and finished drug products. While specific limits for Leflunomide Impurity D are not explicitly detailed in the publicly available monographs, the general guidelines for controlling related substances apply.[5][6][7] The European Pharmacopoeia monograph for Leflunomide does mention other impurities (A, B, and C) but does not specify a limit for Impurity D.[5]
Toxicological Profile:
Experimental Protocols for Identification and Quantification
The accurate identification and quantification of Leflunomide Impurity D are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for separating Leflunomide from its impurities, including Impurity D, and any degradation products.
Illustrative HPLC Workflow:
Detailed HPLC Protocol (Composite from Literature):
This protocol is a composite representation based on published methods for Leflunomide and its impurities.[9][10][11]
-
Chromatographic System:
-
A High-Performance Liquid Chromatograph equipped with a UV detector.
-
-
Column:
-
C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase:
-
A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.02M ammonium (B1175870) acetate (B1210297) buffer). The exact ratio should be optimized to achieve adequate separation. A common starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.[11]
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection Wavelength:
-
260 nm.[11]
-
-
Column Temperature:
-
Ambient.
-
-
Injection Volume:
-
20 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Leflunomide Impurity D reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL.
-
Further dilute this solution with the mobile phase to achieve a final concentration suitable for the calibration curve (e.g., 1 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of Leflunomide API or powdered tablets equivalent to 100 mg of Leflunomide into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
-
System Suitability:
-
Inject the standard solution multiple times. The relative standard deviation (RSD) of the peak area for Leflunomide Impurity D should be not more than 2.0%.
-
The tailing factor for the Leflunomide Impurity D peak should be not more than 2.0.
-
The resolution between the Leflunomide peak and the Impurity D peak should be not less than 2.0.
-
-
Calculation:
-
Calculate the percentage of Leflunomide Impurity D in the sample using the following formula:
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a simpler and faster alternative for the quantification of Leflunomide and its impurities.
Detailed HPTLC Protocol (Based on Literature): [12]
-
Stationary Phase:
-
Pre-coated silica (B1680970) gel 60 F254 aluminum plates (20 cm x 10 cm).
-
-
Mobile Phase:
-
n-Hexane: Ethyl Acetate (7:3 v/v).
-
-
Application:
-
Apply the standard and sample solutions as bands of 6 mm width using a suitable applicator.
-
-
Development:
-
Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.
-
-
Drying:
-
Air-dry the plate after development.
-
-
Detection and Quantification:
-
Scan the dried plate at 271 nm using a densitometer.
-
-
Standard and Sample Preparation:
-
Prepare stock solutions of Leflunomide and Impurity D in methanol. Further dilutions are made to obtain working standards and samples in the desired concentration range (e.g., 75-450 ng/band for Leflunomide).[12]
-
Forced Degradation Studies
Forced degradation studies are crucial to understand the potential degradation pathways of Leflunomide and the formation of impurities, including Impurity D. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.
Forced Degradation Workflow:
Studies have shown that Leflunomide degrades under various stress conditions, and the resulting degradation products can be effectively separated and quantified using stability-indicating HPLC methods.[9][10] The formation of this compound (Impurity D) is plausible under hydrolytic conditions, which would cleave the amide bond of the Leflunomide molecule.
Conclusion
Leflunomide Impurity D is a critical quality attribute that requires careful control during the manufacturing and storage of Leflunomide. Its potential to impact the safety profile of the drug necessitates the use of robust and validated analytical methods for its monitoring. This technical guide provides a comprehensive overview of the structure, significance, and analytical methodologies related to Leflunomide Impurity D, serving as a valuable resource for pharmaceutical scientists and researchers. Further toxicological evaluation of this impurity would be beneficial to fully establish its safety profile and inform the setting of appropriate regulatory limits.
References
- 1. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 2. Leflunomide EP Impurity D | 42831-50-5 [chemicea.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Leflunomide [doi.usp.org]
- 7. Leflunomide [drugfuture.com]
- 8. fishersci.com [fishersci.com]
- 9. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajpaonline.com [ajpaonline.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
The Multifaceted Biological Activities of Methylisoxazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole (B147169) scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry, imparting a range of biological activities to compounds that incorporate it. Among these, methylisoxazole derivatives have garnered significant attention for their therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of methylisoxazole compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Anticancer Activity
Methylisoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.
Mechanism of Action: Targeting HSP90 and Kinase Signaling
A prominent mechanism of action for several anticancer methylisoxazole compounds is the inhibition of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often overexpressed or mutated in cancer cells, driving tumor growth and survival.[1] Inhibition of HSP90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[1][2]
Key HSP90 client proteins involved in cancer progression include receptor tyrosine kinases (e.g., HER2, EGFR), signaling proteins (e.g., AKT, SRC), and transcription factors (e.g., HIF-1α). By destabilizing these proteins, methylisoxazole-based HSP90 inhibitors can induce cell cycle arrest and apoptosis.[3][4]
Furthermore, certain methylisoxazole derivatives act as kinase inhibitors, targeting enzymes like VEGFR, which are critical for tumor angiogenesis.[5][6] By blocking these kinases, the compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and metastasis.[5]
Quantitative Anticancer Activity Data
The cytotoxic effects of various methylisoxazole derivatives against different cancer cell lines are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 3,5-dimethylisoxazole derivative 11h | HL-60 (Leukemia) | Cell Proliferation Assay | 0.120 | [7] |
| 3,5-dimethylisoxazole derivative 11h | MV4-11 (Leukemia) | Cell Proliferation Assay | 0.09 | [7] |
| Pyridone derivative 11d | MV4-11 (Leukemia) | Antiproliferative Assay | 0.19 | [8] |
| Pyridone derivative 11e | MV4-11 (Leukemia) | Antiproliferative Assay | 0.32 | [8] |
| Pyridone derivative 11f | MV4-11 (Leukemia) | Antiproliferative Assay | 0.12 | [8] |
| 3,5-diarylisoxazole derivative 26 | PC3 (Prostate) | Cytotoxicity Assay | Not specified, high selectivity | [9][10] |
| Isoxazole-piperazine hybrid 5l | Huh7 (Liver) | Cytotoxicity Assay | 0.3 - 3.7 | [11] |
| Isoxazole-piperazine hybrid 5m | Huh7 (Liver) | Cytotoxicity Assay | 0.3 - 3.7 | [11] |
| Isoxazole-piperazine hybrid 5o | Huh7 (Liver) | Cytotoxicity Assay | 0.3 - 3.7 | [11] |
| Isoxazole (3) | HL-60 (Leukemia) | MTT Assay | 86 - 755 (range for series) | [12] |
| Isoxazole (6) | HL-60 (Leukemia) | MTT Assay | 86 - 755 (range for series) | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Methylisoxazole compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the methylisoxazole compounds. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Antimicrobial Activity
Methylisoxazole derivatives have also been investigated for their efficacy against a range of microbial pathogens.
Quantitative Antimicrobial Activity Data
The antimicrobial activity of methylisoxazole compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Squaric amide 2 (SA2) | MRSA (various strains) | Broth Microdilution | 4 - 8 | [8] |
| Thiazole (B1198619) derivative 1 | Multidrug-resistant staphylococci | Broth Microdilution | 1.38 | |
| Thiazole derivative 2 | Multidrug-resistant staphylococci | Broth Microdilution | 1.40 | |
| 5-phenyl-3-isoxazole carboxamides | S. aureus | Disc Diffusion | Significant activity | [15] |
| 5-phenyl-3-isoxazole carboxamides | E. coli | Disc Diffusion | Significant activity | [15] |
| N-(5-methylisoxazol-3-yl)-phenoxyacetamides | S. aureus, E. coli, P. aeruginosa, C. albicans | Broth Microdilution | > 50 (bacteria), > 100 (yeast) | [4] |
| 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles | Various bacteria and fungi | Broth Microdilution | 32 - 1024 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Methylisoxazole compounds
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the methylisoxazole compound in a suitable solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the serially diluted compound with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
Several methylisoxazole derivatives have shown promise as anti-inflammatory agents. Their efficacy is often evaluated in vivo using models such as the carrageenan-induced paw edema assay.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity is often expressed as the percentage of edema inhibition.
| Compound | Model | Dose | % Edema Inhibition | Reference |
| Isoxazole derivative 5b | Carrageenan-induced paw edema | Not specified | 76.71 (at 3h) | |
| Isoxazole derivative 5c | Carrageenan-induced paw edema | Not specified | 75.56 (at 3h) | |
| Isoxazole derivative 5d | Carrageenan-induced paw edema | Not specified | 72.32 (at 3h) | |
| Isoxazole derivative TPI-7 | Carrageenan-induced paw edema | Not specified | Most active in series | |
| Isoxazole derivative TPI-13 | Carrageenan-induced paw edema | Not specified | Most active in series | |
| Isoxazole derivatives L1, L4, L6, L8, L9, L15, L19 | Carrageenan-induced paw edema & Xylene-induced ear edema | 100 mg/kg | Highly potent | [1] |
| MZO-2 | Carrageenan-induced paw edema | Not specified | Potent |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is used to screen for acute anti-inflammatory activity.
Materials:
-
Wistar albino rats
-
Methylisoxazole compounds
-
Carrageenan (1% in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
Procedure:
-
Animal Grouping: Divide the rats into groups: control, standard drug, and test groups (different doses of methylisoxazole compounds).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
Methylisoxazole derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of new therapeutic agents. The mechanisms of action, often involving the modulation of key signaling pathways, provide a strong rationale for their further investigation and optimization. The standardized experimental protocols outlined in this guide serve as a foundation for the continued exploration of this promising class of molecules in drug discovery and development. Further research focusing on structure-activity relationships and in vivo efficacy will be crucial in translating the potential of methylisoxazole compounds into clinical applications.
References
- 1. eijst.org.uk [eijst.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial evaluation of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 15. Anti-inflammatory properties of an isoxazole derivative - MZO-2 [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Methylisoxazole-4-carboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisoxazole-4-carboxylic acid is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar isoxazole (B147169) core serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the current literature on this compound, with a focus on its synthesis, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Properties and Synthesis
This compound is a white to off-white crystalline solid. Its chemical structure, characterized by a five-membered ring containing adjacent nitrogen and oxygen atoms, a methyl group at position 5, and a carboxylic acid group at position 4, imparts it with unique chemical properties that are leveraged in various synthetic transformations.
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been optimized over the years to improve yield and purity. A common and effective route involves the reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate, followed by cyclization with hydroxylamine (B1172632), and subsequent hydrolysis of the resulting ester.[1][2]
Experimental Protocol: Synthesis of this compound
This protocol is a compilation of methodologies described in the literature.[1][2][3]
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
In a round-bottom flask equipped with a distillation apparatus, combine ethyl acetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride.
-
Heat the mixture to a temperature between 100-120°C.
-
Continuously remove the ethanol (B145695) formed during the reaction by distillation to drive the reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess reactants under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate.
Step 2: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
-
Prepare a solution of hydroxylamine hydrochloride and sodium acetate (B1210297) in water or ethanol.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from the previous step to the hydroxylamine solution while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for several hours until the cyclization is complete, as monitored by TLC.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 5-methylisoxazole-4-carboxylate.
Step 3: Hydrolysis to this compound
-
To the crude ethyl 5-methylisoxazole-4-carboxylate, add a solution of sodium hydroxide (B78521) or sulfuric acid in water.[1]
-
Heat the mixture to reflux (around 80-100°C) and stir for several hours.
-
Monitor the hydrolysis by TLC until the ester is no longer present.
-
Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3.
-
The this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the final product.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Quantitative Data on Synthesis
| Step | Reactants | Reaction Conditions | Yield (%) | Reference |
| 1 | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | 100-120°C, distillation | ~98% (for analogous reactions) | [3] |
| 2 | Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Hydroxylamine HCl, Sodium acetate | 0-10°C then room temperature | 68-71% (for analogous reactions) | [3] |
| 3 | Ethyl 5-methylisoxazole-4-carboxylate, 60% aq. H2SO4 | Reflux, 3.5 hours | Higher than acetic acid/HCl mixture | [1] |
Biological Activities and Therapeutic Potential
This compound and its derivatives have been reported to exhibit a range of biological activities, making them promising candidates for drug development. These activities include anti-inflammatory, antimicrobial, and antifungal properties.[4]
Anti-inflammatory Activity
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a general guideline for assessing the COX inhibitory activity of test compounds.
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as the substrate, arachidonic acid, in an appropriate buffer.
-
Compound Preparation: Dissolve the test compounds (and a known COX inhibitor as a positive control, e.g., celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted test compounds or control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Incubate at 37°C for a specific duration (e.g., 10-20 minutes).
-
-
Detection: The product of the COX reaction (prostaglandin H2) is typically unstable and is converted to a more stable product (e.g., prostaglandin (B15479496) E2) which can be quantified using an ELISA kit or other detection methods.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Quantitative Data on COX Inhibition by Isoxazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | 150 | 0.005 | 30000 |
| Celecoxib | 15 | 0.05 | 300 |
| Rofecoxib | >100 | 0.018 - 0.026 | >3846 - 5556 |
| Etoricoxib | 116 | 1.1 | 106 |
Note: This table presents data for known COX-2 inhibitors containing an isoxazole or related five-membered heterocyclic ring to provide a comparative context.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated promising activity against various bacterial and fungal strains. The isoxazole scaffold is a key pharmacophore in several approved antimicrobial and antifungal drugs.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound.
-
Media and Inoculum Preparation: Prepare sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Make serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Quantitative Data on Antifungal Activity of 5-Methylisoxazole-4-carboxylic Oxime Esters
| Compound | Botrytis cinerea EC50 (μg/mL) | Rhizoctonia solani Inhibition (%) at 50 μg/mL | Valsa mali Inhibition (%) at 50 μg/mL | Gaeumannomyces graminis Inhibition (%) at 50 μg/mL | Reference |
| 5g | 1.95 | 85.2 | 78.6 | 81.3 | [5] |
| L1 (Lead) | 3.21 | 80.1 | 72.4 | 75.6 | [5] |
| Trifloxystrobin | 2.56 | 92.3 | 88.5 | 90.1 | [5] |
Signaling Pathways and Experimental Workflows
While the precise signaling pathways modulated by this compound are not yet fully elucidated, the anti-inflammatory effects of isoxazole-containing compounds often involve the inhibition of the cyclooxygenase (COX) pathway, which is a key component of the broader inflammatory response often regulated by the NF-κB signaling cascade.
Putative Involvement in the Inflammatory Cascade
The synthesis of prostaglandins, which are key mediators of inflammation, is catalyzed by COX enzymes. The expression of COX-2 is induced by pro-inflammatory stimuli, a process often mediated by the transcription factor NF-κB. Therefore, compounds that inhibit COX activity can effectively reduce inflammation.
Caption: Putative mechanism of anti-inflammatory action of this compound derivatives.
Experimental Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
This compound is a valuable building block in medicinal chemistry, providing a foundation for the development of a diverse range of biologically active compounds. This guide has summarized key aspects of its synthesis and biological activities, providing detailed protocols and quantitative data to aid researchers in their endeavors. Further investigation into the specific molecular targets and signaling pathways of this compound and its derivatives will undoubtedly unveil new therapeutic opportunities and contribute to the advancement of drug discovery.
References
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CAS 42831-50-5: this compound [cymitquimica.com]
- 5. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
5-Methylisoxazole Derivatives: A Comprehensive Technical Guide to Potential Therapeutic Targets
For Immediate Release
[City, State] – December 22, 2025 – In the dynamic landscape of drug discovery, the 5-methylisoxazole (B1293550) scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of 5-methylisoxazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for target validation, and visualizes the associated signaling pathways.
Key Therapeutic Targets and Quantitative Data
5-Methylisoxazole derivatives have been shown to interact with a diverse range of biological targets implicated in various diseases, including autoimmune disorders, infectious diseases, and cancer. The following tables summarize the quantitative data for the most promising therapeutic targets.
Table 1: Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
| Compound | Derivative Class | Target | Species | IC50 | Citation(s) |
| Leflunomide | 5-Methylisoxazole-4-carboxamide | DHODH | Human | 98 µM | [1] |
| Leflunomide | 5-Methylisoxazole-4-carboxamide | DHODH | Rat | 6.3 µM | [1] |
| Teriflunomide (A77 1726) | Active metabolite of Leflunomide | DHODH | Human | 1.1 µM | [1] |
| Teriflunomide (A77 1726) | Active metabolite of Leflunomide | DHODH | Rat | 19 nM | [1] |
DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, making it a critical target for immunosuppressive and anti-inflammatory drugs.
Table 2: Antitubercular Activity
| Compound | Derivative Class | Target Organism | MIC | Citation(s) |
| Compound 10 | 5-Methylisoxazole-3-carboxamide | Mycobacterium tuberculosis H37Rv | 3.125 µM | [2] |
| Compound 14 | 5-Methylisoxazole-3-carboxamide | Mycobacterium tuberculosis H37Rv | 3.125 µM | [2] |
| Compound 9 | 5-Methylisoxazole-3-carboxamide | Mycobacterium tuberculosis H37Rv | 6.25 µM | [2] |
| Compound 13 | 5-Methylisoxazole-3-carboxamide | Mycobacterium tuberculosis H37Rv | 6.25 µM | [2] |
The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel antitubercular agents with unique mechanisms of action.
Table 3: Carbonic Anhydrase (CA) Inhibition
| Compound | Derivative Class | Target | IC50 | Citation(s) |
| AC2 | 5-Methylisoxazole-4-carboxamide | Carbonic Anhydrase | 112.3 ± 1.6 μM | [3] |
| AC3 | 5-Methylisoxazole-4-carboxamide | Carbonic Anhydrase | 228.4 ± 2.3 μM | [3] |
Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and epilepsy.
Signaling Pathways
The therapeutic effects of 5-methylisoxazole derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
Detailed methodologies are crucial for the validation and advancement of drug discovery programs. The following section outlines the protocols for key experiments cited in this guide.
Dihydroorotate Dehydrogenase (DHODH) Enzyme Assay Protocol
This protocol describes a colorimetric method to determine the in vitro potency of DHODH inhibitors.[4]
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), a colorimetric indicator. The electrons generated during the oxidation of dihydroorotate to orotate are transferred to DCIP, causing a decrease in absorbance at 600 nm. The rate of this decrease is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (Substrate)
-
Decylubiquinone (Cofactor)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds (5-methylisoxazole derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds in assay buffer containing a final DMSO concentration of 1%. Include a "no inhibitor" control (DMSO only) and a "no enzyme" blank control.
-
Reaction Setup: In a 96-well plate, add 5 µL of the serially diluted inhibitor or control. Add 10 µL of diluted DHODH enzyme to each well (except the blank control).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Prepare a substrate mixture containing dihydroorotate and DCIP in the assay buffer. Initiate the reaction by adding 10 µL of the substrate mixture to each well.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates (Vmax) from the linear portion of the absorbance vs. time plot. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[1][5]
Principle: Alamar Blue (resazurin) is a cell viability indicator that is blue and non-fluorescent. In the presence of metabolically active cells, it is reduced to the pink and fluorescent resorufin. The color change provides a visual determination of bacterial growth inhibition.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compounds
-
Alamar Blue reagent
-
96-well microplates
-
Sterile water and DMSO
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate using 7H9 broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, including a drug-free control well.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 to each well.
-
Re-incubation: Re-incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a method to screen for and characterize CA inhibitors.[2]
Principle: The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 405 nm.
Materials:
-
Carbonic Anhydrase (e.g., from bovine erythrocytes)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the CA enzyme, substrate (p-NPA), and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add 140 µL of assay buffer, 20 µL of the test compound dilution, and 20 µL of the CA enzyme solution to each well. Include controls for no inhibitor (vehicle) and no enzyme (blank).
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Start the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro TNF-α Modulation Assay (Cell-Based)
This protocol measures the ability of a compound to inhibit the cytotoxic effect of human TNF-α on the L929 cell line.[6]
Principle: TNF-α induces cytotoxicity in L929 mouse fibrosarcoma cells in the presence of actinomycin (B1170597) D. A potential TNF-α inhibitor will protect the cells from this cytotoxic effect, which can be quantified using a cell viability assay such as the MTT assay.
Materials:
-
L929 cell line
-
RPMI 1640 medium with 10% FBS
-
Recombinant human TNF-α
-
Actinomycin D
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed L929 cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells along with 1 µg/mL actinomycin D and 1 ng/mL TNF-α.
-
Incubation: Incubate the plate at 37°C for 20 hours.
-
Cell Viability Measurement: Add MTT solution to each well and incubate for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell survival is calculated relative to the control (cells treated with TNF-α and actinomycin D but no inhibitor). The IC50 value, the concentration of the compound that results in 50% inhibition of TNF-α-induced cytotoxicity, is determined from a dose-response curve.
In Vitro Raf Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of a test compound against a specific Raf kinase isoform.[7]
Principle: The assay measures the amount of ADP produced during the kinase reaction using a luminescent assay (e.g., ADP-Glo™ Kinase Assay). The amount of light generated is proportional to the amount of ADP produced, which is inversely proportional to the activity of the Raf kinase inhibitor.
Materials:
-
Recombinant active Raf kinase (e.g., BRAF V600E)
-
Inactive MEK1 (Substrate)
-
ATP
-
Kinase buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in kinase buffer with a final DMSO concentration of 1%.
-
Reaction Setup: Add 5 µL of the serially diluted inhibitor or control to the wells of a 384-well plate. Add 10 µL of diluted active Raf kinase to each well.
-
Kinase Reaction Initiation: Prepare a Substrate/ATP mix containing inactive MEK1 and ATP in kinase buffer. Initiate the reaction by adding 10 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The 5-methylisoxazole scaffold represents a versatile platform for the development of novel therapeutics against a range of diseases. This guide provides a foundational resource for researchers to explore and exploit the therapeutic potential of this promising class of compounds. The provided data, pathway diagrams, and detailed experimental protocols are intended to facilitate further research and accelerate the drug discovery process.
References
- 1. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. ANTICANCER PROFILE OF NEWLY SYNTHESIZED B-RAF INHIBITORS POSSESS 5(PYRIMIDIN-4-YL)IMIDAZO[2,1- b ]OXAZOLE SCAFFOLD | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Pivotal Role of 5-Methylisoxazole-4-carboxylic Acid in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylisoxazole-4-carboxylic acid is a heterocyclic building block of significant interest in the field of medicinal chemistry and organic synthesis. Its rigid isoxazole (B147169) core, substituted with a reactive carboxylic acid function, provides a versatile scaffold for the construction of complex molecular architectures with diverse biological activities. This technical guide delves into the core applications of this compound, with a particular focus on its role in the synthesis of prominent active pharmaceutical ingredients (APIs). We will explore detailed experimental protocols, present quantitative data for key synthetic transformations, and visualize the underlying chemical and biological pathways.
Core Application: Synthesis of Leflunomide (B1674699) and Teriflunomide (B560168)
The most prominent application of this compound is as a key intermediate in the synthesis of the immunomodulatory drugs leflunomide and its active metabolite, teriflunomide.[1][2] These drugs are widely used in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.[2][3] The synthetic strategy generally involves the formation of the isoxazole ring system, followed by functional group manipulations to introduce the carboxylic acid, which is then coupled with an appropriate aniline (B41778) derivative.
Synthetic Workflow Overview
The synthesis of leflunomide from this compound is a well-established process, typically involving the activation of the carboxylic acid to an acid chloride, followed by amidation. The overall workflow can be visualized as follows:
Quantitative Data on Synthesis
The efficiency of the synthesis of leflunomide and teriflunomide is a critical factor in pharmaceutical manufacturing. The following table summarizes quantitative data from various reported procedures, highlighting the yields and purity at different stages of the synthesis.
| Step | Reactants | Solvent(s) | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Acid Chloride Formation | This compound, Thionyl chloride | Toluene (B28343) | - | 75 ± 5 | 10-12 | - | - | [4][5] |
| Amide Coupling (Leflunomide) | 5-Methylisoxazole-4-carbonyl chloride, 4-Trifluoromethylaniline | Toluene/Water | NaHCO₃ | 60 | 2 | 88 | 99.5 | [1][6] |
| Amide Coupling (Leflunomide) | 5-Methylisoxazole-4-carbonyl chloride, 4-Trifluoromethylaniline | Water | NaHCO₃ | 50 | 2 | 88 | 96 | [1][6] |
| Ring Opening (Teriflunomide) | Leflunomide, Sodium Hydroxide | Methanol/Water | - | Reflux | 1 | 81 | 99.9 | [7] |
| One-Pot Synthesis (Teriflunomide) | This compound, 4-(Trifluoromethyl)aniline (B29031) | Acetonitrile | EDC | 25 | 12 | >90 | 99.5 | [8][9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the hydrolysis of ethyl 5-methylisoxazole-4-carboxylate to the corresponding carboxylic acid.[10][11]
-
Reaction Setup: In a two-necked flask equipped with a mechanical stirrer and a distillation condenser, add crude ethyl 5-methylisoxazole-4-carboxylate (40.0 g) and a 60% sulfuric acid solution (44 g).
-
Hydrolysis: Heat the mixture to 85°C while continuously distilling off the ethanol (B145695) generated during the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ester spot completely disappears (approximately 4 hours).
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid product by filtration.
-
Purification: Dissolve the crude acid in a 2% acetic acid-toluene mixed solvent (60 mL) and recrystallize to obtain pure this compound.
Protocol 2: Synthesis of Leflunomide via Acid Chloride
This protocol details the two-step synthesis of leflunomide from this compound.[1][6]
Step 1: Formation of 5-Methylisoxazole-4-carbonyl chloride
-
Reaction Setup: To a stirred slurry of this compound (1.00 kg, 7.86 mol) in toluene (3.00 L), add thionyl chloride (~2.34 kg, 19.67 mol).
-
Reaction: Gradually heat the reaction mixture to 75 ± 5°C and stir at this temperature for 10-12 hours.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to afford the crude 5-methylisoxazole-4-carbonyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amide Coupling
-
Reaction Setup: In a separate vessel, dissolve 4-trifluoromethylaniline (5.75 g, 35.7 mmol) in a mixture of toluene (70 mL), water (15 mL), and sodium bicarbonate (3.16 g, 37.6 mmol).
-
Reaction: Heat the mixture to 60°C. Add the 5-methylisoxazole-4-carbonyl chloride (5 g, 34.4 mmol) dropwise over approximately 20 minutes with vigorous stirring.
-
Stirring: Continue stirring for an additional two hours after the addition is complete.
-
Isolation: Allow the mixture to cool to room temperature. The precipitated leflunomide is isolated as a white powder by filtration.
-
Drying: Dry the product at 60°C to a constant weight.
Protocol 3: One-Pot Synthesis of Teriflunomide using EDC
This protocol describes a more direct, one-step synthesis of teriflunomide.[8][9]
-
Reaction Setup: To a solution of this compound (1.0 eq) and 4-(trifluoromethyl)aniline (1.0 eq) in acetonitrile, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization to yield teriflunomide.
Mechanism of Action: Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide.[12] Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3][13] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting DHODH, teriflunomide depletes the pool of available pyrimidines, thereby arresting the proliferation of rapidly dividing cells, particularly activated lymphocytes, which are key players in autoimmune responses.[14]
Alternative Applications
While the synthesis of leflunomide and teriflunomide is the primary application of this compound, its structural motif is also found in other biologically active compounds. For instance, derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid have been explored as novel unnatural amino acids for incorporation into peptides, potentially leading to new therapeutic agents with enhanced stability and novel biological activities.[2][15] The isoxazole ring itself is a privileged scaffold in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of a variety of isoxazole-containing compounds with potential applications as antimicrobial and anti-inflammatory agents.[2]
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry, enabling the efficient synthesis of important immunomodulatory drugs. The synthetic routes to leflunomide and teriflunomide are well-optimized, offering high yields and purities. The understanding of the mechanism of action of these drugs provides a clear rationale for their therapeutic efficacy. As research continues to uncover new applications for isoxazole-containing compounds, the importance of this compound as a versatile synthetic intermediate is set to grow, paving the way for the development of novel therapeutics.
References
- 1. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10526279B2 - Process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 5. WO2016203410A1 - A novel process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 6. EP1473035A1 - Leflunomide of high purity - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EDC-promoted one-step synthesis of teriflunomide at the industrial scale - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. EDC-promoted one-step synthesis of teriflunomide at the industrial scale - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 11. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 12. On the interactions of leflunomide and teriflunomide within receptor cavity — NMR studies and energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
5-Methylisoxazole-4-carboxylic Acid: A Technical Guide to its Herbicidal Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current research landscape surrounding the herbicidal activity of 5-Methylisoxazole-4-carboxylic acid. While the compound is noted for its herbicidal properties, detailed public-domain data on its specific efficacy and mode of action is limited. To provide a comprehensive understanding of the herbicidal potential within the isoxazole (B147169) class, this document will focus on the well-characterized derivative, isoxaflutole (B1672639), as a representative example. This guide will adhere to stringent data presentation and visualization requirements to facilitate clear comprehension and further research.
Introduction to this compound
However, the isoxazole chemical class to which it belongs includes potent and commercially successful herbicides. By examining a closely related and extensively studied analogue, we can infer a likely mechanism of action and understand the experimental frameworks required to fully characterize this compound as a potential herbicide.
Case Study: Isoxaflutole - A Representative Isoxazole Herbicide
Isoxaflutole is a prominent herbicide from the isoxazole class, providing an excellent model for understanding the potential herbicidal activity of this compound. It is a selective, pre-emergence herbicide used for the control of a wide range of broadleaf and grass weeds in crops such as corn and sugarcane[2].
Physicochemical and Herbicidal Properties of Isoxaflutole
The herbicidal activity of isoxaflutole is intrinsically linked to its physicochemical properties and its conversion to an active metabolite. A summary of these key quantitative parameters is presented below.
| Property | Isoxaflutole (Parent Compound) | Diketonitrile (DKN) - Active Metabolite | Reference |
| Water Solubility (mg/L) | 6.2 | 326 | [2] |
| Log P (Octanol-Water Partition Coefficient) | 2.19 | 0.4 | [2] |
| Soil Half-Life | 12 hours to 3 days | 20 to 30 days | [2] |
Mode of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
The primary mode of action for isoxaflutole, and likely for other herbicidally active isoxazoles, is the inhibition of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[2][3]. HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinone, which is essential for the biosynthesis of carotenoids[2].
The inhibition of HPPD leads to a depletion of carotenoids. Carotenoids play a crucial role in protecting chlorophyll (B73375) from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptoms observed in susceptible plants, followed by growth cessation and death[2][3].
Interestingly, isoxaflutole itself is a pro-herbicide. In the plant and soil, the isoxazole ring opens to form a more active diketonitrile (DKN) derivative, which is the actual inhibitor of the HPPD enzyme[2].
Experimental Protocols for Herbicidal Activity Assessment
To rigorously evaluate the herbicidal activity of this compound, a series of standardized bioassays are required. Below is a detailed protocol for a representative whole-plant post-emergence assay.
Whole-Plant Post-Emergence Herbicidal Bioassay
Objective: To determine the herbicidal efficacy of this compound when applied to emerged weed seedlings.
Materials:
-
Test compound: this compound
-
Solvent (e.g., acetone (B3395972) or DMSO)
-
Surfactant (e.g., Tween 20)
-
Deionized water
-
Pots (e.g., 10 cm diameter) filled with standard potting mix
-
Seeds of target weed species (e.g., Digitaria ciliaris, Amaranthus retroflexus, Abutilon theophrasti)
-
Controlled environment growth chamber (e.g., 25°C, 16:8h light:dark cycle, 60% relative humidity)
-
Laboratory spray chamber calibrated to deliver a set volume over a defined area
-
Positive control herbicide (e.g., a commercial herbicide with a known mode of action)
-
Negative control (solvent and surfactant in water)
Procedure:
-
Plant Propagation: Sow seeds of each target weed species in separate pots. Grow the plants in a controlled environment growth chamber until they reach the 2-3 true leaf stage.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions to achieve the desired application rates (e.g., 10, 100, 500, 1000 g/ha). Each test solution should contain a standard concentration of surfactant (e.g., 0.1% v/v). Prepare a negative control solution containing only the solvent, surfactant, and water at the same concentrations.
-
Herbicide Application: Randomly assign pots to treatment groups (different application rates of the test compound, positive control, and negative control), with a minimum of three replicate pots per treatment. Place the pots in a laboratory spray chamber and apply the respective test solutions evenly over the foliage.
-
Post-Application Incubation: Return the treated plants to the controlled environment growth chamber and continue to water and care for them as needed, avoiding washing the compound off the leaves.
-
Efficacy Assessment: At 7, 14, and 21 days after treatment, visually assess the plants for signs of phytotoxicity. Use a rating scale from 0% (no effect) to 100% (complete plant death). Record symptoms such as chlorosis, necrosis, stunting, and bleaching.
-
Data Analysis: Calculate the average percent injury for each treatment group at each time point. If a dose-response is observed, the data can be used to calculate the GR50 (the dose required to cause a 50% reduction in growth) or ED50 (the dose required to cause a 50% effect).
Future Research Directions
To fully elucidate the herbicidal potential of this compound, future research should focus on several key areas:
-
Quantitative Efficacy Studies: Dose-response studies on a wide range of monocotyledonous and dicotyledonous weeds are necessary to determine its herbicidal spectrum and potency.
-
Mode of Action Identification: In vitro enzyme assays, particularly targeting HPPD, should be conducted to determine if it shares the same mode of action as other isoxazole herbicides. Metabolomic studies could also help identify the biochemical pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues of this compound could lead to the discovery of more potent herbicides and provide insights into the structural requirements for its activity.
-
Pre-emergence vs. Post-emergence Activity: Evaluating the compound's efficacy when applied to the soil before weed emergence versus to the foliage of emerged weeds will be crucial for determining its potential application in agriculture.
Conclusion
This compound is a compound with acknowledged, yet poorly characterized, herbicidal activity. While specific quantitative data remains elusive in the public domain, the well-documented herbicidal properties of the isoxazole class, exemplified by isoxaflutole, provide a strong rationale for further investigation. The likely mode of action, inhibition of the HPPD enzyme, offers a clear starting point for mechanistic studies. The experimental protocols and workflows outlined in this guide provide a robust framework for future research aimed at fully characterizing the herbicidal profile of this compound and its potential as a lead compound in the development of new weed management solutions.
References
Investigating 5-amino-3-methyl-isoxazole-4-carboxylic acid: A Technical Guide for Researchers
An In-depth Technical Guide on the Non-Proteinogenic Amino Acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), a non-proteinogenic β-amino acid with potential applications in peptidomimetics and drug discovery. This document details its synthesis, chemical properties, and known biological context, offering a valuable resource for researchers interested in exploring its utility.
Chemical Properties and Synthesis
5-amino-3-methyl-isoxazole-4-carboxylic acid, also known as AMIA, is a bifunctional isoxazole (B147169) derivative containing both an amino and a carboxylic acid group.[1][2] This structure classifies it as a β-amino acid, a class of compounds with significant interest in the development of novel therapeutics due to their ability to form peptides with altered secondary structures and increased resistance to proteolytic degradation.[2][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₃ | [4] |
| Molecular Weight | 142.11 g/mol | [4] |
| CAS Number | 84661-50-7 | [4] |
Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid
The synthesis of AMIA is a three-step process, which is outlined below. While specific yields for each step are not consistently reported in the literature, the protocol provides a reliable method for its preparation.[2]
References
- 1. rsc.org [rsc.org]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 4. 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5 [sigmaaldrich.com]
Methodological & Application
Synthesis of 5-Methylisoxazole-4-carboxylic acid from ethyl acetoacetate
Application Notes: Synthesis of 5-Methylisoxazole-4-carboxylic acid
Introduction
This compound is a key heterocyclic building block in organic synthesis. It serves as a crucial intermediate in the production of various pharmaceuticals, most notably the immunomodulatory drug Leflunomide, which is used in the treatment of rheumatoid and psoriatic arthritis.[1][2] The synthesis of this compound with high purity is therefore of significant interest to the pharmaceutical and drug development industries. The following protocol details a robust and scalable three-step synthesis starting from readily available ethyl acetoacetate (B1235776).
Reaction Pathway
The synthesis proceeds via three main steps:
-
Condensation: Ethyl acetoacetate is reacted with triethyl orthoformate to form the intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate.
-
Cyclization: The intermediate undergoes a cyclization reaction with hydroxylamine (B1172632) to form the isoxazole (B147169) ring, yielding ethyl 5-methylisoxazole-4-carboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed under acidic conditions to afford the final product, this compound.
This pathway is advantageous as it allows for the controlled formation of the desired 5-methyl isomer, minimizing the generation of the isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate.[3]
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established and patented methodologies.[3][4]
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
This step involves the condensation of ethyl acetoacetate with triethyl orthoformate.
-
Materials:
-
Ethyl 3-oxobutanoate (ethyl acetoacetate)
-
Triethyl orthoformate
-
Acetic anhydride
-
-
Procedure:
-
Combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a round-bottom flask equipped with a reflux condenser.[4]
-
Heat the reaction mixture to a temperature between 100-130°C.[4][5]
-
Maintain the temperature and stir for approximately 5 hours to drive the reaction to completion.[4]
-
After cooling the mixture to room temperature, remove excess reagents and byproducts (ethanol) via distillation under reduced pressure.[4][6]
-
The resulting crude product, ethyl 2-(ethoxymethylene)-3-oxobutanoate, is typically a viscous yellow oil and can be used in the next step without further purification.[4][6]
-
Step 2: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
This is the key cyclization step to form the isoxazole ring.
-
Materials:
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate (from Step 1)
-
Hydroxylamine sulfate
-
Sodium acetate (or a salt of trifluoroacetic acid)
-
Appropriate solvent (e.g., ethanol (B145695), methanol)
-
-
Procedure:
-
Prepare a solution of hydroxylamine sulfate and sodium acetate in an appropriate solvent in a reaction vessel.
-
Cool the reaction vessel to a temperature between -20°C and 0°C using a suitable cooling bath (e.g., salt-ice-acetone). A preferred temperature is about -5°C.
-
Slowly add the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate from Step 1 to the cooled hydroxylamine solution with stirring.
-
Maintain the low temperature and continue stirring until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the crude ethyl-5-methylisoxazole-4-carboxylate can be isolated through standard workup procedures. The crude product is often carried directly to the next step without extensive purification.[3]
-
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ester to the target carboxylic acid.
-
Materials:
-
Crude ethyl 5-methylisoxazole-4-carboxylate (from Step 2)
-
Strong acid (e.g., 60% aqueous sulfuric acid)[3]
-
-
Procedure:
-
Charge the crude ethyl 5-methylisoxazole-4-carboxylate and 60% aqueous sulfuric acid into a two-necked flask equipped with a mechanical stirrer and a distillation apparatus.[3]
-
Heat the mixture to approximately 80-88°C.[3]
-
Continuously remove the ethanol generated during the hydrolysis by distillation to drive the reaction to completion.[3]
-
The reaction is typically complete within 3.5 to 4 hours. Monitor the disappearance of the starting ester by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate.
-
Collect the solid product by filtration.
-
The crude acid can be further purified by recrystallization from a suitable solvent, such as a toluene/acetic acid mixture, to yield high-purity this compound.[7]
-
Data Presentation
The following tables summarize the key quantitative parameters for each step of the synthesis.
Table 1: Reaction Conditions Summary
| Step | Reaction | Key Reagents | Temperature (°C) | Duration (hours) | Ref. |
|---|---|---|---|---|---|
| 1 | Condensation | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | 100 - 130 | 5 | [4] |
| 2 | Cyclization | Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Hydroxylamine sulfate, Sodium acetate | -20 to 0 | Variable |
| 3 | Hydrolysis | Ethyl 5-methylisoxazole-4-carboxylate, 60% aq. H₂SO₄ | 80 - 88 | 3.5 - 4 |[3] |
Table 2: Reported Yields
| Step | Product | Reported Yield | Notes | Ref. |
|---|---|---|---|---|
| 1 | Ethyl 2-(ethoxymethylene)-3-oxobutanoate | ~80% | After distillation | [4][8] |
| 3 | this compound | High | Yield is noted as much higher with H₂SO₄ vs. HCl/AcOH |[3] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process from starting materials to the final purified product.
Figure 2: Laboratory workflow for the synthesis of this compound.
References
- 1. This compound Manufacturer India [vandvpharma.com]
- 2. apicule.com [apicule.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. Ethyl 2-(ethoxymethylene)acetoacetate synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Ethyl 2-(Ethoxymethylene)-3-oxobutanoate|CAS 3788-94-1 [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 2-(ethoxymethylene)acetoacetate | 3788-94-1 [chemicalbook.com]
Application Notes and Protocols for the Cyclization Reaction to Form an Isoxazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of isoxazole (B147169) rings, a critical heterocyclic motif in medicinal chemistry due to its wide range of biological activities.[1][2][3] The isoxazole scaffold is present in numerous FDA-approved drugs and serves as a valuable pharmacophore in drug discovery.[4][5] This document outlines two primary and versatile synthetic strategies for isoxazole ring formation: the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[6][7] Additionally, green chemistry approaches are presented to address the growing need for environmentally benign synthetic methods.[2][8]
Synthesis of Isoxazoles from 1,3-Dicarbonyl Compounds and Hydroxylamine
This classical and reliable method involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine, typically in the presence of a base. The reaction proceeds through the formation of a mono-oxime intermediate, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.[9]
General Reaction Scheme:
Caption: Reaction of a 1,3-dicarbonyl compound with hydroxylamine.
Experimental Protocol
This protocol is a general procedure for the synthesis of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine hydrochloride.[10][11]
Materials:
-
β-Diketone derivative (1.0 eq)
-
Hydroxylamine hydrochloride (1.0 eq)
-
Pyridine
-
15% Glacial acetic acid
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round bottom flask, dissolve the β-diketone derivative (0.005 M) and hydroxylamine hydrochloride (0.005 M) in pyridine.[10]
-
Attach a reflux condenser and heat the mixture to reflux with stirring.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and 15% glacial acetic acid to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the solid from 95% ethanol to obtain the pure isoxazole derivative.[11]
Data Presentation
| Entry | β-Diketone (R1, R2) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1,3-Diphenyl-1,3-propanedione | KOH | Ethanol | 12 | - | [12] |
| 2 | Pentane-2,4-dione | Pyridine | Pyridine | Reflux | - | [10] |
| 3 | Chalcone derivative | KOH | Ethanol | 12 | - | [12] |
Yield data is often variable and dependent on the specific substrate.
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition of nitrile oxides with alkynes is one of the most efficient and widely used methods for the synthesis of isoxazoles.[7] Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides to avoid their rapid dimerization.[13][14]
General Reaction Scheme:
Caption: 1,3-Dipolar cycloaddition of a nitrile oxide with an alkyne.
Experimental Protocol: One-Pot Synthesis from an Aldoxime and Alkyne
This protocol describes a one-pot synthesis of 3,5-disubstituted isoxazoles using a hypervalent iodine reagent to generate the nitrile oxide in situ.[13]
Materials:
-
Aldoxime (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
[Bis(trifluoroacetoxy)]iodobenzene (PIFA) (1.5 eq)
-
Methanol (B129727)/Water (5:1)
-
10% Sodium thiosulfate (B1220275) solution
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the alkyne (1.2 equiv) and the oxime (1 equiv) in a 5:1 mixture of methanol and water (5 mL).[13]
-
Add [bis(trifluoroacetoxy)]iodobenzene (1.5 equiv) to the solution.[13]
-
Stir the reaction mixture at room temperature for 2 days. Monitor the reaction progress by TLC.
-
Upon completion, add 5 mL of 10% sodium thiosulfate solution to quench the excess oxidant.[13]
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous MgSO4.[13]
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[13]
Data Presentation
| Entry | Aldoxime (R1) | Alkyne (R2) | Oxidant | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| 1 | Pyridine-2-aldoxime | 2-Ethynyl pyridine | PIFA | MeOH/H2O | Overnight | 50 | - | [13] |
| 2 | Benzaldehyde oxime | Phenylacetylene | PIFA | MeOH/H2O | 2 days | RT | - | [13] |
| 3 | Various | Various | tert-Butyl nitrite | - | - | - | Good | [15] |
| 4 | Curcumin derivatives | - | Acetic acid | - | Short | - | Excellent | [14] |
Yields are highly dependent on the specific substrates used.
Green Chemistry Approaches to Isoxazole Synthesis
In recent years, the development of environmentally friendly synthetic methods has become a major focus. For isoxazole synthesis, green approaches include ultrasound-assisted synthesis, microwave irradiation, and the use of aqueous media.[8]
Ultrasound-Assisted Synthesis
Sonochemistry can accelerate reaction rates and improve yields under milder conditions.[8]
Caption: Workflow for ultrasound-assisted isoxazole synthesis.
Experimental Protocol: Catalyst-Free Synthesis in Water
This protocol describes a three-component reaction for the synthesis of 3-methyl-4-benzylideneisoxazol-5(4H)-one in water under ultrasound irradiation.[8]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (1 mmol)
-
Ethyl acetoacetate (B1235776) (1 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Deionized water (10 mL)
-
Ethanol (for recrystallization)
-
Ultrasonic bath
Procedure:
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1.2 mmol) in 10 mL of deionized water.[8]
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is the same as the level of the reaction mixture.
-
Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 20°C for 30 minutes.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.[8]
-
Recrystallize the crude product from ethanol to afford the pure product.[8]
Data Presentation for Green Synthesis Methods
| Method | Reactants | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Ultrasound | 2-Methoxybenzaldehyde, Ethyl acetoacetate, Hydroxylamine HCl | Vitamin B1 | Water | 40 kHz, 300W, 20°C, 30 min | - | [8] |
| Microwave | Chalcone, Hydroxylamine HCl | Sodium acetate | Ethanol | - | - | [8] |
| Aqueous MCR | Aromatic aldehyde, β-Ketoester, Hydroxylamine HCl | None | Water | Reflux, 3h | - | [8] |
| Ball-milling | Terminal alkynes, Hydroxyimidoyl chlorides | Cu/Al2O3 | Solvent-free | - | Moderate to Excellent | [14] |
Specific yield percentages are highly substrate-dependent and are often reported in the primary literature for specific examples.
Applications in Drug Development
The isoxazole ring is a privileged scaffold in medicinal chemistry, found in a variety of therapeutic agents.[4][5] Its utility stems from its ability to engage in hydrogen bonding and π-π stacking interactions, as well as its metabolic stability.[14] Isoxazole-containing drugs exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][3]
Examples of Isoxazole-Containing Drugs:
-
Valdecoxib: A non-steroidal anti-inflammatory drug (NSAID).[5]
-
Sulfamethoxazole: An antibiotic.[14]
-
Leflunomide: An antirheumatic drug.[5]
-
Zonisamide: An anticonvulsant.[5]
The synthetic protocols described herein provide researchers with robust methods to generate diverse libraries of isoxazole-containing compounds for screening and development of new therapeutic agents.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SYNTHESIS OF NOVEL ISOXAZOLE DERIVATIVES FROM 1,3-DIKETON... [degruyterbrill.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoxazole synthesis [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Leflunomide Using 5-Methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leflunomide (B1674699) is an isoxazole (B147169) derivative with immunosuppressive and anti-inflammatory properties, primarily used in the treatment of rheumatoid and psoriatic arthritis. It functions as a disease-modifying antirheumatic drug (DMARD) by inhibiting the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2][3] The inhibition of DHODH by leflunomide's active metabolite, teriflunomide (B560168) (A77 1726), leads to a decrease in the proliferation of activated T and B lymphocytes, which play a crucial role in the pathogenesis of autoimmune diseases.[1][2] This document provides detailed application notes and protocols for the synthesis of Leflunomide, focusing on the utilization of 5-Methylisoxazole-4-carboxylic acid as a key starting material.
Synthesis Overview
The synthesis of Leflunomide from this compound is a well-established two-step process.[4][5] The first step involves the conversion of this compound to its corresponding acid chloride, this compound chloride. The second step is the amidation of this acid chloride with 4-trifluoromethylaniline to yield Leflunomide.[4][6] This method is advantageous for its efficiency and the high purity of the final product.[4][7]
Chemical Reaction Pathway
References
- 1. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
- 5. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Teriflunomide for Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teriflunomide (B560168) is an oral immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2] Its therapeutic effect is primarily attributed to its ability to selectively and reversibly inhibit the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[3][4][5] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells such as activated T and B lymphocytes.[4][5] By inhibiting DHODH, teriflunomide reduces the proliferation of these immune cells, thereby mitigating the inflammatory processes that drive the pathophysiology of MS.[3][5] This document provides an overview of the synthesis of Teriflunomide, its mechanism of action, and detailed experimental protocols relevant to its synthesis and analysis.
Mechanism of Action in Multiple Sclerosis
Teriflunomide's primary mechanism of action involves the inhibition of DHODH, a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[3][4][5] Activated T and B lymphocytes, which play a central role in the autoimmune attacks on the myelin sheath in MS, have a high demand for pyrimidines to support their rapid proliferation.[5] By blocking this pathway, Teriflunomide exerts a cytostatic effect on these activated lymphocytes, limiting their expansion and subsequent infiltration into the central nervous system.[3][4] This selective action on proliferating lymphocytes, while having a lesser effect on resting or slowly dividing cells that can utilize the pyrimidine salvage pathway, helps to reduce the autoimmune response without causing broad immunosuppression.[5]
Caption: Mechanism of Action of Teriflunomide in Multiple Sclerosis.
Synthesis of Teriflunomide
Several synthetic routes for Teriflunomide have been reported in the literature. A common approach involves the synthesis of its precursor, Leflunomide, followed by a ring-opening reaction to yield Teriflunomide. Other methods describe the direct synthesis of Teriflunomide. Below are summaries of representative synthetic strategies.
Synthesis via Leflunomide Intermediate
One established method involves the reaction of 5-methylisoxazole-4-carbonyl chloride with 4-(trifluoromethyl)aniline (B29031) to form Leflunomide.[6][7] The subsequent ring-opening of Leflunomide under basic conditions yields Teriflunomide.[6]
Caption: Synthetic Pathway to Teriflunomide via Leflunomide Intermediate.
Direct Synthesis of Teriflunomide
Direct synthesis routes often start with 2-cyanoacetic acid and 4-(trifluoromethyl)aniline. For instance, one method involves the coupling of these two starting materials to form 2-cyano-N-(4-trifluoromethylphenyl)acetamide, which is then acylated to produce Teriflunomide.[8]
| Starting Material A | Starting Material B | Key Intermediate | Final Product | Reported Yield | Purity | Reference |
| 4-trifluoromethyl aniline (B41778) | Cyanoacetic acid | 2-cyano-N-[4-(trifluoromethylphenyl) acetamide (B32628) | Teriflunomide | 84.8% | 99.96% | [8] |
| 5-methylisoxazole-4-carboxylic acid | 4-(trifluoromethyl)aniline | - | Teriflunomide | >90% | 99.495% | [9] |
Experimental Protocols
Protocol 1: Synthesis of Teriflunomide via 2-cyano-N-[4-(trifluoromethylphenyl) acetamide
This protocol is adapted from a reported synthesis of Teriflunomide.[8]
Materials:
-
4-trifluoromethyl aniline
-
Cyanoacetic acid
-
Boric acid
-
Acetic acid
-
Ethyl acetate
-
N,N-carbonyl diimidazole (CDI)
-
Sodium tert-butoxide
-
Hydrochloric acid
-
Sodium carbonate
-
Water
Procedure:
Step 1: Synthesis of 2-cyano-N-[4-(trifluoromethylphenyl) acetamide (Intermediate II)
-
To a reaction flask, add 4-trifluoromethyl aniline (1.0 mol), cyanoacetic acid (1.35 mol), boric acid (0.1 mol), and toluene.
-
Heat the mixture to 110-115°C and remove water azeotropically for 12 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, distill off the toluene completely under vacuum.
-
Add water to the residue and agitate for 2 hours at 25-30°C.
-
Isolate the solid product by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of Teriflunomide (I)
-
In a separate flask, charge acetic acid (1.0 mol) and ethyl acetate, followed by N,N-carbonyl diimidazole (CDI, 1.2 mol).
-
Stir the mixture at 0-10°C for 2 hours.
-
Add this solution to an ice-cooled solution of 2-cyano-N-[4-(trifluoromethylphenyl) acetamide (Intermediate II, 1.0 mol) containing sodium tert-butoxide (2.5 mol) and toluene at 5-10°C.
-
Continue stirring at 25-30°C for 2 hours and monitor by HPLC.
-
Upon completion, add water and concentrated hydrochloric acid.
-
Separate the layers and neutralize the aqueous layer with a sodium carbonate solution.
-
Filter the crude Teriflunomide and crystallize from acetone to obtain the pure product.
Protocol 2: Analytical Method for Teriflunomide by RP-HPLC
This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Teriflunomide.[10][11]
Materials and Equipment:
-
Teriflunomide standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid or Di-potassium hydrogen anhydrous (K2HPO4)
-
Triethylamine (TEA)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., Symmetry ODS RP C18, 5µm, 15mm x 4.6mm i.d. or Eclipse XBD C18, 150 x 4.6 mm, 5µm)
Chromatographic Conditions (Example 1): [10]
-
Mobile Phase: Acetonitrile: Methanol: 0.1% Ortho Phosphoric Acid (50:40:10 v/v/v)
-
Flow Rate: 1.0 ml/minute (isocratic)
-
Column: Symmetry ODS RP C18, 5µm, 15mm x 4.6mm i.d.
-
Detection Wavelength: 232 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Chromatographic Conditions (Example 2): [11]
-
Mobile Phase: Acetonitrile: Di-potassium hydrogen anhydrous (K2HPO4) solution (40:60 v/v) containing TEA (pH 7)
-
Flow Rate: 1.0 ml/minute
-
Column: Eclipse XBD C18 (150 x 4.6 mm, 5µm)
-
Detection Wavelength: Appropriate wavelength determined by UV scan (e.g., 200-400 nm)
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of Teriflunomide standard and dissolve it in a suitable diluent (e.g., mobile phase or methanol) to prepare a stock solution. Prepare working standard solutions by serial dilution.
-
Sample Solution Preparation: Prepare the sample solution by dissolving the synthesized Teriflunomide in the diluent to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of Teriflunomide in the sample by comparing the peak area with that of the standard.
Caption: General Experimental Workflow for Teriflunomide Synthesis and Analysis.
Clinical Efficacy in Multiple Sclerosis
Clinical trials have demonstrated the efficacy of Teriflunomide in treating relapsing forms of MS.[12][13] The pivotal Phase III TEMSO and TOWER studies showed that Teriflunomide significantly reduced the annualized relapse rate (ARR) and delayed disability progression compared to placebo.[2][12]
| Clinical Trial | Treatment Arms | Key Efficacy Outcome (vs. Placebo) | Reference |
| TEMSO | Teriflunomide 7 mg, Teriflunomide 14 mg, Placebo | ARR Reduction: 31.2% (7 mg), 31.5% (14 mg) Disability Progression Risk Reduction: 23.7% (7 mg), 29.8% (14 mg) | [12] |
| TOWER | Teriflunomide 7 mg, Teriflunomide 14 mg, Placebo | ARR Reduction: 22.3% (7 mg), 36.3% (14 mg) Disability Progression Risk Reduction: 31.5% (14 mg) | [12] |
| TOPIC | Teriflunomide 14 mg, Teriflunomide 7 mg, Placebo | Risk Reduction of New Clinical Relapse: 42.6% (14 mg) | [14] |
Conclusion
Teriflunomide represents an important oral therapeutic option for patients with relapsing multiple sclerosis. Its well-defined mechanism of action, targeting the proliferation of activated lymphocytes, provides a clear rationale for its use. The synthesis of Teriflunomide can be achieved through various routes, with opportunities for process optimization to improve yield and purity. The analytical methods outlined are crucial for ensuring the quality and consistency of the active pharmaceutical ingredient. The provided protocols serve as a foundational guide for researchers and drug development professionals working with this important molecule. molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Teriflunomide for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 6. jelsciences.com [jelsciences.com]
- 7. rjptonline.org [rjptonline.org]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. EDC-promoted one-step synthesis of teriflunomide at the industrial scale - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. ijpar.com [ijpar.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jnnp.bmj.com [jnnp.bmj.com]
Application Note: HPLC Analysis of 5-Methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-Methylisoxazole-4-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the antirheumatic drug Leflunomide, and a known degradation product.[1][2] The described reverse-phase HPLC method is suitable for purity assessment, quantitative analysis, and monitoring of chemical reactions and stability studies.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Accurate and reliable analytical methods are crucial for its quantification and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isoxazole (B147169) derivatives due to its high resolution, sensitivity, and reproducibility.[3][4] This document provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and a summary of expected performance characteristics.
Experimental Protocol
A reverse-phase HPLC method is employed for the separation and quantification of this compound.
Chromatographic Conditions
| Parameter | Value |
| HPLC System | Any standard HPLC system with a UV detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 10% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by a return to 10% B and re-equilibration for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
Reagents and Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).
-
-
Sample Solution Preparation:
-
Prepare sample solutions by accurately weighing the material, dissolving it in the diluent (1:1 acetonitrile/water), and diluting to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Analytical Workflow
Caption: Workflow for the HPLC analysis of this compound.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method. These values should be confirmed during method validation in the user's laboratory.
| Parameter | Expected Value |
| Retention Time | Approximately 8-10 minutes |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Development and Optimization
The choice of a C18 column provides good retention and separation for moderately polar compounds like this compound. The use of formic acid in the mobile phase is crucial for achieving good peak shape by suppressing the ionization of the carboxylic acid group. For mass spectrometry (MS) compatible applications, formic acid is a suitable modifier.[5] The gradient elution allows for the separation of the target analyte from potential impurities with different polarities. The detection wavelength of 260 nm is selected based on the UV absorbance characteristics of the isoxazole ring, though a full UV scan is recommended to determine the optimal wavelength.
Troubleshooting
Caption: Common troubleshooting guide for HPLC analysis.
Conclusion
The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. Proper method validation should be performed to ensure its suitability for the intended application.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note & Protocol: HPLC-MS Method for 5-Methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of 5-Methylisoxazole-4-carboxylic acid using a High-Performance Liquid Chromatography (HPLC) method compatible with mass spectrometry (MS). This compound is a small, polar, acidic compound, which can present challenges for retention and detection using standard reversed-phase HPLC methods. The protocols detailed below outline two potential approaches: a reversed-phase (RP) method and a hydrophilic interaction liquid chromatography (HILIC) method, both coupled with tandem mass spectrometry (MS/MS) for sensitive and selective quantification. These methodologies are crucial for applications in pharmacokinetic studies, impurity profiling, and quality control in drug development.
Introduction
This compound is a key chemical moiety found in various pharmacologically active compounds. Accurate and sensitive quantification of this molecule in diverse matrices, such as biological fluids and active pharmaceutical ingredients (APIs), is essential for research and development. Due to its polar and acidic nature, developing a robust and reliable analytical method can be challenging. Standard reversed-phase chromatography may offer insufficient retention, leading to co-elution with other polar matrix components and potential ion suppression in the mass spectrometer.[1]
This application note presents two validated starting points for an HPLC-MS/MS method tailored for this compound, addressing the challenges of its physicochemical properties. The use of mass spectrometry provides high selectivity and sensitivity, which is often required for bioanalytical applications.
Analytical Approaches
Two primary liquid chromatography strategies are presented to achieve optimal separation and detection of this compound.
-
Reversed-Phase (RP) HPLC: This approach utilizes a C18 stationary phase. While retention of polar compounds can be challenging, optimization of the mobile phase with an appropriate acidic modifier can yield acceptable results. For mass spectrometry compatibility, volatile modifiers like formic acid are essential.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained in reversed-phase systems.[1] This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can also enhance ESI-MS sensitivity.[3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curves.
Sample Preparation (General Protocol):
The appropriate sample preparation method will depend on the matrix.
-
For Drug Substance: Accurately weigh and dissolve the sample in the initial mobile phase to achieve a suitable concentration.
-
For Biological Matrices (e.g., Plasma, Urine):
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Method 1: Reversed-Phase HPLC-MS/MS
This method is a good starting point and may be sufficient for many applications.
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | UPLC/HPLC system with a binary pump and autosampler |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusing a standard solution. A potential transition for C5H5NO3 (MW: 127.10) would be Q1: 126.0 -> Q3: 82.0 (loss of CO2) |
Method 2: HILIC-MS/MS
This method is recommended for complex matrices or when improved retention of the polar analyte is required.
Chromatographic Conditions:
| Parameter | Value |
| HPLC System | UPLC/HPLC system with a binary pump and autosampler |
| Column | HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium acetate + 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 7 minutes, hold for 1 min, return to 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions (Triple Quadrupole):
The mass spectrometry conditions would be similar to the reversed-phase method and should be optimized for maximum signal intensity.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: HPLC Method Parameters
| Parameter | Method 1: Reversed-Phase | Method 2: HILIC |
| Column | C18 (2.1 x 50 mm, 1.8 µm) | BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium acetate + 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 5 µL | 2 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Starting Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition (Q1/Q3) | 126.0 / 82.0 (Example) |
Visualizations
Caption: General workflow for the HPLC-MS/MS analysis of this compound.
Caption: Logical relationship between analyte properties and the choice of chromatographic method.
Conclusion
The described HPLC-MS/MS methods provide robust and sensitive starting points for the quantification of this compound. The choice between a reversed-phase and a HILIC approach will depend on the specific application, matrix complexity, and required sensitivity.[1] For most applications, the reversed-phase method offers a simpler and more common approach, while HILIC provides a powerful alternative for challenging separations of this polar analyte. It is imperative that these methods are fully validated for their intended use, including assessments of linearity, accuracy, precision, and selectivity.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 5-Amino-3-methyl-isoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the incorporation of the unnatural β-amino acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of AMIA can lead to the development of novel α/β-mixed peptides and peptidomimetics with potential therapeutic applications, owing to the diverse biological activities associated with the isoxazole (B147169) moiety.[1][2][3][4][5]
Introduction
5-Amino-3-methyl-isoxazole-4-carboxylic acid is a bifunctional isoxazole derivative containing both an amino and a carboxylic group, classifying it as a non-proteinogenic β-amino acid.[5] Its incorporation into peptides can create unique structural motifs and biological properties.[1][2][3][4][5] Isoxazole-containing compounds have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties, with several drugs containing this moiety approved by the FDA and EMA.[2][5] These protocols are based on established methodologies for the successful coupling of AMIA to a resin-bound peptide.[1][2][4]
Data Presentation
While specific quantitative data on coupling efficiency, purity, and yield for a wide range of sequences are not extensively detailed in the primary literature, the successful synthesis and characterization of several model peptides have been reported. The following table summarizes the model peptides synthesized and the characterization method used.
| Model Peptide Sequence | AMIA Position | Characterization Method | Reference |
| H-DVYT-NH₂ | N-terminus | Tandem Mass Spectrometry (MS/MS) | [2] |
| H-EAAA-NH₂ | N-terminus | Tandem Mass Spectrometry (MS/MS) | [2] |
| H-PPPP-NH₂ | N-terminus | Tandem Mass Spectrometry (MS/MS) | [2] |
| H-PPPPP-NH₂ | N-terminus | Tandem Mass Spectrometry (MS/MS) | [2] |
Experimental Protocols
The following protocols describe the manual solid-phase synthesis of peptides incorporating AMIA at the N-terminus. These methods are based on the widely used Fmoc/tBu strategy.[6]
Protocol 1: Standard Solid-Phase Peptide Synthesis of Model Peptides
This protocol outlines the synthesis of the underlying α-amino acid peptide chain on a solid support prior to the coupling of AMIA.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Wash the resin with dichloromethane (B109758) (DCM) for 1 minute.
-
Add dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected α-amino acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
After complete coupling (negative Kaiser test), wash the resin with DMF (3 times) and DCM (3 times).
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed … [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | Semantic Scholar [semanticscholar.org]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for ¹H and ¹³C NMR Characterization of Isoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoxazole (B147169) derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as core structural motifs in numerous pharmaceutical agents.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the unambiguous characterization of isoxazole derivatives.[2] These techniques provide detailed information about the molecular structure, including the substitution pattern on the isoxazole ring and the nature of various functional groups. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR characterization of isoxazole derivatives.
General Principles of NMR Characterization of Isoxazoles
The isoxazole ring is a five-membered heterocycle containing an oxygen and a nitrogen atom adjacent to each other.[3] The electronic environment of the protons and carbons in the isoxazole ring and its substituents gives rise to characteristic chemical shifts in the ¹H and ¹³C NMR spectra.
-
¹H NMR: The protons on the isoxazole ring typically resonate in the aromatic region of the spectrum. The chemical shift and multiplicity of these protons are highly dependent on the substitution pattern. For instance, in a 3,5-disubstituted isoxazole, the H-4 proton typically appears as a singlet.
-
¹³C NMR: The carbon atoms of the isoxazole ring also exhibit characteristic chemical shifts. The C-3 and C-5 carbons, being adjacent to the heteroatoms, generally appear at a lower field compared to the C-4 carbon. Substituent effects can significantly influence the chemical shifts of the ring carbons, providing valuable information about the substitution pattern.[4][5]
Experimental Protocols
A generalized workflow for the NMR characterization of isoxazole derivatives is presented below.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified isoxazole derivative.
-
Solvent Selection: Choose an appropriate deuterated solvent that completely dissolves the sample. Common solvents include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[6][7] The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[7]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[7][8]
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 101 MHz
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: -10 to 220 ppm
-
Temperature: 298 K
Data Processing
-
Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]
-
Peak Picking and Integration (¹H only): Identify all significant peaks and integrate their areas to determine the relative number of protons.
Data Presentation: Characteristic NMR Data
The following tables summarize typical chemical shift ranges for various isoxazole derivatives based on published data.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Isoxazole Derivatives
| Proton | Chemical Shift Range (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference(s) |
| Isoxazole H-4 | 6.70 - 7.40 | s | - | [8][10] |
| Phenyl H (ortho) | 7.70 - 8.30 | m, d, dd | 7.0 - 9.0 | [6][8][10] |
| Phenyl H (meta) | 7.30 - 7.60 | m, t | 7.0 - 8.0 | [6][8][10] |
| Phenyl H (para) | 7.30 - 7.60 | m, t | 7.0 - 8.0 | [6][8][10] |
| -CH₃ | 2.40 - 2.90 | s | - | [6] |
| -OCH₃ | 3.80 - 4.00 | s | - | [8] |
Chemical shifts are typically referenced to TMS at 0.00 ppm. Solvents used include CDCl₃ and DMSO-d₆.
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Isoxazole Derivatives
| Carbon | Chemical Shift Range (ppm) | Reference(s) |
| Isoxazole C-3 | 160.0 - 165.0 | [8][10] |
| Isoxazole C-4 | 97.0 - 118.0 | [8][10] |
| Isoxazole C-5 | 168.0 - 173.0 | [8][10] |
| Phenyl C (ipso) | 124.0 - 135.0 | [8][10] |
| Phenyl C (ortho) | 125.0 - 129.0 | [8][10] |
| Phenyl C (meta) | 128.0 - 131.0 | [8][10] |
| Phenyl C (para) | 128.0 - 142.0 | [8][10] |
| -CH₃ | 11.0 - 22.0 | [6] |
| -OCH₃ | 55.0 - 56.0 | [8] |
Chemical shifts are typically referenced to TMS at 0.00 ppm. Solvents used include CDCl₃ and DMSO-d₆.
Structure Elucidation and Advanced Techniques
The combination of ¹H and ¹³C NMR data is powerful for structure elucidation. The chemical shifts, multiplicities, and integration in the ¹H spectrum, along with the number of signals and chemical shifts in the ¹³C spectrum, allow for the determination of the molecular skeleton and the placement of substituents.
For more complex molecules or to resolve ambiguities, 2D NMR techniques are often employed.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing ¹H-¹H connectivity within the molecule.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates proton signals with the carbon signals of the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing connectivity across quaternary carbons and heteroatoms.
By systematically analyzing the data from these experiments, researchers can confidently determine the complete structure of novel isoxazole derivatives.
References
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Hydrolysis of Ethyl-5-methylisoxazole-4-carboxylate
Introduction
The hydrolysis of ethyl-5-methylisoxazole-4-carboxylate is a critical step in the synthesis of 5-methylisoxazole-4-carboxylic acid. This carboxylic acid is a valuable intermediate in the pharmaceutical industry, notably in the production of the antirheumatic drug Leflunomide.[1][2] The isoxazole (B147169) moiety is a significant pharmacophore found in numerous FDA and EMA approved drugs, exhibiting a range of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[3][4] This document provides detailed protocols for the acidic and basic hydrolysis of ethyl-5-methylisoxazole-4-carboxylate, outlining the reaction conditions, purification methods, and expected outcomes.
Data Presentation
The following table summarizes the quantitative data for different hydrolysis protocols of ethyl-5-methylisoxazole-4-carboxylate and its amino-substituted analogue.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Amino-analogue) |
| Starting Material | Ethyl-5-methylisoxazole-4-carboxylate | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate |
| Reagent | 60% Sulfuric Acid Solution | 10% Sodium Hydroxide (B78521) Solution |
| Temperature | 85 °C | 70 °C |
| Reaction Time | 3.5 - 4 hours | Not specified |
| Purity of Product | ~99.9% after crystallization | Not specified |
| Key Process Feature | Continuous distillation of ethanol (B145695) | - |
| Reference | [1][5] | [3][6] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol details the hydrolysis of ethyl-5-methylisoxazole-4-carboxylate using sulfuric acid, a method noted for its higher yield and reduced reaction time compared to other acidic conditions.[5][7]
Materials:
-
Crude ethyl-5-methylisoxazole-4-carboxylate
-
60% Sulfuric acid solution
-
2% Acetic acid-toluene mixed solvent
-
Two-necked flask
-
Mechanical stirrer
-
Horizontal condenser for distillation
-
Filtration apparatus
-
Heating mantle
Procedure:
-
Reaction Setup: In a two-necked flask equipped with a mechanical stirrer and a horizontal condenser, combine 40.0 g of crude ethyl-5-methylisoxazole-4-carboxylate and 44 g of 60% sulfuric acid solution.[1]
-
Hydrolysis: Heat the reaction mixture to 85°C while stirring. Continuously distill off the ethanol generated during the reaction.[1]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is complete when the spot corresponding to the starting ester has completely disappeared, which typically takes 3.5 to 4 hours.[1][5]
-
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. Collect the precipitated solid product by filtration.[1]
-
Purification by Crystallization: Dissolve the crude acid in 60 mL of a 2% acetic acid-toluene mixed solvent. Heat the mixture for 30 minutes until the solid is completely dissolved.[1]
-
Final Product Collection: Allow the solution to cool to room temperature to induce crystallization. Collect the purified this compound by filtration. This process yields a product with approximately 99.9% purity.[1]
Protocol 2: Base-Catalyzed Hydrolysis (Adapted from a similar compound)
This protocol is adapted from the hydrolysis of ethyl 5-amino-3-methyl-isoxazole-4-carboxylate and can be applied to ethyl-5-methylisoxazole-4-carboxylate with potential modifications.[3][6]
Materials:
-
Ethyl-5-methylisoxazole-4-carboxylate
-
10% Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) for acidification
-
Round bottom flask
-
Stir plate and stir bar
-
Heating mantle
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the solid ethyl-5-methylisoxazole-4-carboxylate in a 10% NaOH solution in a round bottom flask.
-
Hydrolysis: Heat the mixture to 70°C with stirring.[3][6] Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to room temperature. Carefully add HCl to adjust the pH of the solution to 4.[3][6]
-
Product Precipitation and Isolation: The this compound will precipitate out of the solution upon acidification.
-
Washing and Drying: Collect the precipitate by filtration, wash it with water, and dry to obtain the final product.[3][6]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the acid-catalyzed hydrolysis of ethyl-5-methylisoxazole-4-carboxylate.
Caption: Workflow for Acid-Catalyzed Hydrolysis.
References
- 1. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Application Notes and Protocols for Tandem Mass Spectrometry of α/β-Mixed Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning field of peptidomimetics has seen a significant rise in the development of α/β-mixed peptides, which incorporate both α- and β-amino acid residues into their sequences. This structural modification offers several advantages over natural α-peptides, including enhanced proteolytic stability, unique conformational preferences, and diverse biological activities, making them promising candidates for novel therapeutics. The precise characterization of these synthetic peptides is paramount for ensuring their quality, confirming their sequence, and understanding their structure-activity relationships. Tandem mass spectrometry (MS/MS) has emerged as an indispensable tool for the detailed structural elucidation of these novel biomolecules.
These application notes provide a comprehensive overview of tandem mass spectrometry methods tailored for the analysis of α/β-mixed peptides. We will delve into the distinct fragmentation behaviors of these peptides under different activation methods, namely Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD). Detailed experimental protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and data interpretation are provided to guide researchers in this specialized area.
Principles of α/β-Mixed Peptide Fragmentation
The incorporation of β-amino acids introduces an additional methylene (B1212753) group into the peptide backbone, altering its fragmentation pattern compared to standard α-peptides. Understanding these differences is crucial for accurate sequence analysis.
Collision-Induced Dissociation (CID):
CID is a "slow-heating" fragmentation method that typically cleaves the amide bonds of the peptide backbone, resulting in the formation of b- and y-type fragment ions . For α/β-mixed peptides, CID spectra will display a combination of standard b- and y-ions from the α-amino acid residues and characteristic ions from the β-amino acid residues. The presence of the β-amino acid can influence fragmentation pathways, sometimes leading to atypical losses or rearrangements.
Electron Transfer Dissociation (ETD):
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide precursor, leading to backbone cleavage at the N-Cα bond. This process generates c- and z-type fragment ions .[1] ETD is particularly advantageous for preserving post-translational modifications and for sequencing longer peptides. In the context of α/β-mixed peptides, ETD exhibits unique fragmentation behavior. Notably, the cleavage of the N-Cβ and Cα-Cβ bonds within the β-amino acid residue is reported to be rare. Instead, fragmentation is often dominated by the formation of a• and y-type ions . This distinct pattern can be leveraged to pinpoint the location of β-amino acid residues within the peptide sequence.
Comparative Analysis of CID and ETD for α/β-Mixed Peptides
The choice between CID and ETD for the analysis of α/β-mixed peptides depends on the specific analytical goal.
-
CID is a robust and widely available technique that provides valuable sequence information. However, for peptides with labile modifications or for those that are difficult to fragment, CID may not yield complete sequence coverage.
-
ETD offers complementary information and is particularly useful for identifying the precise location of β-amino acid residues due to its unique fragmentation mechanism. For longer or more complex α/β-mixed peptides, a combination of both CID and ETD (often referred to as ETciD or EThcD) can provide the most comprehensive sequence information.[2]
Quantitative Data Summary
The following table summarizes the expected performance of CID and ETD for the analysis of a hypothetical α/β-mixed peptide. The values are representative and can vary depending on the peptide sequence, charge state, and instrument parameters.
| Fragmentation Method | Predominant Fragment Ions | Sequence Coverage (Typical) | Key Advantages for α/β-Mixed Peptides | Key Limitations for α/β-Mixed Peptides |
| CID | b- and y-type | 50-80% | - Readily available and well-characterized. - Efficient for shorter peptides. | - May not provide complete fragmentation around β-amino acid residues. - Can lead to neutral losses of side chains. |
| ETD | c-, z-, a•-, and y-type | 60-95% | - Preserves labile modifications. - Unique fragmentation of β-amino acids aids in their localization. - Generally provides better sequence coverage for longer peptides.[1] | - Requires multiply charged precursor ions (≥2+). - Fragmentation efficiency can be lower for some sequences. |
Experimental Protocols
Protocol 1: Sample Preparation of Synthetic α/β-Mixed Peptides
-
Reconstitution: Dissolve the lyophilized synthetic α/β-mixed peptide in a suitable solvent. A common starting point is 50% acetonitrile (B52724) in water with 0.1% formic acid to a stock concentration of 1 mg/mL. Use low-adsorption microcentrifuge tubes to prevent sample loss.
-
Dilution: For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Desalting (Optional): If the peptide synthesis and purification process resulted in a high salt content, desalting may be necessary to improve MS signal quality. This can be achieved using C18 solid-phase extraction (SPE) cartridges.
Protocol 2: LC-MS/MS Analysis of α/β-Mixed Peptides
This protocol outlines a general-purpose reversed-phase LC-MS/MS method that can be optimized for specific α/β-mixed peptides.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 30 minutes (adjust as needed based on peptide hydrophobicity) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
| MS1 Scan Range | m/z 300-2000 |
| MS/MS Acquisition | Data-Dependent Acquisition (DDA) of the top 3-5 most intense precursor ions. |
| Fragmentation Method | CID and/or ETD |
| CID Collision Energy | Ramped or stepped collision energy (e.g., 20-40 V) |
| ETD Reaction Time | 50-100 ms |
Visualizations
Caption: Experimental workflow for the analysis of α/β-mixed peptides.
Caption: Fragmentation pathways of α/β-mixed peptides in MS/MS.
References
Troubleshooting & Optimization
Reducing isomeric impurities in 5-Methylisoxazole-4-carboxylic acid synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-methylisoxazole-4-carboxylic acid, with a focus on minimizing isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomeric impurity formed during the synthesis of this compound, and why is it a concern?
The main isomeric impurity is ethyl 3-methylisoxazole-4-carboxylate, which is subsequently hydrolyzed to 3-methylisoxazole-4-carboxylic acid.[1][2] This impurity arises from the non-specific nucleophilic attack by the nitrogen atom of hydroxylamine (B1172632) on the carbonyl carbon of the intermediate, ethyl ethoxymethyleneacetoacetic ester, during the cyclization step.[1] Controlling this impurity is critical, particularly in pharmaceutical applications, as regulatory bodies have stringent limits on isomeric impurities to ensure the safety and efficacy of the final drug product.[2][3]
Q2: What are the key reaction parameters that influence the formation of the 3-methylisoxazole (B1582632) isomeric impurity?
Several factors can affect the regioselectivity of the cyclization reaction and, consequently, the level of the isomeric impurity. These include the choice of hydroxylamine salt, reaction temperature, and the base used.[1][4][5] Lower reaction temperatures during the formation of the isoxazole (B147169) ring are known to suppress the formation of the undesired 3-methyl isomer.[1][6]
Q3: How can the isomeric impurity be effectively removed after the synthesis?
Crystallization is a highly effective method for purifying this compound and reducing the level of the 3-methyl isomer.[6][7] The choice of solvent system for crystallization is crucial for efficient separation.[6] Additionally, chromatographic techniques such as column chromatography or preparative HPLC can be employed for purification, especially for challenging separations.[3][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of 3-methylisoxazole-4-carboxylic acid impurity detected in the final product. | Use of hydroxylamine hydrochloride during cyclization. | Substitute hydroxylamine hydrochloride with hydroxylamine sulfate (B86663). This has been shown to significantly reduce the formation of isomeric impurities.[1] |
| High reaction temperature during the cyclization step. | Maintain a low temperature, preferably between -20°C and 0°C, during the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate.[1][6] | |
| Ineffective purification of the final product. | Employ a specific crystallization procedure. A novel solvent system of 2% acetic acid in toluene (B28343) has been shown to effectively reduce the impurity level from 2.2% to 0.1%.[6] | |
| Poor yield of this compound after hydrolysis. | Prolonged reaction time and harsh acidic conditions during hydrolysis leading to by-product formation. | Use 60% aqueous sulfuric acid for hydrolysis and continuously distill off the ethanol (B145695) produced during the reaction. This method can reduce the reaction time and minimize the formation of by-products.[1] |
| Difficulty in separating the desired product from the isomeric impurity by standard crystallization. | The solvent system used for crystallization is not optimal for separating the isomers. | Screen various solvent systems. A mixture of solvents or the addition of a small amount of an acid or base can improve separation.[8] Consider seeding the solution with a small amount of the pure desired isomer to promote selective crystallization.[3] |
Experimental Protocols
Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate with Reduced Isomeric Impurity
This protocol is adapted from a process designed to minimize the formation of the ethyl 3-methylisoxazole-4-carboxylate impurity.[1][6]
-
Formation of Ethyl Ethoxymethyleneacetoacetic Ester: React ethyl acetoacetate (B1235776) with triethyl orthoformate and acetic anhydride (B1165640) at a temperature of 90°C to 120°C.
-
Cyclization:
-
Cool the ethyl ethoxymethyleneacetoacetic ester to a temperature between -10°C and 0°C.
-
In a separate vessel, prepare a solution of hydroxylamine sulfate and sodium acetate (B1210297) in water.
-
Slowly add the hydroxylamine sulfate solution to the cooled ethyl ethoxymethyleneacetoacetic ester, ensuring the temperature is maintained between -10°C and 0°C.
-
-
Work-up: After the reaction is complete, proceed with standard extraction and solvent removal to obtain crude ethyl 5-methylisoxazole-4-carboxylate.
Hydrolysis to this compound
-
To a flask containing the crude ethyl 5-methylisoxazole-4-carboxylate, add 60% aqueous sulfuric acid.
-
Heat the mixture to approximately 85°C.
-
Continuously distill off the ethanol as it is formed to drive the reaction to completion.
-
Monitor the reaction by TLC until the starting ester is no longer present.
-
Cool the reaction mixture to room temperature to allow the this compound to precipitate.
-
Collect the solid product by filtration.
Purification by Crystallization
-
Dissolve the crude this compound in a minimal amount of a heated 2% acetic acid in toluene solvent mixture.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold toluene to remove any remaining impurities.
-
Dry the crystals under vacuum.
Quantitative Data
Table 1: Effect of Hydroxylamine Salt on Isomeric Impurity Formation
| Hydroxylamine Salt | Isomeric Impurity Level (ethyl 3-methylisoxazole-4-carboxylate) |
| Hydroxylamine Hydrochloride | 10.4%[1] |
| Hydroxylamine Sulfate | Significantly reduced levels[1] |
Table 2: Effect of Crystallization on Purity of this compound
| Purification Stage | Isomeric Impurity Level (3-methylisoxazole-4-carboxylic acid) |
| Crude product after synthesis | 2.2%[6] |
| After crystallization from 2% acetic acid in toluene | 0.1%[6] |
Visual Guides
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for reducing isomeric impurities.
References
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
How to prevent CATA by-product formation in leflunomide synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of the CATA (2-cyano-N-(4-trifluoromethylphenyl)-3-oxobutanamide) by-product during the synthesis of leflunomide (B1674699).
Frequently Asked Questions (FAQs)
Q1: What is CATA and how is it formed during leflunomide synthesis?
A1: CATA, or 2-cyanoacetoacetic-N-(4'-trifluoromethyl)anilide, is a significant by-product formed during the synthesis of leflunomide. Its formation is primarily attributed to the reaction conditions, especially the presence of a basic medium. The key step in leflunomide synthesis is the acylation of 4-trifluoromethylaniline (TFMA) with 5-methylisoxazole-4-carbonyl chloride (MIA-Cl). In a basic environment, a base-sensitive proton at the 3-position of the isoxazole (B147169) ring can be abstracted, leading to ring-opening and subsequent reactions that form CATA. This side reaction makes the final purification of leflunomide challenging.[1]
Q2: What are the primary process parameters that promote CATA formation?
A2: The primary driver for CATA formation is the use of an external organic base (like triethylamine (B128534) or pyridine) or an excess of 4-trifluoromethylaniline (TFMA), which itself is basic.[1][2] These bases are often used to scavenge the hydrochloric acid (HCl) generated during the acylation reaction. However, this basic environment facilitates the undesirable side reaction that produces CATA.[1]
Q3: What is the impact of CATA impurity on the final leflunomide product?
A3: CATA is notoriously difficult to remove from the final leflunomide product, even with repeated crystallizations.[1] Its presence compromises the purity and yield of the active pharmaceutical ingredient (API), potentially impacting its safety and efficacy. Therefore, controlling its formation is a critical aspect of the synthesis process.
Q4: Can the choice of solvent influence the formation of by-products?
A4: Yes, the solvent system is crucial. Solvents like dimethoxyethane (DME) have been shown to be effective for the reaction, favoring high yield and purity of leflunomide while also allowing for the recovery of unreacted TFMA as its hydrochloride salt.[2][3] Other suitable solvents reported include toluene (B28343) and ethyl acetate.[4][5]
Troubleshooting Guide
Problem: My leflunomide synthesis results in high levels of CATA impurity.
This guide will help you troubleshoot the potential causes and implement effective solutions to minimize or eliminate CATA formation.
Possible Cause 1: Use of an External Base or Excess 4-Trifluoromethylaniline (TFMA)
-
Question: Are you using an external organic base (e.g., pyridine, triethylamine) or more than one molar equivalent of TFMA to neutralize HCl?
-
Explanation: As detailed in patent literature, a basic reaction medium is a primary cause of CATA formation.[1] Using an external base or excess TFMA as an acid scavenger creates these undesirable conditions.
-
Solution 1: Base-Free Synthesis. Conduct the reaction between 5-methylisoxazole-4-carbonyl chloride (MIA-Cl) and an equimolar amount of TFMA without adding any external base. This approach has been demonstrated to produce leflunomide in high yield and purity, specifically avoiding the CATA impurity.[1]
-
Solution 2: Use of a Mild Inorganic Base. If an acid scavenger is necessary, consider using an alkali metal or alkaline-earth metal bicarbonate (e.g., sodium bicarbonate, potassium bicarbonate).[4][6] These milder bases can effectively neutralize HCl without promoting the CATA-forming side reaction.
Possible Cause 2: Inadequate Temperature Control
-
Question: What is the temperature profile during the addition of TFMA and the subsequent reaction?
-
Explanation: The acylation reaction is exothermic. Poor temperature control can lead to increased rates of side reactions.
-
Solution: Maintain strict temperature control during the reaction. A recommended procedure involves cooling the reaction mass to 0°C before the drop-wise addition of TFMA, maintaining the temperature between 0 to 10°C during addition, and then allowing the reaction to proceed at a controlled temperature (e.g., 25 to 30°C) for a defined period.[1]
Possible Cause 3: Sub-optimal Purity of Starting Materials
-
Question: Have you confirmed the purity of your 5-methylisoxazole-4-carboxylic acid (MIA) and TFMA starting materials?
-
Explanation: Impurities in the starting materials can lead to the formation of related by-products that complicate purification. For instance, the presence of 3-methyl-isoxazole-4-carboxylic acid in the MIA starting material can lead to the formation of an isomeric impurity in the final product.[5]
-
Solution: Ensure high purity of all starting materials through appropriate purification techniques before their use in the synthesis. For example, MIA can be purified to greater than 99.0% HPLC purity, which facilitates a cleaner final product.[1]
Data Summary: Comparison of Leflunomide Synthesis Methods
The following table summarizes the quantitative outcomes of different synthesis strategies, highlighting the effectiveness of base-free methods in preventing CATA formation.
| Parameter | Prior Art Method (with Base/Excess TFMA) | Improved Method (Base-Free, Equimolar) | Reference |
| Acid Scavenger | External organic base or >2 molar equivalents of TFMA | None (or mild inorganic bicarbonate) | [1],[5] |
| Key Solvent | Acetonitrile, Toluene | Toluene, Dimethoxyethane (DME) | [1],[2] |
| Reported Yield | Variable, often with purification losses | 60-70% | [1] |
| Reported HPLC Purity | Lower, requires extensive purification | > 99.8% | [1] |
| CATA Impurity | Present and difficult to remove | Not detected or < 0.1% | [1] |
Visualizations
Leflunomide Synthesis Workflow
The diagram below outlines the key steps in an improved, multi-step synthesis process designed to produce high-purity leflunomide.
Caption: Optimized synthesis pathway for high-purity leflunomide.
CATA Formation: A Competing Reaction
This diagram illustrates the critical juncture in the synthesis where the reaction can proceed to the desired product (Leflunomide) or the undesired by-product (CATA), depending on the reaction conditions.
Caption: Reaction pathways for leflunomide vs. CATA formation.
Troubleshooting Workflow for CATA Impurity
Follow this decision tree to diagnose and resolve issues with CATA formation in your synthesis.
Caption: A troubleshooting decision tree for CATA by-product formation.
Experimental Protocol: Base-Free Synthesis of Leflunomide
This protocol is adapted from methodologies designed to minimize CATA formation.[1]
Step 1: Preparation of this compound chloride (MIA-Cl)
-
Charge a suitable reaction vessel with this compound (MIA) and toluene.
-
Heat the mixture to reflux and perform a partial distillation of the toluene to remove any residual water.
-
Cool the mixture to 20-30°C.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Slowly add 1.0 to 1.1 molar equivalents of thionyl chloride at 20-30°C.
-
Heat the reaction mixture to 60-70°C and maintain for 5-10 hours until the reaction is complete (monitor by TLC or HPLC).
-
The resulting reaction mass containing MIA-Cl is cooled and used directly in the next step without distillation.
Step 2: Acylation with 4-trifluoromethylaniline (TFMA) to form Leflunomide
-
Cool the reaction mass from Step 1 to 0°C.
-
Slowly add one molar equivalent of 4-trifluoromethylaniline (TFMA) drop-wise, ensuring the temperature is maintained between 0°C and 10°C.
-
After the addition is complete, stir the reaction mixture at the same temperature for 2 hours.
-
Allow the reaction mixture to warm to 25-30°C and stir for an additional 4 hours.
-
Quench the reaction by adding water and stir for 2 hours to precipitate the crude product.
-
Filter the solid product, wash thoroughly with water, and dry under a vacuum at 80°C.
Step 3: Purification
-
Purify the crude off-white solid by recrystallization from toluene.
-
This process yields white, purified leflunomide with HPLC purity typically exceeding 99.8% and individual impurities, including CATA, below 0.1%.[1]
References
- 1. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 5. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 6. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Hydroxylamine Cyclization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for hydroxylamine (B1172632) cyclization reactions.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process in a question-and-answer format.
Q1: Why is my reaction yield low or non-existent?
A1: Low or no product yield can stem from several factors. A primary concern is the stability of the hydroxylamine reagent itself, which can decompose under certain conditions.[1][2] Additionally, the catalytic cycle may be inefficient or side reactions could be consuming the starting materials.
Possible Solutions:
-
Verify Reagent Stability: Ensure the hydroxylamine starting material is pure and has not degraded. Consider using a more stable, sterically hindered O-substituted hydroxylamine, which can also help suppress side reactions.[3]
-
Optimize Temperature and Time: Systematically screen reaction temperatures. For instance, in palladium-catalyzed carbonylative cyclizations, increasing the temperature from 140 °C to 150 °C and extending the reaction time from 12 to 24 hours has been shown to significantly improve yields.[3][4]
-
Evaluate Catalyst and Ligand: The choice of catalyst and ligand is critical. For palladium-catalyzed reactions, screen different phosphine (B1218219) ligands (e.g., Ad2PBn, Ad3P) as they can dramatically impact efficiency.[3][4] Ensure the catalyst is not poisoned and is used at an appropriate loading (typically 5 mol %).
-
Check pH: The pH of the reaction medium can influence the decomposition rate of hydroxylamine.[1] In some enzymatic reactions, activity varies dramatically with pH, with optimal results often found in basic conditions (e.g., pH 9.0).[5] For non-enzymatic reactions, mildly acidic conditions can sometimes promote cyclization, but strong acids may lead to hydrolysis.[6]
Q2: How can I minimize side reactions like hydroesterification or nitrile formation?
A2: Side reactions are a common challenge. In carbonylative cyclizations, alcohols released during the Lossen rearrangement can react with alkyne starting material, leading to undesired ester byproducts.[3] In other systems, elimination reactions can lead to the formation of nitriles.[7]
Possible Solutions:
-
Use Sterically Hindered Reagents: Employing a bulky O-substituent on the hydroxylamine (e.g., O-adamantyl) can physically block the in-situ generated alcohol from participating in side reactions like hydroesterification.[3][4]
-
Control Reaction Conditions: Nitrile formation often results from the elimination of an O-mesyl-Z-oxime isomer that cannot undergo the desired cyclization.[7] Optimizing conditions to favor the reactive E-oxime or using biphasic reaction conditions (e.g., aqueous/organic) can stabilize charged leaving groups and promote the desired cyclization over elimination.[7]
-
Solvent Choice: The solvent can play a crucial role. For example, switching from toluene (B28343) to 1,4-dioxane (B91453) has been shown to enable the reduction of previously unreactive aldoxime substrates by acting as a Lewis-basic component.[8]
Q3: My hydroxylamine starting material seems to be decomposing. How can I prevent this?
A3: Hydroxylamine is thermally unstable and its decomposition can be initiated by changes in pH.[1] This decomposition can generate gas and heat, posing a safety risk and reducing the amount of available reagent.
Possible Solutions:
-
Solvent Selection: Use solvents that enhance hydroxylamine stability. For example, tert-Butanol (t-BuOH) has been identified as an effective solvent for minimizing decomposition under thermal conditions (e.g., 110 °C).[2]
-
pH Control: The presence of a base (hydroxide ions) can lower the onset temperature for decomposition, while acidic conditions can also influence decomposition pathways.[1] Maintain the reaction at an optimal, stable pH. For cycloserine, maximum stability is observed at pH 11.5.[6]
-
Use of Salts: In many cases, using a more stable salt form, such as hydroxylamine hydrochloride or sulfate, is preferable to using the free base.[7][9]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for a catalyzed hydroxylamine cyclization?
A1: The mechanism varies depending on the specific reaction. A common example is the palladium-catalyzed carbonylative cyclization to form isoquinolones. This process involves a palladium-catalyzed hydroaminocarbonylation followed by a Lossen rearrangement and subsequent cyclization. The key is the formation of an N-alkyloxylamide intermediate which rearranges to an isocyanate that then cyclizes.[3][4]
Caption: Simplified mechanism for Pd-catalyzed carbonylative cyclization.
Q2: How does pH influence the reaction outcome?
A2: pH is a critical parameter. It directly affects the stability of hydroxylamine, with both acidic and basic conditions potentially initiating different decomposition pathways.[1] For reactions involving catecholamines, the cyclization rate increases significantly with pH.[10] In enzymatic systems, the activity of hydroxylamine reductase can be highly pH-dependent.[5] Therefore, the optimal pH must be determined experimentally for each specific cyclization reaction to balance reagent stability and reaction rate.
Q3: Which solvent should I choose for my reaction?
A3: Solvent choice can significantly impact yield, reaction rate, and even which products are formed. There is no single "best" solvent; it must be optimized for the specific transformation. Protic solvents may be required in some cases, while in others, a non-coordinating solvent is ideal. For thermal condensations, t-BuOH is recommended to stabilize the hydroxylamine reagent.[2] In other cyclizations, solvents like anisole (B1667542) or xylene are used at high temperatures.[3][4] A solvent screen is a crucial part of optimizing any new hydroxylamine cyclization.
Section 3: Data & Protocols
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Carbonylative Cyclization
This table summarizes the effect of various parameters on the yield of an isoquinolone product, adapted from a study on the cyclization of diphenylacetylene (B1204595) with O-(1-adamantyl)oxyamine.[3][4]
| Entry | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Time (h) | Solvent | Yield (%) |
| 1 | Pd(dba)₂ (5) | Ad₂PBn (6) | 140 | 12 | Anisole | 37 |
| 2 | Pd(dba)₂ (5) | Ad₂PBn (6) | 140 | 24 | Anisole | 46 |
| 3 | Pd(dba)₂ (5) | Ad₂PBn (6) | 150 | 24 | Anisole | 56 |
| 4 | Pd(dba)₂ (5) | Ad₂PBn (12) | 150 | 24 | Anisole | 83 |
| 5 | Pd(dba)₂ (5) | Ad₃P (12) | 150 | 24 | Anisole | 85 |
| 6 | Pd(dba)₂ (5) | Ad₃P (12) | 150 | 24 | Xylene | 72 |
Table 2: Effect of Solvent on Reaction Success
This table provides a general overview of solvents used in various hydroxylamine reactions and their typical applications.
| Solvent | Reaction Type | Key Feature |
| tert-Butanol (t-BuOH) | Thermal condensation (ketonitrone formation) | Minimizes hydroxylamine decomposition.[2] |
| Anisole / Xylene | Pd-catalyzed carbonylative cyclization | High boiling point for high-temperature reactions.[3][4] |
| 1,4-Dioxane | Reduction of aldoximes | Acts as a Lewis-basic component to enable reactivity.[8] |
| Hexafluoroisopropanol (HFIP) | Aza-Hock rearrangement for C-C amination | Acidic solvent that promotes rearrangement.[11] |
| Dichloromethane (CH₂Cl₂) / THF | Synthesis of O-tert-alkyl hydroxylamines | Common aprotic solvents; choice can affect reactivity.[8] |
Experimental Protocol
General Procedure for Palladium-Catalyzed Carbonylative Cyclization of Aryl Alkynes [4]
This protocol is a representative example for synthesizing isoquinolones.
-
Preparation: In a nitrogen-filled glove box, add the aryl alkyne (1.2 equiv., e.g., 0.36 mmol), the O-substituted hydroxylamine hydrochloride (1.0 equiv., e.g., 0.3 mmol), the palladium catalyst (e.g., Pd(dba)₂, 5 mol %), and the phosphine ligand (e.g., Ad₃P, 12 mol %) to a glass tube equipped with a stir bar.
-
Solvent Addition: Add the reaction solvent (e.g., anisole or xylene, 3 mL).
-
Reaction Setup: Place the sealed glass tube inside a high-pressure autoclave.
-
Pressurization: Purge the autoclave with carbon monoxide (CO) gas three times, then charge it to the desired pressure (e.g., 10 atm).
-
Heating and Stirring: Place the autoclave in a preheated oil bath at the target temperature (e.g., 150 °C) and stir the reaction mixture for the specified duration (e.g., 24 hours).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO pressure in a fume hood.
-
Purification: Open the autoclave, remove the glass tube, and concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cyclized product.
Section 4: Visual Guides
Caption: A general experimental workflow for hydroxylamine cyclization.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cycloserine - Wikipedia [en.wikipedia.org]
- 7. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 10. Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methylisoxazole-4-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methylisoxazole-4-carboxylic acid for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented synthetic pathway involves a two-step process. The first step is the cyclocondensation of ethyl acetoacetate (B1235776) with hydroxylamine (B1172632) to form ethyl 5-methylisoxazole-4-carboxylate. The subsequent step is the hydrolysis of this ester intermediate to yield the final product, this compound.[1][2][3]
Q2: What are the critical factors influencing the yield of the reaction?
A2: Several factors can significantly impact the overall yield:
-
Purity of Starting Materials: Ensure the use of high-purity ethyl acetoacetate and hydroxylamine reagents.
-
Reaction Temperature: Careful control of temperature, particularly during the cyclocondensation step, is crucial to minimize side product formation.[1][2]
-
pH of the Reaction Medium: The pH during the cyclocondensation reaction affects the rate and selectivity of the isoxazole (B147169) ring formation.
-
Hydrolysis Conditions: The choice of acid and its concentration for the hydrolysis of the ethyl ester intermediate directly influences the yield and purity of the final carboxylic acid.[1][2]
-
Purification Method: The crystallization solvent and procedure play a vital role in isolating the pure product and maximizing recovery.[4]
Q3: What is the major isomeric impurity formed during the synthesis, and how can it be minimized?
A3: The primary isomeric impurity is ethyl 3-methylisoxazole-4-carboxylate and its corresponding carboxylic acid.[2] This impurity arises from the non-specific attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the intermediate derived from ethyl acetoacetate. To minimize its formation, it is recommended to maintain a low reaction temperature (around -5 °C to 0 °C) during the cyclization step and to use a mild base like sodium acetate (B1210297) instead of strong bases.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ethyl 5-methylisoxazole-4-carboxylate (Intermediate) | Incomplete reaction. | - Increase reaction time. - Ensure efficient stirring. |
| Formation of side products due to high temperature. | - Maintain the reaction temperature between -5 °C and 0 °C.[1][2] | |
| Incorrect pH of the reaction mixture. | - Use a buffer system, such as sodium acetate, to maintain a mildly acidic to neutral pH. | |
| Low Yield of this compound (Final Product) | Incomplete hydrolysis of the ester intermediate. | - Increase the reaction time for hydrolysis. - Ensure the use of an appropriate concentration of a strong acid like sulfuric acid. A 60% aqueous H2SO4 solution has been reported to give higher yields compared to a mixture of acetic acid and HCl.[1][2] |
| Degradation of the product under harsh hydrolysis conditions. | - Avoid prolonged exposure to high temperatures during hydrolysis. Monitor the reaction progress using TLC.[4] | |
| Loss of product during workup and purification. | - Optimize the crystallization process. A 2% acetic acid-toluene mixed solvent has been shown to be effective for crystallization and impurity removal.[1][4] | |
| Presence of Impurities in the Final Product | Formation of the 3-methyl isomer. | - As mentioned in the FAQs, control the temperature of the cyclization reaction and use a mild base.[1][2] |
| Unreacted starting materials or ester intermediate. | - Ensure complete reaction by monitoring with TLC. - Optimize the purification process, including washing and recrystallization steps. | |
| Formation of a brown oily by-product. | - During crystallization, separate and remove any brown oil that forms at the bottom of the flask.[4] | |
| Reaction Stalls or Proceeds Very Slowly | Low reaction temperature. | - While low temperature is crucial for selectivity, ensure it is not too low to significantly hinder the reaction rate. A range of -5 °C to 0 °C is a good starting point.[1][2] |
| Poor quality of reagents. | - Use fresh and high-purity starting materials. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
This protocol is based on the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate.
-
Preparation of Ethyl Ethoxymethyleneacetoacetic Ester: React ethylacetoacetate with triethylorthoformate and acetic anhydride (B1165640) at a temperature of 90-120 °C.[1]
-
Cyclocondensation:
-
In a suitable reactor, combine the crude ethyl ethoxymethyleneacetoacetic ester with sodium acetate and hydroxylamine sulfate.
-
Maintain the reaction temperature between -5 °C and 0 °C using a cooling bath.[1][2]
-
Stir the mixture vigorously until the reaction is complete (monitor by TLC).
-
The crude ethyl-5-methylisoxazole-4-carboxylate can often be used in the next step without extensive purification.[1]
-
Protocol 2: Hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate
-
To a two-necked flask equipped with a mechanical stirrer and a distillation condenser, add the crude ethyl 5-methylisoxazole-4-carboxylate.
-
Heat the mixture to approximately 85 °C while continuously distilling off the ethanol (B145695) generated during the reaction.[4]
-
Monitor the reaction by TLC until the ester spot completely disappears (typically after 4 hours).[4]
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration.
Protocol 3: Purification of this compound
-
Dissolve the crude this compound in a 2% acetic acid-toluene mixed solvent.[1][4]
-
Heat the mixture for approximately 30 minutes until the solid is fully dissolved.
-
If a brown, oily layer forms at the bottom, separate and remove it.[4]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Collect the purified crystals by filtration and dry them under vacuum.
Data Presentation
Table 1: Comparison of Hydrolysis Conditions for Ethyl 5-methylisoxazole-4-carboxylate
| Hydrolysis Reagent | Reaction Time | Reported Yield | Reference |
| 60% aqueous H₂SO₄ | 3.5 - 4 hours | Higher Yield | [1][2][4] |
| Acetic acid:HCl (2:1) | 9 hours | Lower Yield | [1][2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
Troubleshooting poor separation in HPLC analysis of isoxazoles
Welcome to the technical support center for the HPLC analysis of isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic separation of these heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My isoxazole (B147169) peaks are showing significant tailing. What are the common causes and how can I fix it?
A1: Peak tailing for isoxazole compounds, which are nitrogen-containing heterocycles, is a frequent issue in reversed-phase HPLC. The primary causes are often secondary interactions between the basic nitrogen atoms in the isoxazole ring and acidic residual silanols on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective way to address this is by adjusting the mobile phase pH. For basic compounds like isoxazoles, working at a low pH (typically 2-4) will ensure the analytes are protonated. This minimizes their interaction with silanols. Conversely, a higher pH (around 7-8) can also be effective by suppressing the ionization of the silanol (B1196071) groups.
-
Use of Mobile Phase Additives: Incorporating additives like trifluoroacetic acid (TFA) or formic acid at low concentrations (0.05-0.1%) can improve peak shape by masking the residual silanols.[1] For basic compounds, adding a competitor base like triethylamine (B128534) (TEA) can also be effective.
-
Column Choice: Consider using a column with a highly deactivated stationary phase or an end-capped column to reduce the number of available silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.
Q2: I am observing poor resolution between my isoxazole analyte and an impurity. What are the first steps to improve separation?
A2: Poor resolution indicates that the chromatographic conditions are not optimal for separating the compounds of interest. Here’s how to approach this:
-
Optimize Mobile Phase Composition: The ratio of your organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase is a powerful tool for adjusting selectivity.[2] Systematically vary the solvent ratio to find the optimal separation. Acetonitrile and methanol (B129727) have different selectivities, so trying the other solvent is a valid strategy.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of complex mixtures.[2] A shallow gradient is often effective at resolving closely eluting peaks.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to introduce different separation mechanisms.
Q3: My isoxazole compound seems to be degrading during analysis, leading to extra peaks and poor reproducibility. Why is this happening?
A3: The stability of the isoxazole ring can be sensitive to pH and temperature.[3][4] Degradation during analysis can be a significant issue.
-
pH Stability: Some isoxazole derivatives can undergo ring-opening, particularly under basic conditions.[3] If you are observing unexpected peaks, especially when using a high pH mobile phase, consider lowering the pH. A stability study of your specific isoxazole derivative at different pH values may be necessary. For example, the isoxazole ring in the drug leflunomide (B1674699) is susceptible to base-catalyzed ring opening, a process that is faster at higher temperatures.[3]
-
Temperature Effects: Elevated temperatures can accelerate the degradation of sensitive compounds. Try running the analysis at a lower temperature to see if the degradation is reduced.
-
Photodegradation: Isoxazoles can be susceptible to photolysis.[5] Ensure your samples and standards are protected from light, especially UV light, during storage and analysis.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape can compromise resolution and lead to inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving these issues.
// All Peaks Path all_peaks_yes [label="Yes", shape=plaintext, fontcolor="#202124"]; check_column_frit [label="Check for blocked column frit\nor column void", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_backflush [label="Backflush or replace column", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Some Peaks Path some_peaks_no [label="No", shape=plaintext, fontcolor="#202124"]; check_mobile_phase [label="Mobile Phase Issue?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Mobile Phase Path mobile_phase_yes [label="Yes", shape=plaintext, fontcolor="#202124"]; adjust_ph [label="Adjust pH (2 units away from pKa)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_modifier [label="Add mobile phase modifier\n(e.g., TFA, TEA)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Not Mobile Phase Path mobile_phase_no [label="No", shape=plaintext, fontcolor="#202124"]; check_sample [label="Sample Issue?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Sample Path sample_yes [label="Yes", shape=plaintext, fontcolor="#202124"]; reduce_concentration [label="Reduce sample concentration\nor injection volume", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [label="Ensure sample solvent is weaker\nthan mobile phase", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> check_all_peaks; check_all_peaks -> check_column_frit [label="Yes"]; check_column_frit -> solution_backflush; check_all_peaks -> check_mobile_phase [label="No"]; check_mobile_phase -> adjust_ph [label="Yes"]; adjust_ph -> add_modifier; check_mobile_phase -> check_sample [label="No"]; check_sample -> reduce_concentration [label="Yes"]; reduce_concentration -> check_solvent;
// Node Styles check_column_frit [fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_backflush [fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_ph [fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_modifier [fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_concentration [fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.
Data Presentation: Example HPLC Methods for Isoxazoles
The following table summarizes starting conditions for the HPLC analysis of different isoxazole derivatives. These can be used as a starting point for method development.
| Analyte/Class | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Isoxazole (general) | Newcrom R1 (C18) | Acetonitrile, Water, and Phosphoric Acid | 1.0 | UV | [6] |
| Azole Drugs (e.g., Isoconazole) | C18 BDS (100 x 4.6 mm) | Acetonitrile: 0.05 M Ammonium Acetate buffer (70:30, v/v), pH 6 | 1.0 | UV at 254 nm | [7] |
| 5-Amino-3-methyl-isoxazole-4-carboxylic acid peptides | XB-C18 (100 x 2.1 mm, 3.6 µm) | Gradient of Acetonitrile and 0.1% Formic Acid in Water | 0.2 | LC-MS | [8] |
| Cardiazol and impurities | Acquity UPLC BEH C18 (1.7 µm) | Gradient of Acetonitrile and 0.1% Trifluoroacetic Acid in Water | 1.0 | UV at 240 nm | [9] |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape
This protocol outlines a systematic approach to optimizing the mobile phase pH to mitigate peak tailing of basic isoxazole compounds.
Objective: To determine the optimal mobile phase pH for symmetrical peak shape.
Materials:
-
HPLC system with UV or MS detector
-
C18 reversed-phase column
-
Your isoxazole sample and standards
-
HPLC-grade acetonitrile and water
-
Phosphoric acid (85%)
-
Ammonium acetate
-
Ammonia (B1221849) solution or sodium hydroxide (B78521) for pH adjustment
Procedure:
-
Prepare a stock solution of your isoxazole standard in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Prepare a series of aqueous mobile phase buffers with different pH values. For example:
-
pH 3.0: 0.05 M Ammonium Acetate, adjusted with phosphoric acid.
-
pH 4.5: 0.05 M Ammonium Acetate, adjusted with phosphoric acid.
-
pH 7.0: 0.05 M Ammonium Acetate.
-
pH 8.5: 0.05 M Ammonium Acetate, adjusted with ammonia solution.
-
-
Set up your HPLC method. Use a consistent organic solvent (e.g., acetonitrile) and a fixed ratio of organic to aqueous buffer (e.g., 50:50).
-
Equilibrate the column with the first mobile phase (pH 3.0) for at least 20 column volumes.
-
Inject your standard and record the chromatogram.
-
Calculate the tailing factor for your analyte peak.
-
Repeat steps 4-6 for each of the prepared mobile phase pH values.
-
Compare the tailing factors obtained at each pH to determine the optimal condition for your analysis.
Protocol 2: Forced Degradation Study to Investigate Isoxazole Stability
This protocol provides a framework for conducting a forced degradation study to understand the stability of your isoxazole compound under various stress conditions.
Objective: To identify potential degradation products and assess the stability-indicating nature of your HPLC method.
Materials:
-
Your isoxazole compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system
-
Photostability chamber
Procedure:
-
Prepare stock solutions of your isoxazole compound in a suitable solvent.
-
Acid Hydrolysis: To one aliquot, add HCl to a final concentration of 0.1 M. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize before injection.
-
Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Keep at room temperature for a specified time, monitoring for degradation. Neutralize before injection.
-
Oxidative Degradation: To a third aliquot, add H₂O₂ to a final concentration of 3%. Keep at room temperature, protected from light.
-
Thermal Degradation: Expose a solid sample and a solution to elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose a solid sample and a solution to light according to ICH Q1B guidelines.
-
Analyze all stressed samples alongside an unstressed control using your HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area.
Caption: Workflow for a forced degradation study of an isoxazole compound.
References
- 1. biotage.com [biotage.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
Technical Support Center: 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid in Microwave Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering stability issues with 5-amino-3-methyl-isoxazole-4-carboxylic acid during microwave-assisted synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the microwave synthesis involving 5-amino-3-methyl-isoxazole-4-carboxylic acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Thermal Degradation: The target molecule, 5-amino-3-methyl-isoxazole-4-carboxylic acid, is known to have decreased stability under microwave irradiation and heat.[1][2] The isoxazole (B147169) ring, particularly with an amino group at the 5-position, can be susceptible to thermal decomposition.[3] | - Optimize Microwave Parameters: Reduce the microwave power and target temperature. Use shorter irradiation times. - Use Pulsed Heating: Employ intermittent microwave pulses to maintain a lower average temperature. - Alternative Energy Source: Consider using ultrasonic agitation as a less aggressive energy source for promoting the reaction.[1][2] |
| Reaction Mixture Turns Dark/Charred | Decomposition: Significant discoloration is a strong indicator of compound decomposition into undesired byproducts. | - Immediate Termination of Reaction: Stop the microwave irradiation to prevent further degradation. - Solvent Choice: Ensure the chosen solvent is suitable for microwave synthesis and is not contributing to the degradation. Solvents with high tangent delta values absorb microwave energy efficiently, which can lead to rapid heating. - Lower Temperature: Set a lower maximum temperature for the reaction. |
| Inconsistent Results/Poor Reproducibility | Non-uniform Heating: "Hot spots" within the reaction vessel can lead to localized overheating and decomposition, causing inconsistent yields. | - Stirring: Ensure efficient stirring throughout the reaction to distribute the microwave energy evenly. - Vessel Position: Place the reaction vessel in the center of the microwave cavity for the most uniform field distribution. - Reaction Volume: Use an appropriate reaction volume for the size of the vessel to ensure efficient and even heating. |
| Formation of Multiple Side Products | Ring Opening or Rearrangement: The high energy input from the microwave can be sufficient to induce unintended side reactions, such as the opening of the isoxazole ring. | - Lower Energy Input: Decrease the microwave power and reaction temperature. - Catalyst Selection: If a catalyst is used, ensure it is stable under microwave conditions and does not promote side reactions at elevated temperatures. - Protecting Groups: Consider if protecting the amino or carboxylic acid group is necessary to prevent side reactions, although this adds extra steps to the synthesis. |
Frequently Asked Questions (FAQs)
Q1: Why is 5-amino-3-methyl-isoxazole-4-carboxylic acid unstable under microwave irradiation?
A1: 5-amino-3-methyl-isoxazole-4-carboxylic acid has shown decreased stability during microwave irradiation, primarily due to thermal effects.[1][2] The combination of the isoxazole ring and a 5-amino substituent can make the molecule susceptible to decomposition at the elevated temperatures rapidly generated by microwave heating.[3]
Q2: What are the main advantages of using microwave synthesis for isoxazole derivatives?
A2: Microwave-assisted synthesis is generally favored for its ability to dramatically reduce reaction times, increase product yields, and improve selectivity compared to conventional heating methods.[4][5] The uniform and rapid heating can accelerate the rate of desired chemical reactions.[4]
Q3: Are there any alternatives to microwave heating for this type of synthesis?
A3: Yes. If stability issues with 5-amino-3-methyl-isoxazole-4-carboxylic acid persist, ultrasonic agitation is a viable alternative energy source that has been successfully used.[1][2] Conventional heating at a carefully controlled, lower temperature can also be an option, though reaction times will likely be longer.
Q4: How can I monitor the reaction to prevent decomposition?
A4: It is crucial to monitor the reaction temperature closely using the microwave reactor's internal sensor.[6] Additionally, if possible, monitor the reaction progress by taking small aliquots (if the reaction can be safely paused and opened) and analyzing them using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of the desired product and any degradation products.
Q5: What general parameters should I start with for a microwave reaction with this compound?
A5: Start with conservative parameters. Set a low target temperature (e.g., 60-80°C) and a short reaction time (e.g., 5-10 minutes).[5] Use a low to moderate power setting. It is better to have an incomplete reaction that can be re-irradiated than a completely decomposed one.
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of Isoxazole Derivatives
This protocol is a general guideline adapted from literature and should be optimized for specific substrates.[5][6]
-
Reagent Preparation: In a suitable microwave reaction vessel, combine the starting materials, catalyst (if required), and a microwave-appropriate solvent.
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Parameters:
-
Set the target temperature (e.g., 80°C).
-
Set the maximum power (e.g., 300 W).
-
Set the reaction time (e.g., 10 minutes).
-
Ensure stirring is enabled.
-
-
Reaction Initiation: Start the microwave program. The reactor will use the set power to reach and maintain the target temperature for the specified time.
-
Cooling: After the irradiation is complete, allow the vessel to cool to a safe temperature before opening.
-
Work-up and Analysis: Work up the reaction mixture to isolate the crude product. Analyze the product for purity and yield using standard techniques (e.g., NMR, LC-MS, HPLC).
Protocol 2: Stability Testing of 5-amino-3-methyl-isoxazole-4-carboxylic acid
This protocol is designed to determine the degradation threshold of the compound under microwave irradiation.
-
Sample Preparation: Dissolve a known concentration of 5-amino-3-methyl-isoxazole-4-carboxylic acid in a suitable microwave-safe solvent in a microwave reaction vessel.
-
Experimental Design: Create a matrix of experimental conditions with varying temperatures and times. For example:
-
Temperature Series (at constant time, e.g., 10 min): 60°C, 80°C, 100°C, 120°C.
-
Time Series (at constant temperature, e.g., 100°C): 5 min, 10 min, 20 min, 30 min.
-
-
Microwave Irradiation: Run each experiment according to the designed matrix.
-
Analysis: After each run, analyze the resulting solution using HPLC or LC-MS to quantify the remaining amount of 5-amino-3-methyl-isoxazole-4-carboxylic acid and identify any major degradation products.
-
Data Tabulation: Record the percentage of the compound remaining under each condition to identify its stability limits.
Data Presentation
Table 1: Example Microwave Synthesis Conditions for Isoxazole Derivatives
| Starting Materials | Solvent | Temperature (°C) | Power (W) | Time (min) | Yield (%) | Reference |
| Substituted Aldehyde, TosMIC, K₃PO₄ | Isopropyl Alcohol | 65 | 350 | 8 | ~96 | [5] |
| 1,3-Diketone, NH₂OH·HCl | DMSO | 80 | 1-7 | 3 | Not specified | [6] |
| Chalcone, Hydroxylamine Hydrochloride | Ethanol/NaOH | Not specified | 210 | 10-15 | Not specified | [4] |
Table 2: Template for Stability Testing Results
| Run | Temperature (°C) | Time (min) | Power (W) | % of Compound Remaining | Observations |
| 1 | 60 | 10 | 100 | ||
| 2 | 80 | 10 | 150 | ||
| 3 | 100 | 10 | 200 | ||
| 4 | 120 | 10 | 250 | ||
| 5 | 100 | 5 | 200 | ||
| 6 | 100 | 20 | 200 |
Visualizations
Caption: Troubleshooting workflow for microwave synthesis.
Caption: Factors affecting compound stability in microwave synthesis.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. abap.co.in [abap.co.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Ultrasonic Agitation: A Technical Support Resource for Peptide Synthesis
Welcome to the technical support center for ultrasonic-aided solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and professionals in drug development who are exploring or currently utilizing ultrasonic agitation as an alternative to conventional and microwave-assisted peptide synthesis. Here you will find troubleshooting guidance, frequently asked questions (FAQs), comparative data, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using ultrasonic agitation in peptide synthesis?
Ultrasonic agitation in solid-phase peptide synthesis (SPPS) offers several key advantages over traditional mechanical shaking methods. The primary benefits include a significant reduction in synthesis time, higher peptide yields, and improved purity of the crude product.[1][2] Research has shown that ultrasonication can accelerate both the deprotection and coupling steps in Fmoc-based SPPS.[3][4] Furthermore, studies have demonstrated that this method does not increase the risk of racemization, even at elevated temperatures.[2] It has also been shown to be particularly effective for the synthesis of "difficult sequences" that are prone to aggregation.[5][6]
Q2: How does ultrasonic agitation compare to microwave-assisted peptide synthesis?
Both ultrasonic and microwave-assisted synthesis aim to accelerate peptide synthesis and improve outcomes compared to conventional methods. Microwave synthesis significantly shortens reaction times by rapidly and uniformly heating the reaction mixture.[7] Ultrasonic agitation, on the other hand, utilizes acoustic cavitation to enhance mass transfer and reaction rates.
While both methods are effective in reducing synthesis time, the choice between them may depend on the specific peptide sequence and available equipment. Some studies suggest that microwave heating can sometimes lead to side reactions if not carefully controlled, whereas ultrasonication has been shown to not exacerbate common side reactions like aspartimide formation and racemization.[5][8]
Q3: Can ultrasonic agitation help with the synthesis of hydrophobic or aggregation-prone peptides?
Yes, one of the significant benefits of ultrasonic agitation is its ability to disrupt peptide aggregation on the resin.[9][10] The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate micro-jets and shockwaves, which can break up peptide chains that are beginning to aggregate. This is particularly beneficial for hydrophobic sequences or those known to form secondary structures during synthesis.[3]
Q4: Is it necessary to control the temperature during ultrasonic-assisted peptide synthesis?
Yes, temperature control is crucial.[3] Prolonged exposure to ultrasonic waves can cause localized heating of the reaction vessel.[11] While elevated temperatures can be beneficial in accelerating reaction rates, excessive heat can lead to undesirable side reactions. Therefore, it is recommended to perform ultrasonic-assisted SPPS in a temperature-controlled water bath or with a cooling system to maintain a consistent and optimal reaction temperature.[3]
Q5: What are the optimal frequencies for ultrasonic peptide synthesis?
The optimal frequency for ultrasonic peptide synthesis can vary depending on the specific setup and peptide sequence. However, most laboratory ultrasonic baths operate at frequencies between 20 kHz and 40 kHz, which has been shown to be effective for accelerating peptide synthesis.
Troubleshooting Guide
Problem 1: Low crude peptide purity with unexpected peaks in HPLC analysis.
-
Question: My HPLC analysis of the crude peptide synthesized using ultrasonic agitation shows low purity and several unexpected peaks. What could be the cause?
-
Answer:
-
Incomplete Deprotection or Coupling: Even with ultrasonic agitation, "difficult" amino acid couplings can be challenging. The sonication may not have been sufficient to completely drive the reaction to completion.
-
Solution:
-
Extend Sonication Time: Increase the duration of the ultrasonic agitation during the problematic coupling or deprotection step.
-
Double Coupling: For particularly difficult residues, perform a second coupling step with fresh reagents.
-
Optimize Reagents: Consider using a more potent coupling reagent like HATU or HCTU, which can be more effective for sterically hindered amino acids.[12]
-
Kaiser Test: Use the Kaiser test after the coupling step to check for the presence of free primary amines, which indicates an incomplete reaction.[1][3]
-
-
-
Side Reactions: Although ultrasonication is generally mild, prolonged synthesis at elevated temperatures can still lead to side reactions.
-
Solution:
-
Temperature Control: Ensure your reaction vessel is adequately cooled to prevent overheating. A temperature of around 30 ± 5 °C is often recommended.[3]
-
Scavengers: If you suspect side reactions during cleavage, ensure you are using the appropriate scavengers in your cleavage cocktail to protect sensitive residues.
-
-
-
Problem 2: Low final peptide yield after cleavage and precipitation.
-
Question: After cleaving my peptide from the resin and attempting to precipitate it, the final yield is much lower than expected. What are the possible reasons?
-
Answer:
-
Incomplete Cleavage: The peptide may not have been fully cleaved from the resin.
-
Solution:
-
Extend Cleavage Time: Increase the duration of the cleavage reaction.
-
Ultrasonic-Assisted Cleavage: Applying ultrasonic agitation during the cleavage step can also significantly reduce the required time and improve cleavage efficiency.[2]
-
Test Cleavage: Always perform a small-scale test cleavage on a small amount of resin to confirm the peptide has been synthesized and to optimize cleavage conditions before committing the entire batch.[1]
-
-
-
Peptide Solubility Issues: Highly hydrophobic peptides may be difficult to precipitate from the cleavage cocktail or may be partially soluble in the precipitation solvent (e.g., cold ether).
-
Solution:
-
Alternative Precipitation Solvents: If your peptide does not precipitate well in diethyl ether, try other non-polar solvents or a mixture of solvents.
-
Check the Supernatant: After centrifugation, carefully analyze a small sample of the supernatant by HPLC to see if your peptide remains in solution.
-
-
-
Poor Resin Loading: The initial loading of the first amino acid onto the resin may have been inefficient.
-
Solution: Quantify the loading of the first amino acid using a method like UV-Vis spectrophotometry of the released Fmoc group to ensure an accurate starting point for your synthesis.[1]
-
-
Problem 3: Resin beads are clumping or sticking to the reaction vessel.
-
Question: During the synthesis, I've noticed that the resin beads are clumping together or sticking to the walls of the reaction vessel. How can I prevent this?
-
Answer:
-
Insufficient Agitation: The ultrasonic energy may not be evenly distributed throughout the reaction vessel.
-
Solution:
-
Proper Vessel Positioning: Ensure your reaction vessel is positioned correctly in the ultrasonic bath for optimal energy transmission.
-
Solvent Volume: Make sure there is sufficient solvent to allow the resin to be freely suspended and agitated.
-
-
-
Static Electricity or Glassware Surface: The resin beads can sometimes adhere to the vessel walls.
-
Solution:
-
Silylation of Glassware: Treating glass reaction vessels with a silylating agent can create a hydrophobic surface and reduce the sticking of resin beads.[13]
-
Rinsing: During wash steps, ensure the solvent adequately washes down any beads adhering to the vessel walls.
-
-
-
Quantitative Data Presentation
The following tables summarize comparative data from studies on ultrasonic-assisted peptide synthesis versus conventional and microwave-assisted methods for specific peptides.
Table 1: Comparison of Synthesis Time for Different Peptides
| Peptide Sequence | Synthesis Method | Total Synthesis Time (minutes) | Reference |
| Pep1 (VSPPLTLGQLLS-NH2) | "Classical" SPPS | >3480 | [3][4] |
| Ultrasonic-Assisted SPPS | ~240 | [3][4] | |
| Pep2 (RQMATADEA-NH2) | "Classical" SPPS | 365 | [3][4] |
| Ultrasonic-Assisted SPPS | 85 | [3][4] | |
| Pep3 (AAVALLPAVLLALLAPRQMATADEA-NH2) | Ultrasonic-Assisted SPPS | 347 | [3][4] |
Table 2: Comparison of Crude Peptide Purity and Yield
| Peptide Sequence | Synthesis Method | Crude Purity (%) | Crude Yield (%) | Reference |
| Pep1 (VSPPLTLGQLLS-NH2) | "Classical" SPPS | 73 | 42 | [3][4] |
| Ultrasonic-Assisted SPPS | 82 | 54 | [3][4] | |
| Pep2 (RQMATADEA-NH2) | "Classical" SPPS | 84 | 32 | [3][4] |
| Ultrasonic-Assisted SPPS | 72 | 49 | [3][4] | |
| A-beta 1-42 | Microwave-Assisted SPPS | 68 | - | [7] |
Experimental Protocols
General Protocol for Ultrasonic-Assisted Fmoc-SPPS
This protocol provides a general methodology for the synthesis of a peptide on a Rink Amide resin using an ultrasonic water bath for agitation.
1. Resin Swelling:
-
Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted syringe or specialized reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation (e.g., on an orbital shaker) before the first sonication step.[3]
2. Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.
-
Place the reaction vessel in a temperature-controlled ultrasonic water bath (e.g., at 30 ± 5 °C).
-
Apply ultrasonic agitation for 2-5 minutes.[3] The exact time may vary depending on the peptide sequence.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Place the reaction vessel in the ultrasonic water bath and apply sonication for 5-30 minutes.[3] The coupling time will depend on the specific amino acid being coupled.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
-
(Optional but recommended) Perform a Kaiser test to confirm the completion of the coupling reaction.[3] If the test is positive (blue beads), repeat the coupling step.
4. Repetition of Cycles:
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
5. Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc-deprotection as described in step 2.
6. Cleavage and Precipitation:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. For faster cleavage, ultrasonic agitation can be applied for 15-20 minutes.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Visualizations
Caption: Workflow for Ultrasonic-Assisted Solid-Phase Peptide Synthesis.
Caption: Conceptual Comparison of Peptide Synthesis Methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. hielscher.com [hielscher.com]
- 3. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boosting Fmoc Solid-Phase Peptide Synthesis by Ultrasonication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. Boosting solid-phase peptide synthesis by ultrasonication [morressier.com]
- 9. benchchem.com [benchchem.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. projects.itn.pt [projects.itn.pt]
- 12. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 13. bachem.com [bachem.com]
Challenges in coupling unnatural beta-amino acids in peptide synthesis
Welcome to the technical support center for challenges in peptide synthesis involving unnatural beta-amino acids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during the coupling of these sterically demanding residues.
Troubleshooting Guide: Low Coupling Efficiency
Low or incomplete coupling of β-amino acids is the most frequently encountered problem in solid-phase peptide synthesis (SPPS). The increased steric bulk and different geometry compared to alpha-amino acids can significantly slow down reaction kinetics.[1][2] This guide provides a systematic approach to diagnosing and resolving poor coupling outcomes.
| Observation | Potential Cause | Recommended Solution(s) |
| Positive Kaiser Test (Blue Beads) After Coupling | Steric Hindrance: The substitution pattern (β², β³, cyclic) and side chains of the β-amino acid are physically obstructing the reaction.[1] | 1. Stronger Coupling Reagent: Switch from standard carbodiimides (DCC, DIC) to more potent uronium/aminium salts like HATU, HCTU, or COMU, or phosphonium (B103445) salts like PyBOP or PyAOP.[1][3][4] These form highly reactive esters capable of overcoming the steric barrier.[1][3] 2. Double Coupling: Perform the coupling step twice with a fresh solution of activated amino acid to drive the reaction to completion.[3][4][5] 3. Increase Time/Temperature: Extend the coupling time (e.g., 2-4 hours or overnight).[3] Gentle heating or microwave-assisted synthesis can also accelerate slow reactions, but must be used cautiously to avoid racemization.[3] |
| Low Yield of Target Peptide After Cleavage | Peptide Aggregation: The growing peptide chain, especially if hydrophobic, is clumping together on the resin, blocking reactive sites.[6][7] | 1. Change Solvent: Switch from DMF to a solvent with superior solvating properties like N-Methylpyrrolidone (NMP).[3][8] For difficult sequences, a solvent mixture such as DCM/DMF/NMP may be effective.[3] 2. Structure-Breaking Elements: Incorporate pseudoproline dipeptides or Dmb/Hmb amino acids into the sequence to disrupt secondary structure formation. |
| Presence of Deletion Sequence (Mass Spec) | Inefficient Activation/Kinetics: The pre-activation of the β-amino acid is incomplete, or the coupling reaction is too slow, leading to a portion of the peptide chains remaining unreacted. | 1. Pre-activation: Ensure the amino acid is fully activated with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 1-5 minutes before adding it to the resin.[3][4] 2. Optimize Stoichiometry: Increase the equivalents of the β-amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading).[4] |
| Side Reactions Detected (e.g., Racemization) | Over-activation / Strong Base: The coupling conditions are too harsh, leading to epimerization at the α-carbon of the preceding residue or other side reactions. | 1. Use Additives: Employ additives like Oxyma Pure or HOAt, which are known to suppress racemization more effectively than HOBt.[9] COMU, which incorporates Oxyma, is an excellent choice.[9][10] 2. Weaker Base: If racemization is a concern, consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[9][11] |
Frequently Asked Questions (FAQs)
Q1: Why are β-amino acids so difficult to couple compared to α-amino acids?
A1: The primary challenge is steric hindrance.[1] The backbone of a β-amino acid is one carbon longer than that of an α-amino acid, and substituents on the β-carbon(s) create significant bulk close to the reacting carboxyl and amino groups. This bulk slows down the rate of peptide bond formation, leading to incomplete reactions and the need for more forceful coupling conditions.[1]
Q2: Which coupling reagent is the best choice for a sterically hindered β-amino acid?
A2: There is no single "best" reagent for all situations, but for challenging β-amino acid couplings, aminium/uronium or phosphonium salt-based reagents are highly recommended over standard carbodiimides.[1][3]
-
HATU and COMU are often considered top-tier choices due to their high reactivity and ability to form OAt or Oxyma esters, which are excellent for overcoming steric hindrance.[9][12] COMU has the added benefits of being safer (non-explosive) and having better solubility.[9][10]
-
PyAOP and PyBOP (phosphonium salts) are also very effective, particularly for N-methylated residues, and do not pose a risk of guanidinylation of the free N-terminus.[1][9]
Q3: How can I reliably monitor the completion of a β-amino acid coupling reaction?
A3: The Kaiser test (ninhydrin test) is the most common qualitative method for detecting free primary amines on the resin.[13][14] A positive result (intense blue beads) indicates an incomplete coupling.[13][14] However, be aware that for N-substituted or cyclic β-amino acids (which are secondary amines), the Kaiser test is unreliable and may give a false negative (yellow/brown color).[13] In these cases, alternative tests like the chloranil test or isatin (B1672199) test are recommended to detect secondary amines.[13] For quantitative analysis, a small amount of resin can be cleaved and analyzed by HPLC and mass spectrometry.[15]
Q4: Is "double coupling" always necessary for β-amino acids?
A4: Not always, but it is a very common and effective strategy to ensure the reaction goes to completion, especially for the first few couplings or for particularly bulky β-amino acids.[4][5] If a monitoring test (like the Kaiser test) is positive after the first coupling, a second coupling is strongly recommended.[13] If the test remains positive after a second coupling, it is best to cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[13]
Q5: Can microwave-assisted peptide synthesis (MA-SPPS) help with β-amino acid coupling?
A5: Yes, MA-SPPS is a highly effective technique for difficult couplings.[3] The microwave energy heats the reaction rapidly and efficiently, which can help overcome the high activation energy associated with sterically hindered couplings and disrupt peptide aggregation.[3][16] This often leads to shorter reaction times and higher coupling efficiencies.[16]
Quantitative Data: Coupling Reagent Performance
The choice of coupling reagent is critical for success. The following table summarizes the relative performance of common reagents for sterically hindered couplings.
| Reagent Class | Reagent | Relative Reactivity | Racemization Risk | Notes |
| Carbodiimides | DIC/HOBt | Low-Moderate | Moderate | Often insufficient for β-amino acids. Requires an additive like HOBt or Oxyma to reduce racemization.[17] |
| Phosphonium Salts | PyBOP | High | Low | Effective for most difficult couplings. Does not guanidinylate the N-terminus.[9] |
| PyAOP | Very High | Very Low | Excellent for extremely hindered and N-methylated amino acids.[1][17] | |
| Aminium/Uronium Salts | HBTU | High | Low | A widely used and effective reagent, but can be outperformed by HATU or COMU for the most difficult cases.[1][9] |
| HCTU | High | Low | More reactive than HBTU due to the 6-Cl-HOBt leaving group.[3][9] | |
| HATU | Very High | Very Low | Considered one of the most efficient reagents due to the formation of highly reactive OAt esters.[1][12][17] | |
| COMU | Very High | Very Low | Performance is comparable to HATU.[9] Based on non-explosive Oxyma Pure, making it a safer alternative.[9][10] |
Diagrams
Troubleshooting Workflow for Incomplete Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. biotage.com [biotage.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mesalabs.com [mesalabs.com]
- 12. 肽偶联剂选择指南 [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
Technical Support Center: Purification of 5-Methylisoxazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 5-Methylisoxazole-4-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as ethyl 5-methyl-4-isoxazolecarboxylate, and isomeric byproducts like 3-methylisoxazole-4-carboxylic acid, which can be difficult to separate.[1] Residual solvents from the synthesis may also be present.
Q2: My purified product has a yellowish or brownish tint. What could be the cause?
A2: A colored tint in the final product often indicates the presence of colored impurities or degradation products. This can sometimes be resolved by treatment with activated charcoal during the recrystallization process or by performing an additional purification step.
Q3: I'm having trouble getting my this compound to crystallize. What should I do?
A3: If crystallization does not occur upon cooling, several techniques can be employed. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, adding a seed crystal of pure this compound can induce crystallization. If these methods fail, you may have used too much solvent; in this case, concentrating the solution by evaporation and allowing it to cool again may be effective.
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities. To resolve this, try reheating the solution to dissolve the oil, adding a small amount of a co-solvent in which the compound is more soluble, and then cooling the solution slowly. Using a different solvent system with a lower boiling point may also be necessary.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC).[2] A reverse-phase HPLC method with a C18 column is suitable for this purpose. The melting point of the purified compound can also be a good indicator of purity; a sharp melting point close to the literature value (around 144-148 °C) suggests high purity.
Purification Strategies: Data Summary
The following table summarizes common purification strategies for crude this compound, providing key quantitative data for easy comparison.
| Purification Method | Solvent System | Key Parameters | Expected Purity |
| Recrystallization | 2% Acetic Acid in Toluene (B28343) | Dissolve in ~3.6 mL of solvent per gram of crude acid at elevated temperature. | >99.5% |
| Recrystallization | Ethanol (B145695) | Dissolve in a minimal amount of hot ethanol and allow to cool. | >98% |
| Acid-Base Extraction | Diethyl Ether & aq. NaOH/HCl | Dissolve in ether, extract with aq. NaOH, acidify the aqueous layer with HCl to precipitate the product. | Variable, often used as a preliminary purification step. |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate/Acetic Acid | Gradient elution, starting with a less polar mixture and increasing polarity. | >99% |
Experimental Protocols
Protocol 1: Recrystallization from Acetic Acid/Toluene
This protocol is highly effective for achieving high-purity this compound.[3]
Materials:
-
Crude this compound
-
Toluene
-
Glacial Acetic Acid
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Prepare a 2% (v/v) solution of acetic acid in toluene.
-
For every 1 gram of crude this compound, add approximately 3.6 mL of the 2% acetic acid/toluene solvent mixture to an Erlenmeyer flask.
-
Gently heat the mixture with stirring until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold toluene to remove any residual soluble impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
Protocol 2: Acid-Base Extraction
This method is useful for removing neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Separatory funnel
-
Beakers
Procedure:
-
Dissolve the crude this compound in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add 1 M NaOH solution to the separatory funnel, shake vigorously, and allow the layers to separate. The sodium salt of the carboxylic acid will move to the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with fresh 1 M NaOH to ensure complete transfer of the acid.
-
Combine the aqueous extracts.
-
Slowly add 1 M HCl to the combined aqueous extracts with stirring until the solution is acidic (pH ~2). This compound will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the purified product. For higher purity, this product can be further recrystallized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Actions |
| Low yield after recrystallization | - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the filtrate and cool again to recover more product.- Choose a solvent in which the compound has lower solubility at cold temperatures.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| Product purity is still low after one recrystallization | - The chosen solvent is not effective at separating the specific impurities present.- The cooling process was too rapid, trapping impurities in the crystals. | - Try a different recrystallization solvent or a combination of solvents.- Allow the solution to cool more slowly.- Consider a preliminary purification step like acid-base extraction. |
| HPLC analysis shows peak tailing | - Acidic silanol (B1196071) interactions on the HPLC column.- Inappropriate mobile phase pH. | - Use a mobile phase with a pH that suppresses the ionization of the carboxylic acid (e.g., add a small amount of formic or phosphoric acid).- Ensure the use of a high-quality, end-capped HPLC column. |
| Oily residue remains after drying | - Residual high-boiling point solvent.- The compound may have a low melting point due to impurities. | - Dry the product under high vacuum for an extended period, possibly with gentle heating.- Re-purify the material using a different method to remove the impurities causing the melting point depression. |
Visualizing Purification Workflows
The following diagrams illustrate the logical steps in the described purification strategies.
Caption: A generalized workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound using acid-base extraction.
References
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
Technical Support Center: Amide Bond Formation with AMIA Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the low reactivity of the amino group in Amino-Methyl-Isoxazole-Amine (AMIA) derivatives during amide bond formation.
FAQs & Troubleshooting Guide
This section addresses common issues encountered during the acylation of the amino group in AMIA derivatives.
Question 1: Why is the amino group of my AMIA derivative unreactive towards acylation?
Answer: The low reactivity of the 5-amino group on the isoxazole (B147169) ring is a known issue. This is attributed to several factors:
-
Electronic Effects: The nitrogen lone pair is delocalized into the aromatic isoxazole ring, reducing its nucleophilicity. Some studies suggest the amino group exhibits imidic character, further decreasing its reactivity.[1]
-
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the amino group and the adjacent carbonyl group of the carboxylic acid function in AMIA, which stabilizes the structure and hinders the amino group's availability for reaction.[1]
Due to this low reactivity, standard protection strategies for the amino group, such as Fmoc protection, are often unsuccessful under typical conditions.[1]
Question 2: My standard amide coupling reaction (e.g., using EDC/HOBt) with an AMIA derivative is failing or giving very low yields. What should I do?
Answer: Standard coupling conditions are often insufficient for activating weakly nucleophilic amines like those in AMIA derivatives. If you are observing a low or no yield, consider the following troubleshooting steps:
-
Confirm Carboxylic Acid Activation: Ensure that your coupling reagent is effectively activating the carboxylic acid partner. You can monitor the formation of the activated ester intermediate by LC-MS.
-
Switch to a More Potent Coupling Reagent: For challenging couplings involving electron-deficient or sterically hindered amines, more powerful uronium/aminium-based reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides like EDC.[2][3][4][5] HATU is often preferred for its rapid reaction rates and ability to minimize side reactions like epimerization.[2][4][5]
-
Optimize Reaction Conditions:
-
Solvent: Use anhydrous polar aprotic solvents like DMF or NMP to ensure all reactants are fully dissolved.
-
Base: Employ a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without competing with the amine nucleophile.
-
Temperature: While most couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve yields for sluggish reactions.
-
-
Consider an Alternative Strategy: If optimizing the coupling reagent and conditions fails, you might need to consider alternative strategies such as using boronic acid catalysts or converting the carboxylic acid to a more reactive acyl fluoride.
Question 3: Should I protect the amino group of my AMIA derivative before coupling?
Answer: Given the inherent low reactivity of the amino group in AMIA, attempting to protect it may be unnecessary and often fails. Research has shown that it is possible to successfully couple unprotected AMIA derivatives to the N-terminus of a peptide, indicating that the carboxylic acid group of AMIA is more readily activated for amide bond formation than the amino group.[1] Therefore, for many applications, proceeding with the unprotected AMIA derivative is a viable strategy.
However, if your reaction conditions are harsh or if you are observing side reactions involving the amino group, a protecting group strategy might be necessary. In such cases, you would need to explore more forcing conditions for the protection step or screen a variety of protecting groups beyond the standard ones.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical when dealing with low-reactivity amines. The following table provides a comparative overview of commonly used coupling reagents for challenging amide bond formations.
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Fast reaction rates, low racemization, effective for hindered amines.[2][4][5] | Higher cost, potential for side reactions if used in large excess.[4] |
| HBTU | Uronium/Aminium Salt | High | Effective and widely used, good for standard couplings. | Can be less effective than HATU for highly challenging couplings, potential for guanidinylation side reaction.[2] |
| COMU | Uronium/Aminium Salt | Very High | High efficiency, safer (non-explosive byproducts), good solubility.[6][7] | Can be more expensive than HBTU. |
| EDC/HOBt | Carbodiimide | Moderate | Inexpensive, common reagent. | Often inefficient for low-reactivity amines, can lead to racemization.[8] |
| Boric Acid Derivatives | Catalyst | Varies | Catalytic, environmentally friendly. | May require elevated temperatures, mechanism can be complex.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is recommended for coupling a carboxylic acid to a low-reactivity amino group of an AMIA derivative.
Materials:
-
Carboxylic Acid (1.0 equivalent)
-
AMIA Derivative (1.0-1.2 equivalents)
-
HATU (1.0-1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., water, saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.0-1.5 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the AMIA derivative (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
Protocol 2: Boronic Acid-Catalyzed Amidation
This protocol provides an alternative, catalytic approach for amide bond formation.
Materials:
-
Carboxylic Acid (1.0 equivalent)
-
AMIA Derivative (1.0-1.2 equivalents)
-
Arylboronic Acid Catalyst (e.g., 2-iodophenylboronic acid, 5-10 mol%)
-
Toluene (B28343) or other suitable azeotropic solvent
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the carboxylic acid (1.0 equivalent), AMIA derivative (1.0-1.2 equivalents), and the arylboronic acid catalyst (5-10 mol%).
-
Add toluene to the flask.
-
Heat the reaction mixture to reflux, ensuring continuous removal of water via the Dean-Stark trap. Alternatively, molecular sieves can be added to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃) to remove the catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low-Yield Acylation of AMIA Derivatives
Caption: A troubleshooting workflow for low-yield acylation of AMIA derivatives.
Decision Tree for Coupling Strategy Selection
Caption: Decision tree for selecting a suitable coupling strategy.
Mechanism of Carboxylic Acid Activation by HATU
Caption: Simplified mechanism of carboxylic acid activation using HATU.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Avoiding product discoloration during distillation of isoxazole esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address product discoloration during the distillation of isoxazole (B147169) esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Product Discoloration During Distillation
Q1: My isoxazole ester distillate has a yellow to brown color. What is the likely cause?
A1: Discoloration of isoxazole esters during distillation is most commonly caused by thermal decomposition. The isoxazole ring can be sensitive to high temperatures, leading to the formation of colored impurities.[1][2] Other potential causes include the presence of residual starting materials, catalysts, or oxidation due to exposure to air at elevated temperatures.
Q2: How can I prevent thermal decomposition of my isoxazole ester during distillation?
A2: The most effective method to prevent thermal decomposition is to reduce the distillation temperature. This is achieved by performing the distillation under reduced pressure (vacuum distillation). By lowering the pressure, the boiling point of the ester is significantly decreased, minimizing thermal stress on the molecule. For example, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate has a boiling point of 72°C at 0.5 mm Hg, which is significantly lower than its boiling point at atmospheric pressure.[3]
Q3: Can I use any additives to protect my isoxazole ester during distillation?
A3: Yes, the use of antioxidants or radical scavengers can be effective in preventing discoloration caused by oxidation, which can be initiated by heat. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used for this purpose.[4][5] These compounds work by quenching free radicals that can lead to the formation of colored byproducts. It is recommended to add a small amount (see table below for suggested concentrations) of the antioxidant to the crude ester before starting the distillation.
Issue 2: Persistent Discoloration After Distillation
Q4: I performed a vacuum distillation, but my product is still colored. What should I do?
A4: If discoloration persists even after vacuum distillation, it is likely due to the presence of non-volatile colored impurities in your crude product. In this case, a pre-distillation purification step is recommended. Treatment with activated carbon is a common and effective method for removing colored impurities.
Q5: How do I perform an activated carbon treatment?
A5: To decolorize your crude isoxazole ester with activated carbon, dissolve the crude product in a suitable organic solvent. Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the solution and stir or gently heat for a short period. The activated carbon will adsorb the colored impurities. Afterwards, remove the activated carbon by filtration through a pad of celite or a fine filter paper. The decolorized solution can then be concentrated and the ester purified by vacuum distillation.
Data Presentation
Table 1: Effect of Vacuum on the Boiling Point of a Representative Isoxazole Ester
| Pressure (mm Hg) | Boiling Point (°C) |
| 760 (Atmospheric) | > 200 (Decomposition likely) |
| 10 | ~120 |
| 1 | ~85 |
| 0.5 | 72 |
Note: Data is illustrative and based on the boiling point of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Actual boiling points will vary depending on the specific isoxazole ester.
Table 2: Suggested Concentrations of Antioxidants for Stabilizing Isoxazole Esters During Distillation
| Antioxidant | Chemical Name | Suggested Concentration (wt%) |
| BHT | Butylated Hydroxytoluene | 0.01 - 0.1 |
| BHA | Butylated Hydroxyanisole | 0.01 - 0.1 |
| Propyl Gallate | Propyl 3,4,5-trihydroxybenzoate | 0.01 - 0.05 |
Note: The optimal concentration may vary depending on the specific isoxazole ester and the distillation conditions. It is recommended to start with a low concentration and optimize as needed.
Table 3: Typical Efficiency of Activated Carbon Treatment for Color Removal
| Amount of Activated Carbon (wt% relative to crude ester) | % Color Removal (approx.) |
| 1% | 50-70% |
| 2% | 70-90% |
| 5% | >90% |
Note: The effectiveness of activated carbon treatment depends on the nature of the impurities and the specific activated carbon used. The values presented are typical estimates.
Experimental Protocols
Protocol 1: Vacuum Distillation of Ethyl 5-methylisoxazole-3-carboxylate
-
Preparation:
-
Ensure the crude ethyl 5-methylisoxazole-3-carboxylate has been properly worked up to remove any residual acid or base.
-
Add a radical scavenger, such as BHT (0.05 wt%), to the crude ester in the distillation flask.
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.
-
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Use a fractionating column if separation from closely boiling impurities is required.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
-
Distillation:
-
Slowly evacuate the system to the desired pressure (e.g., 0.5-1.0 mm Hg).
-
Begin heating the distillation flask gently using a heating mantle.
-
Monitor the temperature of the distilling vapor (head temperature) and the temperature of the heating bath.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product at that pressure. For ethyl 5-methylisoxazole-3-carboxylate, the expected boiling point is around 72°C at 0.5 mm Hg.[3]
-
Discard any initial forerun that distills at a lower temperature.
-
-
Completion:
-
Once the desired product has been collected, stop heating and allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum before dismantling the apparatus.
-
Protocol 2: Decolorization of a Crude Isoxazole Ester using Activated Carbon
-
Dissolution:
-
Dissolve the colored crude isoxazole ester in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in an Erlenmeyer flask.
-
-
Treatment:
-
Add powdered activated carbon (1-2 wt% of the crude ester) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve efficiency, but should be done with caution to avoid solvent loss and potential degradation.
-
-
Filtration:
-
Prepare a filtration setup with a Büchner funnel and a filter paper, or a sintered glass funnel.
-
Add a small layer of celite on top of the filter paper to prevent the fine carbon particles from passing through.
-
Wet the celite and filter paper with the solvent used for dissolution.
-
Filter the activated carbon suspension under vacuum.
-
Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.
-
-
Solvent Removal and Further Purification:
-
Combine the filtrate and the washings.
-
Remove the solvent using a rotary evaporator.
-
The resulting decolorized crude ester can then be purified by vacuum distillation as described in Protocol 1.
-
Mandatory Visualization
Caption: Troubleshooting workflow for product discoloration during isoxazole ester distillation.
Caption: Logical relationship between the problem of thermal decomposition and the solution of vacuum distillation.
References
Technical Support Center: Complete Removal of Triethylamine Hydrochloride from Reaction Mixtures
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to effectively remove triethylamine (B128534) hydrochloride (TEA.HCl), a common byproduct in organic synthesis, from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is triethylamine hydrochloride (TEA.HCl) and why does it form in my reaction?
Triethylamine hydrochloride is a salt formed from the acid-base reaction between triethylamine (TEA) and hydrogen chloride (HCl).[1] In many organic reactions, such as the formation of esters or amides from acyl chlorides, HCl is generated as a byproduct.[1] Triethylamine is frequently added to the reaction mixture as an "acid scavenger" to neutralize this HCl, thereby preventing it from causing unwanted side reactions or degrading the desired product.[1] This neutralization reaction produces the TEA.HCl salt, which must then be removed during the purification process.[1]
Q2: What are the primary methods for removing TEA.HCl from a reaction mixture?
The most common removal methods leverage the solubility properties of TEA.HCl. The three main techniques are:
-
Aqueous Workup (Washing): As TEA.HCl is highly soluble in water, washing the organic reaction mixture with water or a dilute aqueous solution will extract the salt into the aqueous phase.[1]
-
Filtration: If the reaction is performed in a solvent in which TEA.HCl is insoluble (e.g., diethyl ether, THF), the salt precipitates as a solid and can be easily removed by filtration.[1]
-
Solvent Trituration/Precipitation: This method involves adding an "anti-solvent" in which your product is soluble but TEA.HCl is not. This causes the salt to precipitate, after which it can be removed by filtration.[1]
Q3: How do I choose the best removal method for my experiment?
The optimal method depends on the properties of your desired product, particularly its sensitivity to water, and the solvent system used for the reaction. A general decision-making workflow is illustrated in the visualization section below.
Q4: Are there alternatives to triethylamine that can simplify byproduct removal?
Yes, to avoid issues with TEA.HCl removal, you can consider using an alternative base.
-
Hünig's Base (DIPEA): N,N-Diisopropylethylamine is a sterically hindered base. Its corresponding hydrochloride salt has much greater solubility in organic solvents, which can prevent it from precipitating during the reaction and often makes it easier to remove during an aqueous workup.[1]
-
Solid-Supported Bases: Polymeric or silica-bound bases can be used to scavenge HCl and are easily removed by simple filtration at the end of the reaction.
Troubleshooting Guide
Q5: My product is sensitive to water/moisture. How can I remove TEA.HCl without an aqueous workup?
For moisture-sensitive compounds, non-aqueous methods are essential.
-
Method 1: Direct Filtration: The most straightforward approach is to use a reaction solvent in which TEA.HCl is insoluble. Solvents like diethyl ether, tetrahydrofuran (B95107) (THF), or dioxane are excellent choices, as the salt will precipitate as it forms and can be filtered off directly.[1][2]
-
Method 2: Solvent Swap & Filtration: If your reaction requires a solvent in which TEA.HCl is soluble (like dichloromethane), you can first remove the reaction solvent under reduced pressure. Subsequently, add a solvent in which your product is soluble but the salt is not (e.g., diethyl ether, ethyl acetate, or hexane).[1] This will induce the precipitation of the salt, allowing for its removal by filtration.
Q6: The TEA.HCl salt is not precipitating from my organic solvent. How can I force it to crash out?
If the salt remains dissolved, its concentration is likely below its solubility limit in your chosen solvent.
-
Add an Anti-Solvent: Gradually add a non-polar solvent in which TEA.HCl is known to be insoluble, such as diethyl ether, hexane, or heptane.[1] This will decrease the polarity of the solvent system, reducing the salt's solubility and forcing it to precipitate.
-
Cool the Mixture: Lowering the temperature of the reaction mixture with an ice bath can significantly reduce the solubility of the salt, often inducing precipitation.[1]
-
Concentrate the Solution: Reducing the solvent volume via rotary evaporation will increase the salt's concentration, potentially exceeding its solubility limit and causing it to precipitate.[1]
Q7: An emulsion formed during my aqueous workup. How can I resolve this?
Emulsions are common when dealing with amine salts and can make layer separation difficult.
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[1]
-
Allow it to Stand: Patience can be a virtue; simply letting the separatory funnel sit undisturbed for an extended period may allow the layers to separate on their own.[1]
-
Centrifugation: Transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating persistent emulsions.[1]
-
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes help to break it up.[1]
Q8: My product is also highly soluble in water. How can I separate it from TEA.HCl?
This presents a significant purification challenge. An aqueous workup should be avoided.
-
Solvent-Based Precipitation: The most effective strategy is to remove the reaction solvent and then perform a solvent screen to find a system that selectively dissolves your product while leaving the TEA.HCl behind as a solid that can be filtered off.[1]
-
Column Chromatography: If other methods fail, purification by column chromatography may be necessary. Be aware that TEA.HCl can sometimes streak on silica (B1680970) gel. To mitigate this, you can pre-adsorb your crude material onto silica gel. Dissolve the crude mixture in a minimal amount of a strong solvent (like methanol), add silica gel to form a slurry, and then concentrate it to a dry, free-flowing powder. This "dry-loaded" sample can then be carefully added to the top of the column for purification.[1]
Data Presentation
Table 1: Solubility of Triethylamine Hydrochloride in Common Solvents
This table summarizes the solubility of TEA.HCl. This information is critical for selecting appropriate solvents for your reaction and purification strategy.
| Solvent | Qualitative Solubility | Quantitative Solubility | Temperature (°C) | Reference(s) |
| Water | Very Soluble | 1440 g/L | 20 | [3][4] |
| Chloroform | Very Soluble | - | - | [3][5][6] |
| Ethanol | Very Soluble | - | - | [3][5][6] |
| Methanol | Soluble | - | - | [7] |
| Dichloromethane (DCM) | High Solubility | - | - | [7] |
| Acetone | Soluble | 18.2 g/100mL | - | [8] |
| Ethyl Acetate | Sparingly Soluble / Insoluble | - | - | [1] |
| Tetrahydrofuran (THF) | Insoluble | - | - | [1][2] |
| Diethyl Ether | Insoluble | - | - | [1][3][5] |
| Dioxane | Insoluble | - | - | [1] |
| Hexane / Heptane | Insoluble | - | - | [1] |
Experimental Protocols
Protocol 1: Removal by Aqueous Workup
This protocol is suitable for water-insensitive products in water-immiscible organic solvents (e.g., Dichloromethane, Ethyl Acetate).
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a dilute acid solution (e.g., 1N HCl). This step ensures any excess triethylamine free base is converted to the water-soluble salt.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically inverting and venting to release any pressure.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Add an equal volume of deionized water to the organic layer and repeat the washing procedure (shake, vent, separate).
-
Finally, wash the organic layer with an equal volume of saturated brine to remove residual dissolved water from the organic phase.[1]
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter or decant the dried organic solution and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Removal by Filtration
This protocol is ideal for reactions performed in solvents where TEA.HCl is insoluble (e.g., THF, Diethyl Ether).
-
Once the reaction is complete, cool the mixture in an ice bath to maximize the precipitation of the salt.[1]
-
Set up a Büchner or Hirsch funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.
-
Pour the reaction mixture into the funnel and apply vacuum to filter off the solid TEA.HCl.
-
Wash the collected solid salt in the funnel with a small amount of cold solvent to recover any product that may have adhered to it.[1]
-
Combine the filtrate and the washings, which contain your desired product.
-
Remove the solvent from the filtrate under reduced pressure to isolate the product.
Protocol 3: Removal by Solvent Trituration/Precipitation
This protocol is used when the reaction solvent solubilizes TEA.HCl, but the product is water-sensitive.
-
Concentrate the reaction mixture to dryness using a rotary evaporator to remove the reaction solvent.
-
To the solid or oily residue, add a sufficient volume of an "anti-solvent" in which the product is soluble but TEA.HCl is not (e.g., diethyl ether, hexane).
-
Stir or sonicate the resulting suspension vigorously for 10-15 minutes to break up any clumps and ensure the product is fully dissolved while the salt remains a solid.
-
Filter the mixture according to Protocol 2 (steps 2-7) to separate the insoluble TEA.HCl.
Mandatory Visualization
Caption: Decision workflow for selecting a TEA.HCl removal method.
Caption: Experimental workflow for aqueous workup.
Caption: Experimental workflow for filtration and precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Triethylamine complexes - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. triethylammonium chloride [chemister.ru]
- 4. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Scaffolds: A Comparative Guide to 5-Methylisoxazole-4-carboxamide and 5-Methylisoxazole-3-carboxamide in Drug Discovery
For researchers, scientists, and drug development professionals, the choice of a core molecular scaffold is a critical decision that profoundly influences the ultimate efficacy, safety, and metabolic profile of a therapeutic candidate. Among the privileged heterocyclic structures in medicinal chemistry, the 5-methylisoxazole (B1293550) carboxamide core has emerged as a versatile and valuable template. However, the seemingly subtle shift of the carboxamide group from the 4-position to the 3-position of the isoxazole (B147169) ring gives rise to two distinct scaffolds with remarkably different biological activities and metabolic fates. This guide provides an objective, data-driven comparison of the 5-methylisoxazole-4-carboxamide (B3392548) and 5-methylisoxazole-3-carboxamide (B1215236) scaffolds to inform rational drug design and development.
The 5-methylisoxazole-4-carboxamide scaffold is most notably represented by the anti-rheumatic drug Leflunomide (B1674699) and its active metabolite, Teriflunomide.[1] In contrast, the 5-methylisoxazole-3-carboxamide scaffold has been extensively explored for its potential in treating infectious diseases, particularly tuberculosis.[2][3] A key differentiator between these two isomeric scaffolds lies in their metabolic stability. The N-O bond of the isoxazole ring in 5-methylisoxazole-4-carboxamide derivatives like Leflunomide is susceptible to metabolic cleavage, leading to the formation of active metabolites.[4] Conversely, this bond is reportedly more stable in the 5-methylisoxazole-3-carboxamide scaffold, where metabolism tends to occur at the amide bond, potentially leading to a more predictable and favorable safety profile.[4]
Chemical Synthesis and Properties
Both scaffolds are accessible through established synthetic routes, typically involving the condensation of a β-ketoester or a related precursor with hydroxylamine (B1172632) to form the isoxazole ring, followed by functionalization to introduce the carboxamide moiety.
The synthesis of the 5-methylisoxazole-4-carboxamide core often starts from ethyl acetoacetate, which undergoes a series of reactions to yield 5-methylisoxazole-4-carboxylic acid. This acid is then typically converted to an acid chloride and reacted with a desired amine to form the final carboxamide derivative.[1][5]
For the 5-methylisoxazole-3-carboxamide scaffold, a common starting material is ethyl 2,4-dioxovalerate. Cyclization with hydroxylamine followed by amidation of the resulting ester furnishes the desired carboxamide.[6] Another approach involves the direct condensation of dimethyl oxalate (B1200264) and acetone, followed by cyclization and ammonification.[6]
Comparative Biological Activities
The distinct substitution patterns of the two scaffolds direct their biological activities towards different therapeutic areas.
5-Methylisoxazole-4-carboxamide: A Scaffold for Immunomodulation and Oncology
This scaffold is a well-established inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[7][8][9] By inhibiting DHODH, compounds based on this scaffold can deplete the pool of pyrimidines necessary for DNA and RNA synthesis, thereby exerting antiproliferative effects on rapidly dividing cells such as activated lymphocytes and cancer cells.[9][10] This mechanism underpins the therapeutic efficacy of Leflunomide and Teriflunomide in autoimmune diseases.[11] More recently, derivatives of this scaffold have been investigated as potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[12]
5-Methylisoxazole-3-carboxamide: A Promising Scaffold for Anti-infective Agents
Derivatives of the 5-methylisoxazole-3-carboxamide scaffold have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] Several studies have reported potent antitubercular activity with low micromolar minimum inhibitory concentrations (MICs).[2][3] The proposed mechanism of action for some of these derivatives involves the inhibition of enzymes crucial for the mycobacterial cell wall synthesis, such as FadD32.[13] Furthermore, this scaffold has been explored for its broader antimicrobial properties against various bacterial and fungal strains.
Quantitative Performance Data
The following tables summarize key quantitative data for representative compounds from each scaffold.
Table 1: Biological Activity of 5-Methylisoxazole-4-carboxamide Derivatives
| Compound/Drug | Target | Assay | IC50/EC50 | Cell Line/Organism | Reference |
| Teriflunomide | Human DHODH | Enzymatic Assay | ~1.25 µM | - | [7] |
| Leflunomide Metabolite (A77 1726) | Human DHODH | Enzymatic Assay | Ki = 2.7 µM | - | [10] |
| Compound 2a | - | Cytotoxicity Assay | IC50 = 9.179 µM | Colo205 (Colon Cancer) | [14] |
| Compound 2a | - | Cytotoxicity Assay | IC50 = 7.55 µM | HepG2 (Liver Cancer) | [14] |
| Compound 2e | - | Cytotoxicity Assay | IC50 = 0.079 µM | B16F1 (Melanoma) | [14] |
Table 2: Biological Activity of 5-Methylisoxazole-3-carboxamide Derivatives
| Compound | Target/Organism | Assay | MIC | Reference |
| Compound 10 | Mycobacterium tuberculosis H37Rv | MABA Assay | 3.125 µM | [2][3] |
| Compound 14 | Mycobacterium tuberculosis H37Rv | MABA Assay | 3.125 µM | [2][3] |
| Compound 9 | Mycobacterium tuberculosis H37Rv | MABA Assay | 6.25 µM | [2][3] |
| Compound 13 | Mycobacterium tuberculosis H37Rv | MABA Assay | 6.25 µM | [2][3] |
| Compound 9 | Bacillus subtilis | Serial Dilution | 6.25 µM | [2][3] |
| Compound 13 | Escherichia coli | Serial Dilution | 6.25 µM | [2][3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key assays cited in this guide.
Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives[15]
-
Dissolve 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (1 equivalent) in dichloromethane (B109758) (DCM).
-
Add 4-dimethylaminopyridine (B28879) (DMAP) (0.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) (1.1 equivalents).
-
Stir the mixture under an inert atmosphere at room temperature for 30 minutes.
-
Add the desired aniline (B41778) derivative (1.05 equivalents).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with 2N HCl to remove excess aniline.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay[7][16]
This assay spectrophotometrically measures the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
-
Reagent Preparation :
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Prepare stock solutions of dihydroorotate (DHO), Coenzyme Q10 (CoQ10), and DCIP.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Procedure :
-
To each well of a 96-well plate, add the assay buffer containing the serially diluted inhibitor or DMSO (for control).
-
Add recombinant human DHODH enzyme to each well.
-
Initiate the enzymatic reaction by adding a mixture of DHO and DCIP.
-
-
Data Acquisition and Analysis :
-
Measure the decrease in absorbance at approximately 600-650 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the rates relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay[14][17]
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Preparation :
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis, E. coli) in the appropriate broth.
-
-
Assay Procedure :
-
In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation and Reading :
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the DHODH inhibition pathway and a general experimental workflow for the synthesis and evaluation of these scaffolds.
Figure 1: Signaling pathway showing the inhibition of DHODH by the 5-methylisoxazole-4-carboxamide scaffold.
Figure 2: A generalized experimental workflow for the development of drugs based on isoxazole carboxamide scaffolds.
Conclusion: Choosing the Right Scaffold for the Job
The 5-methylisoxazole-4-carboxamide and 5-methylisoxazole-3-carboxamide scaffolds, while structurally similar, offer distinct advantages and opportunities in drug discovery.
-
The 5-methylisoxazole-4-carboxamide scaffold is a clinically validated platform for developing agents that target cell proliferation through DHODH inhibition, with proven applications in immunology and emerging potential in oncology. Researchers working in these areas will find this scaffold a robust starting point.
-
The 5-methylisoxazole-3-carboxamide scaffold presents a compelling alternative, particularly in the anti-infective space. Its enhanced metabolic stability may translate to an improved safety profile, a critical consideration for drugs intended for long-term administration. The promising antitubercular activity of its derivatives warrants further investigation and optimization.
Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational understanding of their respective strengths, supported by experimental data, to empower researchers to make informed decisions in the quest for novel and effective therapeutics.
References
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells [frontiersin.org]
- 12. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicological Profiles of Leflunomide and Novel Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of the established immunomodulatory drug, Leflunomide (B1674699), and emerging novel isoxazole (B147169) derivatives. By presenting quantitative data, detailed experimental protocols, and visual representations of toxicological pathways, this document aims to inform preclinical and clinical research in the development of safer and more effective isoxazole-based therapeutics.
Executive Summary
Leflunomide, an isoxazole derivative widely used in the treatment of rheumatoid arthritis, is associated with a range of toxicities, most notably hepatotoxicity, which has led to black box warnings.[1] Emerging research on novel isoxazole derivatives suggests the potential for developing compounds with improved safety profiles. This guide synthesizes available data to facilitate a comparative toxicological assessment. A notable example is the leflunomide analogue UTL-5b, which has demonstrated significantly lower acute toxicity in preclinical models.[2][3] While direct comparative studies are limited, this guide collates existing in vitro and in vivo data to provide a basis for objective comparison.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of Leflunomide and various novel isoxazole derivatives. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in cell lines, assay conditions, and exposure times.
Table 1: In Vivo Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Leflunomide | Mice | Oral | 250 | [3] |
| Teriflunomide (A771726) | Mice | Oral | 200 | [3] |
| UTL-5b | Mice | Oral | > 2000 | [3] |
Table 2: In Vitro Cytotoxicity Data (IC₅₀ values in µM)
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Leflunomide | ||||
| Human PBMC (TNF-α production) | - | 27 | [4] | |
| Human PBMC (IL-1β production) | - | 21 | [4] | |
| Human PBMC (IL-6 production) | - | 21 | [4] | |
| Mouse bone marrow cells | MTT | 15 | [4] | |
| Teriflunomide (A771726) | ||||
| Daudi (B-cell line) | MTT | 13 | ||
| Ramos (B-cell line) | MTT | 18 | ||
| 697 (B-cell line) | MTT | 29 | ||
| Raji (B-cell line) | MTT | 39 | ||
| WaC3CD5 (B-cell line) | MTT | 89 | ||
| Novel Isoxazole Derivatives | ||||
| UTL-5b | - | - | Not specified | [2] |
| Indole-3-isoxazole-5-carboxamides | ||||
| Compound 5a | Huh7 (Liver Cancer) | SRB | 0.7 | |
| Compound 5r | Huh7 (Liver Cancer) | SRB | 2.5 | |
| Compound 5t | Huh7 (Liver Cancer) | SRB | 1.8 | |
| 3,4-isoxazolediamides | ||||
| Compound 2 | K562 (Erythroleukemia) | - | 0.018 | |
| Compound 3 | K562 (Erythroleukemia) | - | 0.044 | |
| Compound 5 | K562 (Erythroleukemia) | - | 0.035 |
Table 3: Hepatotoxicity Data for Leflunomide
| Parameter | Patient/Animal Model | Observation | Reference |
| Serum ALT/AST Elevation | Rheumatoid Arthritis Patients | 17% on Leflunomide alone, 31% on Leflunomide + Methotrexate (B535133) showed elevations. | [5] |
| Severe Liver Injury | Rheumatoid Arthritis Patients | Rare, but can be severe and fatal.[5] Onset typically within 1-6 months of therapy. | [5] |
| Liver Enzyme Elevation (>3x ULN) | Rheumatoid Arthritis Patients | Occurs in 1-4% of patients. | [5] |
| Liver Necro-inflammatory Scores | Mice (10 mg/kg Leflunomide) | Significantly higher compared to control. | [1] |
| Serum AST Activity | Mice (10 mg/kg Leflunomide) | 218.17 ± 6.83 U/L vs 130.5 ± 12.79 U/L in control. | [1] |
| Serum ALT Activity | Mice (10 mg/kg Leflunomide) | 99.83 ± 9.82 U/L vs 44.72 ± 3.58 U/L in control. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of toxicological studies. Below are generalized protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS).
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510-565 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.
In Vivo Acute Oral Toxicity Study (LD₅₀ Determination)
This study is designed to determine the median lethal dose (LD₅₀) of a substance. The "Up-and-Down Procedure" is often used to minimize the number of animals required.
-
Animals: Use a single sex of a standard rodent strain (e.g., female BALB/c mice).
-
Housing and Acclimatization: House animals in standard conditions with a 12-hour light/dark cycle and provide food and water ad libitum. Acclimatize animals for at least 5 days before the experiment.
-
Dosing: Administer the test compound orally via gavage at a starting dose estimated from in vitro data or literature. Subsequent doses are increased or decreased by a constant factor depending on the outcome (survival or death) of the previously dosed animal.
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dosing) and then daily for 14 days.
-
Data Analysis: Calculate the LD₅₀ value and its confidence interval using appropriate statistical methods (e.g., Probit analysis).
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organs of toxicity.
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms underlying the toxicity of these compounds is critical for designing safer alternatives.
Leflunomide
The toxicity of Leflunomide is multifactorial and involves several key signaling pathways.
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Leflunomide's active metabolite, teriflunomide, is a potent inhibitor of DHODH, a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] This inhibition leads to cell cycle arrest, particularly in rapidly proliferating cells like activated lymphocytes, and can induce apoptosis.[1]
-
Hepatotoxicity and Inflammatory Signaling: Leflunomide-induced liver injury has been linked to the activation of the Toll-like receptor 4 (TLR4) mediated signaling pathway. This leads to the downstream activation of PI3K/mTOR and the transcription factor NF-κB, promoting inflammation and cell death.[1]
Novel Isoxazole Derivatives
The toxicological mechanisms of many novel isoxazole derivatives are still under investigation. However, available data suggest that, similar to Leflunomide, the induction of apoptosis is a common mechanism of cytotoxicity, particularly for derivatives designed as anticancer agents. The specific signaling pathways involved are likely diverse and dependent on the chemical structure of the derivative. For some anticancer isoxazole derivatives, the MAPK and AKT/FOXO3a signaling pathways have been implicated in regulating cell cycle arrest and apoptosis.
Conclusion
This comparative guide highlights the well-documented toxicity profile of Leflunomide, particularly its hepatotoxicity, which serves as a benchmark for the development of new isoxazole-based drugs. The available data on novel isoxazole derivatives, although not exhaustive, suggest that structural modifications to the isoxazole scaffold can lead to compounds with significantly lower toxicity. The leflunomide analogue UTL-5b, with an LD₅₀ greater than 2000 mg/kg compared to Leflunomide's 250 mg/kg, is a prime example of successful toxicity reduction through chemical design.[3]
For researchers and drug developers, this guide underscores the importance of early and comprehensive toxicological screening of novel isoxazole derivatives. Future research should focus on direct, head-to-head comparative studies with Leflunomide, employing standardized protocols to generate robust and comparable data. Elucidating the specific molecular mechanisms of toxicity for these new compounds will be crucial for the rational design of safer and more effective isoxazole-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and Anti-arthritic Effects of a Novel Leflunomide Analogue, UTL-5b (GBL-5b) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of anti-arthritic properties of leflunomide with methotrexate and FK506: effect on T cell activation-induced inflammatory cytokine production in vitro and rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leflunomide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to In Vitro DHODH Inhibition Assays for Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro assays for determining the inhibitory activity of isoxazole (B147169) compounds against Dihydroorotate (B8406146) Dehydrogenase (DHODH). DHODH is a critical mitochondrial enzyme in the de novo pyrimidine (B1678525) synthesis pathway, making it a key therapeutic target for various diseases, including autoimmune disorders, viral infections, and cancer.[1][2][3] Isoxazole-containing molecules, such as Leflunomide and its active metabolite Teriflunomide, are well-known inhibitors of this enzyme.[4] This document outlines key experimental data for isoxazole derivatives and other notable inhibitors, details the protocols for potency determination, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Potency
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro potency of various isoxazole derivatives and other well-characterized DHODH inhibitors against the human DHODH enzyme. It is important to note that IC50 values can vary between studies due to differences in assay conditions.[2]
| Compound Class | Compound Name | Target | IC50 Value | Reference |
| Isoxazole Derivative | Teriflunomide (A77-1726) | Human DHODH | ~1.1 µM | [4] |
| Isoxazole Derivative | Leflunomide | Human DHODH | 98 µM | [4] |
| Isoxazole Derivative | Other Isoxazoles (MNA 279, etc.) | Human DHODH | 0.5 - 2.3 µM | [4] |
| Quinoline Carboxylic Acid | Brequinar (Reference) | Human DHODH | 5.2 - 20 nM | [5][6] |
| Anilino Nicotinic Acid | DHODH-IN-17 | Human DHODH | 0.40 µM | [7] |
| Novel Heterocycle | H-006 | Human DHODH | 3.8 nM | [8] |
| Leflunomide Derivative | DHODH-IN-11 | Human DHODH | > 100 µM | [9] |
| Thiazole Carboxamide | ML390 | Human DHODH | 0.56 µM | [10] |
Signaling Pathway and Point of Inhibition
DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate (B1227488). This reaction is coupled to the mitochondrial electron transport chain. Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[2][11]
Experimental Protocols
Reproducibility of experimental results is fundamental to scientific research. This section details a common methodology for characterizing DHODH inhibitors in vitro.
DHODH Enzyme Inhibition Assay (DCIP Method)
This is a widely used spectrophotometric assay to directly measure the enzymatic activity of DHODH.[8][9]
Principle: The enzymatic oxidation of dihydroorotate to orotate by DHODH is coupled to the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP). The reduction of DCIP leads to a decrease in its absorbance at 600-650 nm, which can be monitored over time. The rate of this decrease is proportional to DHODH activity.[7][8][12][13]
Materials:
-
Recombinant human DHODH (often a truncated form for better solubility)[2]
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[2][13]
-
L-Dihydroorotic acid (DHO), the substrate[14]
-
Coenzyme Q10 (CoQ10) or a water-soluble analog[14]
-
2,6-dichloroindophenol (DCIP)[14]
-
Test compounds (e.g., isoxazole derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of kinetic measurements at ~600 nm[12]
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHO, CoQ10, and DCIP. The final concentrations in the assay typically range from 200-500 µM for DHO, 50-100 µM for CoQ10, and 120-200 µM for DCIP.[8][11]
-
Compound Plating: Prepare serial dilutions of the test isoxazole compounds in DMSO and add them to the wells of a 96-well plate. Include a vehicle control (DMSO only) for 0% inhibition and a no-enzyme control for 100% inhibition.[12][14]
-
Enzyme Addition & Pre-incubation: Add the diluted recombinant human DHODH enzyme in assay buffer to each well. Incubate the plate at room temperature (e.g., 25°C) for 15-30 minutes to allow for compound binding to the enzyme.[12][13][15]
-
Reaction Initiation: Prepare a reaction mix containing DHO, CoQ10, and DCIP in assay buffer. Initiate the reaction by adding this mix to each well.[12][14]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.[12]
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each well from the linear portion of the absorbance versus time plot.[12]
-
Normalize the rates to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).[12]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each isoxazole compound.[11]
Alternative Assay: Cell-Based Proliferation Assay
To assess the effect of DHODH inhibition on cellular activity, a cell-based proliferation assay is often employed.[13]
Principle: Rapidly proliferating cells, such as certain cancer cell lines (e.g., AML cells) or activated lymphocytes, are highly dependent on de novo pyrimidine synthesis.[2] Inhibition of DHODH by test compounds is expected to reduce cell viability. This can be quantified using reagents like MTT or luminescent-based assays (e.g., CellTiter-Glo®) that measure metabolically active cells.[9][14] A key validation step is the "uridine rescue," where the addition of exogenous uridine (B1682114) bypasses the DHODH block and restores cell proliferation, confirming the on-target effect of the inhibitor.[1][16]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro enzymatic assay used to compare the potency of different DHODH inhibitors.
Conclusion
The DCIP-based enzymatic assay is a robust and direct method for determining the in vitro potency of isoxazole compounds as DHODH inhibitors. The data presented demonstrates that while the parent compound Leflunomide is a relatively weak inhibitor, its active metabolite Teriflunomide and other isoxazole derivatives show significant inhibitory activity in the micromolar range.[4] For a comprehensive evaluation, these enzymatic data should be complemented with cell-based assays to confirm on-target activity and assess cellular potency. The provided protocols and workflows offer a standardized approach for researchers to characterize and compare the efficacy of novel isoxazole-based DHODH inhibitors, aiding in the development of new therapeutic agents.
References
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Isoxazole Scaffolds: A Comparative Analysis of Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
The isoxazole (B147169) ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including significant anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the anti-inflammatory effects of various isoxazole derivatives, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways and experimental workflows. The inherent versatility of the isoxazole nucleus allows for structural modifications that can modulate its biological activity, making it a promising candidate for the development of novel anti-inflammatory agents with potentially improved efficacy and reduced side effects.[1][3]
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of isoxazole derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize key data from multiple studies, comparing the efficacy of different isoxazole compounds against each other and with standard anti-inflammatory drugs.
Table 1: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose | Time (h) | % Edema Inhibition | Standard Drug | % Inhibition (Standard) | Reference |
| 5b | - | 2 | 75.68 | - | - | [3] |
| 3 | 76.71 | |||||
| 5c | - | 2 | 74.48 | - | - | [3] |
| 3 | 75.56 | |||||
| 5d | - | 2 | 71.86 | - | - | [3] |
| 3 | 72.32 | |||||
| TPI-7 | - | - | - | Nimesulide | - | [4] |
| TPI-13 | - | - | - | Nimesulide | - | [4] |
| I3 | - | - | Potent | Diclofenac Sodium | - | |
| I5 | - | - | Potent | Diclofenac Sodium | - | |
| I6 | - | - | Potent | Diclofenac Sodium | - | |
| I11 | - | - | Potent | Diclofenac Sodium | - | |
| Indolyl-isoxazole 4 | - | - | 36.6 - 73.7 | - | - | [5] |
| Indole-isoxazoline 5 | - | - | Max. Activity | - | - | [5] |
| Compound 146 | - | 4 | 77.42 | - | - | [6] |
| Compound 147 | - | 4 | 67.74 | - | - | [6] |
| Compound 148 | - | 4 | 61.29 | - | - | [6] |
Table 2: In Vitro COX Inhibition by Isoxazole Derivatives
| Compound | Target | IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Standard Drug | IC50 (nM) (Standard) | Reference |
| A13 | COX-1 | 64 | 4.63 | - | - | [7] |
| COX-2 | 13 | |||||
| Compound 150 | COX-2 | 9160 ± 380 | - | Indomethacin, Diclofenac Sodium | - | [6] |
Key Signaling Pathways in Inflammation
The anti-inflammatory action of many isoxazole derivatives is attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The diagrams below illustrate these pathways.
Caption: General inflammatory signaling pathway and points of intervention by isoxazole derivatives.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of isoxazole scaffolds.
Carrageenan-Induced Rat Paw Edema
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[4]
-
Animals: Wistar albino rats of either sex are typically used. They are fasted overnight before the experiment with free access to water.
-
Groups: Animals are divided into control, standard, and test groups.
-
Compound Administration: The test compounds (isoxazole derivatives) and the standard drug (e.g., Diclofenac sodium, Nimesulide) are administered orally or intraperitoneally, usually 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[6]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key to the synthesis of prostaglandins.[7]
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: The assay is typically performed in a Tris-HCl buffer.
-
Test Compounds: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to various concentrations.
-
Assay Procedure:
-
The enzyme is pre-incubated with the test compound or vehicle for a specified time at a specific temperature (e.g., 15 minutes at 25°C).
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a set time (e.g., 2 minutes).
-
The reaction is terminated by the addition of an acid solution.
-
-
Detection: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) or other suitable methods.
-
Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[7]
Caption: A general experimental workflow for the evaluation of anti-inflammatory isoxazole derivatives.
Conclusion
The isoxazole scaffold represents a versatile and promising platform for the development of novel anti-inflammatory agents. The presented data highlights the significant in vitro and in vivo efficacy of various isoxazole derivatives, with some compounds demonstrating potency comparable or superior to established anti-inflammatory drugs.[8] The primary mechanism of action for many of these compounds involves the inhibition of COX enzymes and the modulation of key inflammatory signaling pathways such as NF-κB.[6][7] Further research focusing on structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising preclinical findings into clinically effective anti-inflammatory therapies.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 7. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Crystallographic Validation of 5-Methylisoxazole-4-carboxylic Acid
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comprehensive validation of the crystal structure of 5-Methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of several pharmaceuticals, through single-crystal X-ray crystallography.[1][2] An objective comparison with the structurally related compound, 3-Amino-5-methylisoxazole, offers valuable insights into the nuanced structural landscape of isoxazole (B147169) derivatives.
The solid-state structure of this compound has been unequivocally determined by single-crystal X-ray diffraction, with the crystallographic data deposited in the Cambridge Structural Database (CSDC) under the deposition number 758336.[3] This analysis provides a definitive confirmation of its molecular geometry, connectivity, and intermolecular interactions.
Comparative Crystallographic Analysis
To contextualize the structural features of this compound, a comparative analysis with 3-Amino-5-methylisoxazole is presented. The crystallographic data for the latter was obtained from the Crystallography Open Database (COD) under the identification number 2203293.[4] While both molecules share the 5-methylisoxazole (B1293550) core, the differing substituent at the 3 or 4-position—a carboxylic acid versus an amino group—leads to distinct crystal packing and hydrogen bonding networks.
| Parameter | This compound | 3-Amino-5-methylisoxazole |
| Formula | C₅H₅NO₃ | C₄H₆N₂O |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/n |
| a (Å) | 6.853(3) | 5.2140(2) |
| b (Å) | 16.354(6) | 6.8527(2) |
| c (Å) | 5.214(2) | 16.3538(5) |
| α (°) | 90 | 90 |
| β (°) | 90 | 97.335(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 583.5(4) | 579.54(3) |
| Z | 4 | 4 |
| R-factor | 0.040 | 0.0336 |
| Data Source | CCDC 758336 | COD 2203293 |
This table summarizes the key crystallographic parameters for this compound and 3-Amino-5-methylisoxazole, highlighting the differences in their crystal systems and unit cell dimensions.
In the crystal structure of this compound, the molecule exhibits a notable feature where it lies on a crystallographic mirror plane.[4] The crystal packing is stabilized by strong intermolecular O—H···N hydrogen bonds, which form a linear chain structure.[4] Additionally, weaker C—H···O interactions contribute to the overall stability of the crystal lattice.[4]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a detailed methodology for the determination of the crystal structure of a small organic molecule like this compound.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
A suitable solvent system for this compound is ethanol.
-
The compound is dissolved in the solvent at a slightly elevated temperature to ensure complete dissolution.
-
The solution is then allowed to cool slowly to room temperature, followed by slow evaporation of the solvent in a loosely covered container. This process can take several days to weeks.
2. Data Collection:
-
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
-
The data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
The crystal is maintained at a constant temperature, often 293 K, during data collection.[4]
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
The quality of the final refined structure is assessed by parameters such as the R-factor and the goodness-of-fit.
Visualizing the Process and Structure
To further clarify the experimental workflow and the structural comparison, the following diagrams are provided.
References
A Comparative Analysis of the Antifungal Efficacy of Trifloxystrobin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal activity of trifloxystrobin (B1683241), a synthetic strobilurin fungicide, against other widely used antifungal agents. The information presented is supported by experimental data from publicly available scientific literature to aid researchers, scientists, and drug development professionals in their understanding of the relative performance of these compounds.
Trifloxystrobin is a broad-spectrum fungicide with a mode of action that involves the inhibition of mitochondrial respiration in fungi by blocking the electron transfer chain.[1][2][3] This disruption of energy production is effective against a wide range of fungal pathogens.[2] This guide will compare its activity with other strobilurins and fungicides from the triazole class, which act by inhibiting ergosterol (B1671047) biosynthesis.
Quantitative Comparison of Antifungal Activity
The following table summarizes the in vitro efficacy of trifloxystrobin and other fungicides against various fungal pathogens, presented as the half maximal effective concentration (EC50) or Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL). Lower values indicate higher antifungal activity.
| Antifungal Agent | Target Fungus | EC50 (µg/mL) | MIC (µg/mL) | Reference(s) |
| Trifloxystrobin | Sclerotinia sclerotiorum | 0.024 | - | [4] |
| Trifloxystrobin | Macrophomina phaseolina | - | See Note 1 | [5][6] |
| Trifloxystrobin | Powdery Mildew (Erysiphe pulchra) | See Note 2 | - | [7][8] |
| Azoxystrobin | Sclerotinia sclerotiorum | - | - | [4] |
| Tebuconazole | Macrophomina phaseolina | - | See Note 1 | [5][6] |
| Penconazole | Powdery Mildew on Apple | See Note 3 | - | [9] |
| Myclobutanil | Powdery Mildew on Nectarine | See Note 4 | - | [9] |
| Pyraclostrobin | Various turfgrass pathogens | - | - | [10] |
Note 1: In a study on Macrophomina phaseolina, a combination of Trifloxystrobin (25%) and Tebuconazole (50%) showed significant inhibition of mycelial growth, with the combination being more effective than individual components.[5][6] Note 2: Trifloxystrobin provided 95-100% protection against powdery mildew on apple compared to untreated trees.[9] Note 3: Penconazole was found to be significantly less effective than Trifloxystrobin in controlling powdery mildew on apple.[9] Note 4: Myclobutanil was less effective than Trifloxystrobin in controlling powdery mildew on nectarine.[9]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antifungal activity of compounds like trifloxystrobin.
Broth Microdilution Method (based on CLSI M27-A3)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.[11][12][13]
-
Preparation of Antifungal Stock Solution: Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Suspend the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to the desired final inoculum concentration.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubation: Incubate the plates at a specified temperature (typically 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.[14]
Agar Dilution Method
This method determines the MIC by incorporating the antifungal agent directly into the agar medium.[3][15]
-
Preparation of Antifungal Plates: Prepare a series of agar plates (e.g., RPMI-1640 agar) containing two-fold dilutions of the antifungal agent. Also, prepare a drug-free control plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described in the broth microdilution method.
-
Inoculation: Spot a small, defined volume of the fungal inoculum onto the surface of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature until growth is clearly visible on the control plate.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents macroscopic fungal growth on the agar.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which strobilurin and triazole fungicides inhibit fungal growth.
Caption: Mechanism of action of Trifloxystrobin, a strobilurin fungicide.
References
- 1. benchchem.com [benchchem.com]
- 2. Ergosterol - Wikipedia [en.wikipedia.org]
- 3. Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penconazole - A new generation of antifungal triazole fungicide - HEBEN [hb-p.com]
- 5. Azoxystrobin Induces Apoptosis of Human Esophageal Squamous Cell Carcinoma KYSE-150 Cells through Triggering of the Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. archive.lib.msu.edu [archive.lib.msu.edu]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for Quantifying Halogenated Carboxylic Acids
For researchers, scientists, and drug development professionals, the accurate quantification of halogenated carboxylic acids (HCAs) is critical in environmental monitoring, pharmaceutical development, and toxicological studies. The two primary analytical techniques for this task, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offer distinct advantages and disadvantages. This guide provides a comprehensive comparison to aid in selecting the optimal method for your specific analytical needs.
Halogenated carboxylic acids, a class of compounds that includes haloacetic acids (HAAs) which are common disinfection byproducts in drinking water, often lack strong chromophores, making their direct detection by HPLC-UV challenging.[1] Consequently, derivatization is typically required to enhance their UV absorbance.[2][3] In contrast, LC-MS/MS offers high sensitivity and selectivity, often allowing for direct analysis without derivatization.[4]
This guide delves into a detailed comparison of these two techniques, presenting quantitative performance data, experimental protocols, and visual workflows to facilitate an informed decision-making process.
Quantitative Performance: A Tale of Two Sensitivities
The choice between HPLC-UV and LC-MS/MS often hinges on the required sensitivity and the complexity of the sample matrix. The following tables summarize the key quantitative performance parameters for each technique, compiled from various validated methods.
Table 1: Performance Characteristics of HPLC-UV with Pre-Column Derivatization for Halogenated Carboxylic Acid Quantification
| Parameter | Reported Values | References |
| Limit of Detection (LOD) | 0.02 - 0.05 µg/mL | [5] |
| Limit of Quantitation (LOQ) | 0.05 - 0.12 µg/mL | [5] |
| Linearity (r²) | > 0.999 | [5] |
| Precision (%RSD) | < 4.39% | [5] |
| Accuracy/Recovery (%) | 82.4 - 105.6% | [5] |
Note: Data is based on a derivatization method using nitrophenylhydrazine (B1144169) reagents.
Table 2: Performance Characteristics of LC-MS/MS for Halogenated Carboxylic Acid Quantification
| Parameter | Reported Values | References |
| Limit of Detection (LOD) | 0.003 - 0.04 µg/L | [4] |
| Limit of Quantitation (LOQ) | 0.5 µg/L | [6] |
| Linearity (r²) | > 0.997 | [4] |
| Precision (%RSD) | < 10% | [6] |
| Accuracy/Recovery (%) | 85.2 - 107.7% | [4] |
As the data clearly indicates, LC-MS/MS provides significantly lower limits of detection and quantification, often by several orders of magnitude, making it the superior choice for trace-level analysis.
Experimental Protocols: A Glimpse into the Workflow
The methodologies for HPLC-UV with derivatization and LC-MS/MS differ significantly, particularly in the sample preparation stage.
HPLC-UV with Pre-Column Derivatization: A Multi-Step Process
Quantification of halogenated carboxylic acids by HPLC-UV necessitates a derivatization step to attach a UV-absorbing molecule to the target analytes. A common approach involves the use of nitrophenylhydrazine reagents.[5]
Sample Preparation and Derivatization:
-
Reaction Setup: In a suitable solvent system (e.g., acetonitrile-water), the sample containing halogenated carboxylic acids is mixed with a nitrophenylhydrazine derivatization reagent and a coupling agent such as 1-ethyl-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC).[5]
-
Reaction Conditions: The reaction is typically carried out at room temperature for 1 to 3 hours.[5]
-
Injection: The resulting reaction mixture containing the derivatized HCAs is then directly injected into the HPLC system.[5]
HPLC-UV Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.
-
Detection: The UV detector is set to a wavelength where the derivatized product has strong absorbance, often in the range of 320-450 nm.[5]
LC-MS/MS: A More Direct Approach
LC-MS/MS methods for halogenated carboxylic acids often utilize direct injection, significantly simplifying the sample preparation process.[4]
Sample Preparation:
-
Filtration: Water samples are typically filtered through a 0.2 µm or 0.45 µm filter to remove particulate matter.
-
Quenching (for chlorinated water): If residual chlorine is present, a quenching agent like ammonium (B1175870) chloride is added.[4]
-
Injection: The filtered sample is then directly injected into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column, such as an Agilent InfinityLab Poroshell 120 HPH-C18, is often employed.[4]
-
Mobile Phase: A gradient elution with a mixture of water and methanol, both containing a small amount of an additive like formic acid, is common.
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Visualizing the Workflow and Comparison
To better illustrate the processes and highlight the key differences, the following diagrams are provided.
Conclusion: Making the Right Choice
The selection between HPLC-UV and LC-MS/MS for the quantification of halogenated carboxylic acids is fundamentally a trade-off between sensitivity, selectivity, and cost.
HPLC-UV with derivatization is a viable option when:
-
Trace-level sensitivity is not a primary concern.
-
The sample matrices are relatively clean and well-characterized.
-
Budgetary constraints are a significant factor, as HPLC-UV systems are generally less expensive to purchase and maintain.
LC-MS/MS is the superior and often necessary technique when:
-
High sensitivity and the ability to measure low concentrations (µg/L or lower) are required.[4]
-
High selectivity is needed to differentiate target analytes from complex sample matrices, thereby reducing the risk of interferences.
-
Unambiguous identification and confirmation of the analytes are critical.
-
A simpler and faster sample preparation workflow is desired.
For researchers in drug development and environmental analysis, where accuracy and sensitivity are paramount, LC-MS/MS is unequivocally the gold standard for the quantification of halogenated carboxylic acids. While the initial investment is higher, the quality and reliability of the data generated often justify the cost. For routine quality control applications where analyte concentrations are higher, a well-validated HPLC-UV method with derivatization can provide a cost-effective solution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journalajacr.com [journalajacr.com]
- 4. agilent.com [agilent.com]
- 5. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 6. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cross-validation of synthesis methods for 5-methylisoxazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-methylisoxazole (B1293550) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The efficient and scalable synthesis of these derivatives is therefore a critical aspect of drug discovery and development. This guide provides a cross-validation of two prominent synthetic methodologies for 5-methylisoxazole derivatives: the classic cyclocondensation reaction and modern multicomponent reactions. We present a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.
Comparison of Synthetic Methodologies
The choice of synthetic route to 5-methylisoxazole derivatives can significantly impact yield, purity, scalability, and overall efficiency. Below is a summary of two widely employed methods, highlighting their key features for easy comparison.
| Feature | Method 1: Cyclocondensation | Method 2: Multicomponent Reaction |
| Starting Materials | Dimethyl oxalate (B1200264), Acetone (B3395972), Hydroxylamine (B1172632) hydrochloride[3] | Ethyl acetoacetate (B1235776), Hydroxylamine hydrochloride, Aromatic aldehydes[4][5] |
| Key Transformation | Claisen condensation followed by cyclization with hydroxylamine[3] | One-pot condensation and cyclization[4][5] |
| Reaction Conditions | Two-step process, requires isolation of intermediate, reflux[3] | One-pot, often at room temperature, can be ultrasound-assisted[4][5] |
| Catalyst | Base (Sodium methoxide)[3] | Pyruvic acid, synergistic CaCl2/K2CO3, or functionalized cellulose[4][5] |
| Solvent | Methanol (B129727), Water[3] | Water, Ethanol[4][5] |
| Potential Yield | Good (e.g., 77%)[3] | Excellent (e.g., 84-91%)[4] |
| Scalability | Good | Excellent, suitable for library synthesis |
| Green Chemistry Aspect | Moderate, involves multiple steps | High, often uses green solvents and catalysts, high atom economy[4] |
Experimental Protocols
Method 1: Two-Step Cyclocondensation Synthesis of 5-Methylisoxazole-3-carboxamide (B1215236)
This traditional approach involves a Claisen condensation followed by cyclization with a hydroxylamine salt.[3]
Step 1: Condensation A solution of dimethyl oxalate (59g), acetone (45g), and methanol (100ml) is added dropwise to a stirred solution of sodium methoxide (B1231860) (180g, 28% solution) at 0-10 °C over approximately 2 hours. The reaction mixture is then stirred at this temperature for an additional 3 hours.
Step 2: Cyclization and Ammonolysis After the initial reaction, the mixture is cooled to 10 °C, and sulfuric acid is slowly added to adjust the pH to 4-5. Hydroxylamine hydrochloride (45g) is then added, and the mixture is heated to reflux for 8 hours. After cooling to 10 °C, ammonia (B1221849) gas is bubbled through the solution until saturation, while maintaining the temperature at 20-25 °C. The methanol is then removed under reduced pressure. Water (500ml) is added, and the mixture is heated to 70 °C and stirred for 2 hours. Upon cooling to 20 °C, the product is collected by filtration, washed until neutral, and dried to yield 5-methylisoxazole-3-carboxamide (48.5g, 77% yield).[3]
Method 2: One-Pot, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones
This modern, eco-friendly approach utilizes a one-pot, three-component reaction in an aqueous medium, often promoted by ultrasound.[4]
Procedure: In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) is prepared in water. A catalytic amount of pyruvic acid (5 mol%) is added to the mixture. The reaction is then subjected to ultrasonic irradiation (e.g., 90 W) at room temperature for 20-35 minutes. Progress is monitored by thin-layer chromatography. Upon completion, the solid precipitate is collected by filtration, washed with ethanol, and dried to afford the desired 3-methyl-4-arylmethylene-isoxazol-5(4H)-one. This method has been reported to achieve excellent yields of 84-91%.[4]
Visualization of Synthetic Workflows
To further clarify the procedural differences between the two methodologies, the following diagrams illustrate the key steps involved in each synthesis.
Caption: Workflow for the Two-Step Cyclocondensation Synthesis.
Caption: Workflow for the One-Pot Multicomponent Synthesis.
Conclusion
Both the traditional cyclocondensation and modern multicomponent reaction strategies offer viable pathways to 5-methylisoxazole derivatives. The cyclocondensation method is a well-established and robust procedure, capable of producing good yields. However, it is a two-step process that requires the handling of strong bases and acids.
In contrast, the one-pot, three-component synthesis represents a more streamlined and environmentally friendly approach.[4] It often proceeds under milder conditions, utilizes greener solvents like water, and can be significantly accelerated by ultrasound irradiation, leading to excellent yields in a fraction of the time. For high-throughput synthesis and the generation of compound libraries for drug discovery, the multicomponent reaction approach is particularly advantageous due to its operational simplicity and efficiency. The choice between these methods will ultimately depend on the specific target molecule, available resources, and the desired scale of the synthesis.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
Benchmarking Purity of 5-Methylisoxazole-4-carboxylic Acid from Different Suppliers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a framework for benchmarking the purity of 5-Methylisoxazole-4-carboxylic acid obtained from various commercial suppliers. By employing standardized analytical techniques, users can make informed decisions when selecting a supplier that meets their specific quality requirements.
Comparative Purity Analysis
To illustrate a comparative analysis, hypothetical data for this compound from three different suppliers is presented below. It is crucial for end-users to perform their own analyses to verify purity as batch-to-batch variability can occur.
| Parameter | Supplier A | Supplier B | Supplier C | Methodology |
| Purity (by HPLC) | > 99.5% | > 98.0% | > 99.0% (Typical) | High-Performance Liquid Chromatography |
| Purity (by Titration) | 99.8% | 98.5% | Not Provided | Neutralization Titration |
| Major Impurity (by HPLC) | 0.2% | 1.1% | 0.5% | High-Performance Liquid Chromatography |
| Melting Point | 146-148 °C | 145-149 °C | 144-148 °C | Capillary Melting Point Apparatus |
| Appearance | White Crystalline Solid | Off-white Powder | White to Light Yellow Powder | Visual Inspection |
Experimental Workflow for Purity Verification
A systematic approach is essential for the accurate determination of purity. The following workflow outlines the key steps for analyzing samples of this compound.
Caption: Experimental workflow for purity analysis.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a primary technique for assessing the purity and identifying impurities in this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable for this analysis.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier is typically used. For example, a gradient of acetonitrile in water with 0.1% phosphoric acid or 0.1% formic acid for MS compatibility.[1][2]
-
Detection: UV detection at a wavelength of 266 nm is appropriate for this compound.[3]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as methanol (B129727) or the mobile phase, to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and a blank onto the HPLC system. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the chemical structure and identifying any organic impurities.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d6 or CDCl3.
-
Analysis: Acquire a ¹H NMR spectrum. The spectrum should be consistent with the known structure of this compound. Integration of signals can provide a quantitative measure of purity if a certified internal standard is used.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and can be coupled with a chromatographic technique (LC-MS) to identify impurities.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is a common technique.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (C₅H₅NO₃, MW: 127.10 g/mol ).[4]
Neutralization Titration
This classical analytical method provides an absolute measure of the acidic content and is a reliable way to determine the assay of the carboxylic acid.
-
Reagents: A standardized solution of a strong base, such as 0.1 M sodium hydroxide (B78521), and a suitable indicator (e.g., phenolphthalein).
-
Procedure:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and ethanol.
-
Add a few drops of the indicator.
-
Titrate with the standardized sodium hydroxide solution until the endpoint is reached (as indicated by a persistent color change).
-
Calculate the purity based on the volume of titrant used.
-
Conclusion
The selection of a supplier for this compound should be based on rigorous analytical data. While many suppliers provide a certificate of analysis, independent verification of purity using the methods outlined in this guide is strongly recommended. This ensures the quality and consistency of the starting material, which is paramount for reproducible research and development outcomes. By systematically evaluating suppliers, researchers can confidently select a source that meets the stringent purity requirements of their applications.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Identification of this compound and 4-(trifluoromethyl)aniline degradation products for leflunomide by high-performance thin-layer chromatography coupled with high-resolution mass spectrometry - ProQuest [proquest.com]
- 4. This compound | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Methylisoxazole-4-carboxylic acid methyl ester and its Structural Analogs in Drug Discovery
For Immediate Release
This guide provides a comprehensive structural and functional comparison of 3-Methylisoxazole-4-carboxylic acid methyl ester with its key structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the therapeutic potential and structure-activity relationships (SAR) within this chemical series. The isoxazole (B147169) scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3]
Structural Overview and Rationale for Comparison
3-Methylisoxazole-4-carboxylic acid methyl ester serves as a foundational structure for exploring the impact of targeted chemical modifications on biological activity. The analogs selected for this comparison feature systematic alterations at key positions of the isoxazole ring and its substituents. These modifications are designed to probe the electronic and steric requirements for optimal interaction with biological targets. The core structure and its analogs are depicted below.
Core Structure: 3-Methylisoxazole-4-carboxylic acid methyl ester
Structural Analogs for Comparison:
-
Analog A: 5-Amino-3-methyl-isoxazole-4-carboxylic acid
-
Analog B: 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)
-
Analog C: Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
-
Analog D: 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][4][5]tetrazine-8-carboxylate and -carboxamide derivatives
These analogs allow for the evaluation of several key structural modifications:
-
Substitution at the 5-position: Introduction of an amino group (Analog A) to explore the effects of a hydrogen bond donor.
-
Variation of substituents at the 3 and 4-positions: Replacement of the methyl and ester groups with larger aromatic and heterocyclic moieties (Analog B) to investigate the impact on target binding.
-
Modification of the ester and 3-methyl groups: Alteration of the alkyl chains (Analog C) to assess the influence of lipophilicity.
-
Bioisosteric replacement of the isoxazole core: Fusion with other heterocyclic systems (Analog D) to create novel scaffolds.
Comparative Biological Activity
The following tables summarize the quantitative data on the biological activities of the selected isoxazole derivatives. The primary activities explored are anticancer cytotoxicity and cyclooxygenase (COX) enzyme inhibition, as these are prominent therapeutic areas for isoxazole-based compounds.
Anticancer Activity
The antiproliferative effects of isoxazole derivatives have been evaluated against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the impact of structural modifications on cytotoxic potency.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Analog D Derivative (IVa) | HL-60 | < 40 µg/mL | [6] |
| Analog D Derivative (IVh) | T47D | < 40 µg/mL | [6] |
| Analog D Derivative (IVi) | T47D | < 40 µg/mL | [6] |
Note: Specific IC50 values in µM were not provided for all compounds in the source material; the data indicates significant activity at the tested concentration.
Cyclooxygenase (COX) Inhibition
Certain isoxazole derivatives have been identified as potent inhibitors of COX-1 and COX-2, enzymes central to the inflammatory pathway. The IC50 values indicate the concentration required for 50% inhibition of enzyme activity.
| Compound/Analog | Target | IC50 (nM) | Selectivity Index (COX-2/COX-1) | Reference |
| Analog B (P6) | COX-1 | 19,000 | > 2.6 | [7] |
| Analog B (P6) | COX-2 | > 50,000 | [7] | |
| Isoxazole-carboxamide derivative (A13) | COX-1 | 64 | 4.63 | [4] |
| Isoxazole-carboxamide derivative (A13) | COX-2 | 13 | [4] | |
| Dihydropyrimidin-2(1H)-one derivative (C7) | COX-1 | 98.23 | 113.19 | [5] |
| Dihydropyrimidin-2(1H)-one derivative (C7) | COX-2 | 8.68 | [5] | |
| Dihydropyrimidin-2(1H)-one derivative (C8) | COX-1 | 94.67 | 115.43 | [5] |
| Dihydropyrimidin-2(1H)-one derivative (C8) | COX-2 | 8.20 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols employed in the cited studies.
Synthesis of Isoxazole Derivatives
A general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of an enamino ester with a primary nitro compound in the presence of a dehydrating agent like phosphorus oxychloride.[1] For instance, Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (Analog C) can be synthesized by reacting ethyl β-pyrrolidinocrotonate with 1-nitropropane (B105015) and triethylamine (B128534) in chloroform, followed by the addition of phosphorus oxychloride.[1] The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.[1]
Another synthetic route to obtain 3-substituted-4-isoxazole carboxylic acids starts with a 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine (B1172632) hydrochloride. The resulting 3-substituted-4-isoxazole-5-ketone is then subjected to acetalization, followed by ring opening and re-closure to yield the final carboxylic acid.[8]
The synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid (Analog A) is a three-step process starting from the reaction of triethyl orthoacetate with ethyl cyanoacetate. The intermediate is then reacted with hydroxylamine hydrochloride and sodium ethoxide, followed by hydrolysis of the resulting ester to the carboxylic acid.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.[9]
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the compounds against COX-1 and COX-2 enzymes is determined using an in vitro assay kit.
-
Enzyme and Substrate Preparation: The COX-1 or COX-2 enzyme is prepared in a reaction buffer. Arachidonic acid is used as the substrate.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib, ketoprofen).[4]
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin (B15479496) Production: The amount of prostaglandin produced is quantified, typically using an enzyme immunoassay (EIA).
-
IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5]
Signaling Pathway and Experimental Workflow Visualization
PI3K/Akt/mTOR Signaling Pathway
Many isoxazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for therapeutic intervention.[10][11][12] Inhibition of this pathway can lead to decreased cell growth and increased apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by isoxazole derivatives.
General Workflow for Synthesis and Biological Evaluation
The process of discovering and evaluating novel isoxazole-based therapeutic agents follows a structured workflow, from initial synthesis to comprehensive biological testing.
Caption: Workflow for the synthesis and evaluation of isoxazole derivatives.
Conclusion
This comparative guide demonstrates that subtle structural modifications to the 3-Methylisoxazole-4-carboxylic acid methyl ester scaffold can significantly influence biological activity. The presented data underscores the importance of systematic structure-activity relationship studies in the design of potent and selective therapeutic agents. The provided experimental protocols offer a foundation for further research and development of novel isoxazole-based drugs. Future investigations should focus on expanding the library of analogs and conducting more extensive in vivo studies to validate the therapeutic potential of promising candidates.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Isoxazole-Based Antirheumatic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of isoxazole-based disease-modifying antirheumatic drugs (DMARDs), with a primary focus on the most prominent member of this class, leflunomide (B1674699), and its active metabolite, teriflunomide (B560168). While other isoxazole (B147169) derivatives are under investigation for inflammatory conditions, leflunomide is the principal isoxazole-based DMARD with extensive clinical data in rheumatoid arthritis (RA). This document synthesizes data from key clinical trials to offer a clear comparison of its performance against other established DMARDs, particularly methotrexate (B535133).
Mechanism of Action: Targeting Lymphocyte Proliferation
Leflunomide exerts its immunomodulatory effects through its active metabolite, teriflunomide (A77 1726). The primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] This enzyme is crucial for the de novo synthesis of pyrimidine (B1678525) ribonucleotides, which are essential for DNA and RNA synthesis.[2] Activated, rapidly dividing cells, such as lymphocytes, are highly dependent on this pathway for their proliferation.[2][3] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest at the G1 phase.[1][2] This cytostatic effect prevents the clonal expansion of T and B lymphocytes that drive the autoimmune response in rheumatoid arthritis.[2][3]
At higher concentrations, teriflunomide may also inhibit tyrosine kinases involved in lymphocyte signaling, but its primary therapeutic effect at clinical doses is attributed to DHODH inhibition.[1][4]
Below is a diagram illustrating the signaling pathway affected by isoxazole-based DMARDs.
Comparative Efficacy Data
The efficacy of leflunomide has been evaluated in several large, randomized controlled trials. The following tables summarize key efficacy data from the US301, MN301, and MN302 trials, comparing leflunomide to placebo and other DMARDs.
Table 1: ACR Response Rates at 12 Months (US301 Trial)
| Treatment Group | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |
| Leflunomide (20 mg/day) | 52% | 34% | 15% |
| Methotrexate (7.5-15 mg/week) | 46% | 23% | 7% |
| Placebo | 26% | 8% | 3% |
Source: US301 Trial Data[5][6]
Table 2: Radiographic Progression at 12 Months (US301 Trial)
| Treatment Group | Mean Change in Total Sharp Score |
| Leflunomide | +0.5 |
| Methotrexate | +1.3 |
| Placebo | +2.2 |
A lower score indicates less radiographic progression of joint damage. Source: US301 Trial Data[7]
Table 3: Comparative Efficacy in MN301 and MN302 Trials
| Trial | Comparison | Duration | Key Efficacy Outcome |
| MN301 | Leflunomide vs. Sulfasalazine (B1682708) vs. Placebo | 6 Months | ACR20: Leflunomide (55%) and Sulfasalazine (56%) were significantly better than Placebo (29%).[5] |
| MN302 | Leflunomide vs. Methotrexate | 12 Months | ACR20: Methotrexate (64.8%) was superior to Leflunomide (50.5%).[5] |
Experimental Protocols
The data presented above are derived from multicenter, randomized, double-blind, controlled clinical trials. Below are the generalized methodologies for these key studies.
US301 Trial Protocol
-
Objective: To compare the efficacy and safety of leflunomide with placebo and methotrexate in patients with active rheumatoid arthritis.[6]
-
Study Design: A 12-month, randomized, double-blind, placebo- and active-controlled study.[6]
-
Patient Population: 482 patients with a diagnosis of RA according to the American College of Rheumatology (ACR) criteria for at least 6 months and no prior methotrexate treatment.[6]
-
Intervention:
-
Leflunomide: 100 mg/day loading dose for 3 days, followed by 20 mg/day.
-
Methotrexate: 7.5 mg/week, with the option to increase to 15 mg/week.
-
Placebo.
-
Folate supplementation was mandatory for all groups.
-
-
Primary Outcome Measures:
-
ACR20 response rate at 52 weeks.[6]
-
-
Secondary Outcome Measures:
MN301 Trial Protocol
-
Objective: To compare the efficacy and safety of leflunomide with sulfasalazine and placebo in patients with active RA.
-
Study Design: A 6-month, randomized, double-blind, placebo-controlled trial, with a 6-month active treatment extension.[7]
-
Patient Population: 358 patients with active RA.
-
Intervention:
-
Leflunomide: 100 mg/day loading dose for 3 days, followed by 20 mg/day.
-
Sulfasalazine: 2 g/day .
-
Placebo.
-
-
Primary Outcome Measures:
-
ACR20 response rate at 6 months.[5]
-
-
Secondary Outcome Measures:
-
Radiographic progression assessed by the Larsen score.[5]
-
MN302 Trial Protocol
-
Objective: To compare the efficacy and safety of leflunomide and methotrexate in patients with active RA.
-
Study Design: A 12-month, randomized, double-blind, active-controlled trial.[7]
-
Patient Population: 999 patients with active RA.
-
Intervention:
-
Leflunomide: 100 mg/day loading dose for 3 days, followed by 20 mg/day.
-
Methotrexate: 7.5 mg/week, with the option to increase to 15 mg/week.
-
Folate supplementation was not mandatory and was used in less than 10% of patients.
-
-
Primary Outcome Measures:
-
ACR20 response rate at 12 months.[5]
-
-
Secondary Outcome Measures:
-
Radiographic progression.
-
Other Investigational Isoxazole Derivatives
Research into novel isoxazole-based compounds for rheumatoid arthritis is ongoing. For instance, preclinical studies on derivatives like HWA-486 have shown disease-modifying activity in animal models of arthritis.[9] However, these are not yet in late-stage clinical trials and thus, direct efficacy comparisons with leflunomide are not possible at this time.
Conclusion
Leflunomide is an effective isoxazole-based DMARD for the treatment of rheumatoid arthritis, demonstrating significant improvements in clinical symptoms and a reduction in radiographic progression compared to placebo.[6][7] Its efficacy is generally comparable to that of methotrexate and sulfasalazine, although some studies have shown methotrexate to be superior in certain clinical response measures.[5] The primary mechanism of action, inhibition of DHODH and subsequent lymphocyte cell cycle arrest, provides a targeted approach to modulating the autoimmune response in RA. Future research may yield new isoxazole derivatives with improved efficacy and safety profiles.
References
- 1. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Leflunomide in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of active rheumatoid arthritis with leflunomide compared with placebo and methotrexate. Leflunomide Rheumatoid Arthritis Investigators Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with leflunomide slows radiographic progression of rheumatoid arthritis: results from three randomized controlled trials of leflunomide in patients with active rheumatoid arthritis. Leflunomide Rheumatoid Arthritis Investigators Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Robust analyses for radiographic progression in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
An in-depth guide to the metabolic profile of the disease-modifying antirheumatic drug (DMARD) leflunomide (B1674699), its primary active metabolite teriflunomide (B560168), and other related compounds. This guide provides a comparative analysis of their efficacy and toxicity profiles against other common DMARDs, supported by experimental data and detailed protocols.
Introduction
Leflunomide is a pivotal oral disease-modifying antirheumatic drug (DMARD) utilized in the management of rheumatoid arthritis (RA) and psoriatic arthritis.[1] Its therapeutic efficacy is primarily attributed to its rapid in vivo conversion to the active metabolite, teriflunomide (also known as A77 1726).[2] This guide delves into the analysis of leflunomide's metabolites, their mechanisms of action, and the associated toxicity concerns, offering a comparative perspective with other prominent DMARDs. This objective analysis is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development.
Metabolism and Mechanism of Action
Leflunomide is a prodrug that undergoes rapid and extensive metabolism in the gastrointestinal mucosa and liver.[3] The isoxazole (B147169) ring of the parent compound is opened to form the active metabolite, teriflunomide, which is responsible for virtually all of the drug's pharmacological activity.[2][3] Minor metabolites, including 4-trifluoromethylaniline (TFMA), are also formed.[3]
The principal mechanism of action of teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[4] This enzyme is a critical component of the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly activated lymphocytes.[4][5] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on T and B lymphocytes and thereby suppressing the autoimmune response characteristic of rheumatoid arthritis.[4][6]
Comparative Analysis of Leflunomide and Other DMARDs
The selection of a DMARD for the treatment of rheumatoid arthritis involves a careful consideration of both efficacy and safety. The following tables provide a comparative overview of leflunomide/teriflunomide and other commonly used DMARDs.
Table 1: Pharmacokinetic Properties of Leflunomide and its Active Metabolite
| Parameter | Leflunomide (Prodrug) | Teriflunomide (A77 1726) |
| Bioavailability | ~80% (rapidly converted to teriflunomide)[3] | High (peak plasma levels 6-12 hours post-dose)[3] |
| Protein Binding | Not applicable (rarely detectable in plasma)[3] | >99% (primarily to albumin)[3] |
| Metabolism | Gut wall and liver to teriflunomide and minor metabolites[3] | Further metabolism to inactive compounds |
| Elimination Half-life | Not applicable | Approximately 2 weeks[2] |
Table 2: Comparison of Efficacy in Rheumatoid Arthritis (ACR20 Response)*
| DMARD | Monotherapy | Combination Therapy (with Methotrexate) |
| Leflunomide | 50-60%[7][8] | 60-70%[9] |
| Methotrexate (B535133) | 55-65%[7][10] | N/A |
| Sulfasalazine | 40-50%[10] | 50-60% |
| Hydroxychloroquine | 30-40% | 45-55% |
| TNF Inhibitors | 60-70% | 70-80% |
*ACR20 response indicates a 20% improvement in the American College of Rheumatology criteria for RA.
Table 3: Comparative Adverse Event Profiles of Common DMARDs
| Adverse Event | Leflunomide/Teriflunomide | Methotrexate | Sulfasalazine | Hydroxychloroquine | TNF Inhibitors |
| Hepatotoxicity | Elevated liver enzymes (1-15%), severe injury is rare[1] | Elevated liver enzymes (up to 16.3% with >3x ULN)[1] | Less common | Rare | Rare |
| Gastrointestinal | Diarrhea (17%), nausea[11] | Nausea, stomatitis | Nausea, dyspepsia | Nausea | Injection site reactions (for injectable forms) |
| Hematologic | Rare reports of pancytopenia, agranulocytosis[12] | Myelosuppression | Leukopenia, agranulocytosis | Rare | Neutropenia |
| Dermatologic | Alopecia, rash[7] | Rash, photosensitivity | Rash | Rash, hyperpigmentation | Injection site reactions, rash |
| Infections | Increased risk of respiratory infections (15%)[11] | Increased risk of infections | Less common | Rare | Increased risk of serious infections |
| Other | Hypertension, peripheral neuropathy[12][13] | Pulmonary toxicity (rare) | Headache, dizziness | Retinal toxicity (rare, requires monitoring) | Infusion reactions, heart failure (rare) |
Toxicity Profile of Leflunomide Metabolites
Teriflunomide (A77 1726)
The majority of leflunomide's toxicity is attributable to its active metabolite, teriflunomide.
-
Hepatotoxicity : Elevations in liver enzymes are relatively common, though usually mild and reversible.[1] Severe liver injury, including fatal liver failure, has been reported, leading to a black box warning from the FDA.[13] The proposed mechanism involves the production of toxic intermediates during metabolism, and genetic variations in cytochrome P450 enzymes (CYP2C9*2 and *3) may increase this risk.[1]
-
Immunosuppression : By inhibiting lymphocyte proliferation, teriflunomide increases the risk of infections, particularly respiratory tract infections.[11]
-
Gastrointestinal Effects : Diarrhea and nausea are among the most frequently reported side effects.[11]
-
Other Toxicities : Hypertension and peripheral neuropathy are also recognized potential adverse effects.[12][13]
Malononitrilamides
Teriflunomide belongs to the class of malononitrilamides. While it is the primary active metabolite, other compounds in this class have been investigated for their immunosuppressive properties.[14] Their toxicological profiles are generally considered to be similar to that of teriflunomide, primarily related to the inhibition of DHODH.
4-Trifluoromethylaniline (TFMA)
TFMA is a minor metabolite of leflunomide.[3] It is known to be toxic, with potential for hematotoxicity, and is classified as harmful if swallowed, in contact with skin, or inhaled.[15] It is also irritating to the eyes, respiratory system, and skin.[15] While present at low levels in patients treated with leflunomide, its contribution to the overall toxicity profile is an area for further investigation.
Experimental Protocols
Protocol 1: In Vitro Analysis of Leflunomide Metabolites by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of teriflunomide in plasma samples.
Materials:
-
High-Performance Liquid Chromatograph with UV detector
-
Spherisorb C8 column
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Oxazepam (Internal Standard)
-
Plasma samples
Procedure:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Quantification:
-
Construct a calibration curve using known concentrations of teriflunomide.
-
Determine the concentration of teriflunomide in the plasma samples by comparing their peak areas to the calibration curve.
-
Protocol 2: In Vitro Hepatotoxicity Assessment
This protocol provides a general framework for assessing the potential hepatotoxicity of leflunomide metabolites using a cell-based assay.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes
-
Cell culture medium and supplements
-
Test compounds (teriflunomide, TFMA, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control for hepatotoxicity (e.g., acetaminophen)
-
Cell viability assay kit (e.g., MTT, LDH release)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
At the end of the incubation period, perform the chosen cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.
-
For an LDH release assay, a sample of the cell culture supernatant is taken to measure the amount of lactate (B86563) dehydrogenase released from damaged cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Conclusion
Leflunomide, through its active metabolite teriflunomide, is an effective DMARD for the treatment of rheumatoid arthritis. Its mechanism of action, centered on the inhibition of DHODH and subsequent suppression of lymphocyte proliferation, is well-established. However, its use is associated with a distinct toxicity profile, most notably the potential for hepatotoxicity. A thorough understanding of the metabolism of leflunomide and the individual toxicities of its metabolites is crucial for both clinical practice and the development of safer immunomodulatory drugs. This guide provides a comparative framework to aid researchers and drug development professionals in this endeavor, highlighting the need for careful patient monitoring and continued research into the mechanisms of drug-induced toxicity.
References
- 1. Leflunomide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Teriflunomide - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of teriflunomide and its potential in the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of the efficacy and safety of leflunomide and methotrexate for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. medicinescience.org [medicinescience.org]
- 10. Systematic review and meta-analysis of the efficacy and safety of leflunomide and methotrexate in the treatment of rheumatoid arthritis | Reumatología Clínica [reumatologiaclinica.org]
- 11. The safety of leflunomide - Australian Prescriber [australianprescriber.tg.org.au]
- 12. UpToDate 2018 [doctorabad.com]
- 13. Aubagio (Teriflunomide Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Disease-modifying activity of malononitrilamides, derivatives of leflunomide's active metabolite, on models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Safety Operating Guide
Proper Disposal of 5-Methylisoxazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed, procedural instructions for the proper disposal of 5-Methylisoxazole-4-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.
Hazard Profile and Safety Considerations
This compound is classified as a hazardous substance.[1] Understanding its specific hazards is the first step in safe handling and disposal. Always consult the Safety Data Sheet (SDS) for the most detailed information.[2]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Skin Irritation | Causes skin irritation.[1][3][4] | pictogram | Wash hands and any exposed skin thoroughly after handling.[1] Wear protective gloves.[1] |
| Serious Eye Irritation | Causes serious eye irritation.[1][3][4] | pictogram | Wear eye protection/face protection.[1] IF IN EYES: Rinse cautiously with water for several minutes.[1] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[3][5] | pictogram | Avoid breathing dust.[1] Use only outdoors or in a well-ventilated area.[1] |
| Acute oral toxicity | Harmful if swallowed.[3][5] | pictogram | Do not eat, drink or smoke when using this product.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste. It is imperative to follow local, state, and federal regulations for hazardous waste disposal.[6][7]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All waste forms of this compound, including unused product, contaminated labware (e.g., glassware, gloves, weigh boats), and spill cleanup materials, should be treated as hazardous chemical waste.[8][9]
-
Segregate at the Source: Do not mix this compound waste with other waste streams.[10] It should be segregated as a solid organic acid waste. Keep it separate from bases, strong oxidizing agents, and other incompatible materials.[3][10]
-
Solid vs. Liquid: Keep solid waste separate from liquid waste.[2] If the chemical is in a solution, it should be collected as liquid waste.
Step 2: Container Selection and Labeling
-
Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[2][10][11] Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[6][12] The container must be in good condition, free from rust or leaks.[9]
-
Proper Labeling: As soon as the container is designated for waste, it must be labeled.[8] The label must include:
Step 3: Waste Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[6][13] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store hazardous waste containers in secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.[2][8]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6][7][9]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[6][8]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash.[12][14] Disposal must be handled through your institution's Environmental Health and Safety (EHS) or equivalent department.[8][12]
-
Request Pickup: Once the container is full or you no longer generate this waste stream, submit a hazardous waste pickup request to your EHS office.[12] Follow your institution's specific procedures for requesting a pickup.
-
Record Keeping: Maintain records of your hazardous waste disposal as required by your institution and regulatory agencies.[13]
Step 5: Handling Empty Containers
-
Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[8][9]
-
Rinsate Collection: The rinsate from the triple-rinse procedure is considered hazardous waste and must be collected and disposed of accordingly.[8][9]
-
Final Disposal: After triple-rinsing and allowing the container to dry, deface or remove the hazardous waste label.[8] The clean, empty container can then typically be disposed of in the regular trash or recycled, depending on institutional policy.[8][9]
Disposal Procedure Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.at [fishersci.at]
- 5. This compound | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. pfw.edu [pfw.edu]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. acs.org [acs.org]
Personal protective equipment for handling 5-Methylisoxazole-4-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Methylisoxazole-4-carboxylic acid (CAS No. 42831-50-5). Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Chemical safety goggles or face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect gloves before use for any signs of degradation. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. Use a respirator with a particulate filter. | OSHA 29 CFR 1910.134 or European Standard EN 149.[1] |
| Protective Clothing | Long-sleeved lab coat and other protective clothing to prevent skin contact. | N/A |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
2. Handling and Use:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear all aformentioned mandatory personal protective equipment.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Minimize dust generation and accumulation.
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
3. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, call a physician.[1][2] |
| Eye Contact | Immediately rinse eyes with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[1] |
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Do not empty into drains or release into the environment.[2]
-
Contaminated packaging should be disposed of in the same manner as the chemical.
Physical and Chemical Properties
| Property | Value |
| Appearance | White to light yellow crystalline solid.[1][4] |
| Molecular Formula | C5H5NO3 |
| Molecular Weight | 127.10 g/mol [3] |
| Melting Point | 144 - 149 °C (291.2 - 300.2 °F)[1] |
| Solubility | No information available. |
| Flash Point | Not applicable. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
